trans-3'-O-Benzoyl-4'-O-methylkhellactone
Description
Structure
3D Structure
Properties
IUPAC Name |
(10-methoxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O6/c1-22(2)20(27-21(24)14-7-5-4-6-8-14)19(25-3)17-15(28-22)11-9-13-10-12-16(23)26-18(13)17/h4-12,19-20H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMVCBJWWVINMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)OC)OC(=O)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of trans-3'-O-Benzoyl-4'-O-methylkhellactone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Khellactones, a class of pyranocoumarins, have demonstrated a wide array of biological activities, making them promising scaffolds in drug discovery. This technical guide outlines a proposed synthetic pathway and detailed characterization of a novel derivative, trans-3'-O-Benzoyl-4'-O-methylkhellactone. The synthesis commences with the enantioselective preparation of (+)-(3'S,4'R)-trans-khellactone from 7-hydroxycoumarin. Subsequent regioselective benzoylation and methylation steps are proposed to yield the target compound. This document provides comprehensive, albeit predictive, characterization data, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and Infrared (IR) spectroscopy, presented in a structured format for clarity. Detailed experimental protocols and illustrative diagrams of the synthetic workflow and a relevant biological pathway are also included to facilitate further research and development of this compound class.
Introduction
Coumarins and their derivatives are a significant class of naturally occurring compounds that have garnered substantial interest in the scientific community due to their diverse pharmacological properties. Among these, khellactones, which are angular-type pyranocoumarins, have been the subject of extensive research. Various khellactone derivatives have exhibited promising biological activities, including anti-cancer, anti-HIV, and anti-inflammatory properties.[1][2] The stereochemistry and substitution pattern of the diol moiety on the pyran ring are critical for the biological efficacy of these molecules.
This guide focuses on a specific, potentially novel derivative: this compound. The introduction of a benzoyl group at the 3'-position and a methyl group at the 4'-position is anticipated to modulate the lipophilicity and steric profile of the parent khellactone, which may, in turn, influence its pharmacokinetic properties and biological activity. This document serves as a comprehensive technical resource, providing a proposed synthetic route and a detailed predictive analysis of the characterization of this target molecule.
Proposed Synthetic Pathway
The synthesis of this compound is proposed to proceed via a three-step sequence starting from 7-hydroxycoumarin. The initial step involves the synthesis of the key intermediate, (+)-(3'S,4'R)-trans-khellactone. This is followed by a regioselective benzoylation of the 3'-hydroxyl group and subsequent methylation of the 4'-hydroxyl group.
Experimental Protocols
Synthesis of (+)-(3'S,4'R)-trans-khellactone
A concise, highly enantioselective three-step synthesis from 7-hydroxycoumarin can be employed, utilizing a nonaqueous enantioselective epoxidation by an iminium salt as the key step to achieve the desired stereochemistry with high enantiomeric excess.[3]
Regioselective Benzoylation of (+)-(3'S,4'R)-trans-khellactone
This protocol is adapted from methods for regioselective benzoylation of diols.[4][5]
-
To a solution of (+)-(3'S,4'R)-trans-khellactone (1.0 eq) in dry acetonitrile, add acetylacetone (0.3 eq) and diisopropylethylamine (DIPEA) (1.9 eq).
-
Add a catalytic amount of iron(III) chloride (FeCl₃, 0.1 eq) and stir the mixture at room temperature for 10 minutes.
-
Add benzoyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 8-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford trans-3'-O-Benzoyl-khellactone.
Methylation of trans-3'-O-Benzoyl-khellactone
This protocol is based on standard O-methylation procedures for phenolic hydroxyl groups.
-
Dissolve trans-3'-O-Benzoyl-khellactone (1.0 eq) in dry acetone.
-
Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq) to the solution.
-
Add methyl iodide (CH₃I, 1.5 eq) and reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, filter off the potassium carbonate and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
-
Purify by column chromatography on silica gel to yield the final product, this compound.
Characterization Data (Predictive)
The following tables summarize the predicted quantitative data for the synthesized compound.
Table 1: Predicted Physicochemical and Spectroscopic Data
| Parameter | Predicted Value |
| Molecular Formula | C₂₄H₂₀O₆ |
| Molecular Weight | 404.41 g/mol |
| Melting Point | 155-160 °C |
| ¹H NMR (CDCl₃, 500 MHz) | |
| δ (ppm) | Assignment |
| ~8.10 (d, 2H) | Benzoyl H-2', H-6' |
| ~7.65 (t, 1H) | Benzoyl H-4' |
| ~7.50 (t, 2H) | Benzoyl H-3', H-5' |
| ~7.60 (d, 1H) | Coumarin H-5 |
| ~6.90 (d, 1H) | Coumarin H-6 |
| ~6.25 (d, 1H) | Coumarin H-4 |
| ~7.80 (d, 1H) | Coumarin H-3 |
| ~5.40 (d, 1H) | Khellactone H-3' |
| ~4.20 (d, 1H) | Khellactone H-4' |
| ~3.80 (s, 3H) | OCH₃ |
| ~1.50 (s, 3H) | C(CH₃)₂ |
| ~1.45 (s, 3H) | C(CH₃)₂ |
| ¹³C NMR (CDCl₃, 125 MHz) | |
| δ (ppm) | Assignment |
| ~166.0 | Benzoyl C=O |
| ~160.0 | Coumarin C=O |
| ~161.0, 156.0, 113.0, 103.0 | Coumarin aromatic C |
| ~128.0, 130.0, 133.0 | Benzoyl aromatic C |
| ~112.0, 143.0 | Coumarin C-3, C-4 |
| ~78.0 | Khellactone C-4' |
| ~70.0 | Khellactone C-3' |
| ~58.0 | OCH₃ |
| ~77.0 | C(CH₃)₂ |
| ~25.0, 23.0 | C(CH₃)₂ |
| Mass Spectrometry (ESI-MS) | |
| m/z | Assignment |
| 405.1338 | [M+H]⁺ |
| 427.1157 | [M+Na]⁺ |
| IR Spectroscopy (KBr, cm⁻¹) | |
| ~1720-1740 | C=O stretch (lactone, ester) |
| ~1610, 1500 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (ester) |
| ~1100 | C-O stretch (ether) |
| ~2950 | C-H stretch (aliphatic) |
Biological Context: Potential Signaling Pathway
Khellactone derivatives have been reported to induce apoptosis in cancer cells. A plausible mechanism involves the modulation of key proteins in the apoptotic signaling cascade.
Conclusion
This technical guide provides a comprehensive, albeit predictive, framework for the synthesis and characterization of this compound. The proposed synthetic route is based on established and reliable methodologies for the modification of the khellactone scaffold. The detailed predictive characterization data offers a valuable reference for researchers aiming to synthesize and identify this novel compound. The exploration of such novel derivatives is crucial for expanding the chemical space of biologically active khellactones and for the development of new therapeutic agents. Further studies will be required to confirm the proposed synthesis, validate the characterization data, and evaluate the biological activity of this promising new molecule.
References
A Technical Guide to the Biological Activities of Khellactone Derivatives
Disclaimer: This technical guide summarizes the known biological activities of khellactone derivatives as a class of compounds. Extensive literature searches did not yield specific data for trans-3'-O-Benzoyl-4'-O-methylkhellactone . The information presented herein is based on studies of structurally related khellactone compounds and is intended for researchers, scientists, and drug development professionals.
Khellactones are a group of natural pyranocoumarins that, along with their synthetic derivatives, have garnered significant interest in the scientific community due to their diverse pharmacological properties.[1] These compounds have been investigated for a range of biological activities, including anticancer, anti-inflammatory, and anti-HIV effects.[2][3] The stereochemistry and the nature of acyl substitutions on the khellactone scaffold play a crucial role in determining their biological efficacy.[2]
Anticancer Activity
Khellactone derivatives have demonstrated notable cytotoxic effects against various human cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis and cell cycle arrest.[1]
Table 1: In Vitro Cytotoxic Activity of Khellactone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| (+)-4'-Decanoyl-cis-khellactone | MDA-MB-231 (Breast) | <10 µg/ml (growth suppression) | [1] |
| (+)-3'-Decanoyl-cis-khellactone | MDA-MB-231 (Breast) | <10 µg/ml (growth suppression) | [1] |
| 4-methyl-(3’S,4’S)-cis-khellactone derivative 12e | HEPG-2 (Liver) | 6.1 | [4] |
| SGC-7901 (Gastric) | 9.2 | [4] | |
| LS174T (Colon) | Not specified | [4] |
Anti-inflammatory Activity
Certain khellactone derivatives exhibit anti-inflammatory properties, primarily through the inhibition of soluble epoxide hydrolase (sEH) and the subsequent downregulation of pro-inflammatory mediators.[5][6]
Table 2: Anti-inflammatory Activity of a Khellactone Derivative
| Compound | Assay | IC50 (µM) | Ki (µM) | Reference |
| (-)-cis-Khellactone | sEH Inhibition | 3.1 ± 2.5 | 3.5 | [6] |
This inhibition of sEH by (-)-cis-khellactone has been shown to reduce the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β and IL-4 in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[6]
Antiplasmodial Activity
Natural khellactones isolated from Angelica purpuraefolia have shown promising activity against the chloroquine-sensitive strains of Plasmodium falciparum, the parasite responsible for malaria.[7][8]
Table 3: Antiplasmodial Activity of Khellactone Derivatives
| Compound | Plasmodium falciparum Strain | IC50 (µM) | Reference |
| (+)-4'-Decanoyl-cis-khellactone | Chloroquine-sensitive | 1.5 | [7][8] |
| (+)-3'-Decanoyl-cis-khellactone | Chloroquine-sensitive | 2.4 | [7][8] |
Importantly, these compounds did not show significant cytotoxicity against the SK-OV-3 cancer cell line (IC50 > 100 µM), suggesting a degree of selectivity for the parasite.[7]
Anti-HIV Activity
Khellactone derivatives have been identified as a class of compounds with potential anti-HIV activity.[2][3] Structural modifications are being explored to develop novel agents for the treatment of Acquired Immune Deficiency Syndrome (AIDS).[9]
Experimental Protocols
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[10]
-
Cell Seeding: Human cancer cell lines (e.g., HEPG-2, SGC-7901, LS174T) are seeded in 96-well plates at a density of approximately 2 x 10^4 cells/well and incubated overnight to allow for cell attachment.[1][4]
-
Compound Treatment: The cells are then treated with various concentrations of the khellactone derivatives and incubated for a period of 48 to 72 hours.[1][10]
-
MTT Addition: Following incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for an additional 4 hours.[10]
-
Formazan Solubilization: The culture medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance is measured at a wavelength between 540 and 570 nm using a microplate reader. The IC50 value is then calculated.[1][10]
Soluble Epoxide Hydrolase (sEH) Inhibition Assay
This fluorometric assay is used to screen for inhibitors of the sEH enzyme.
-
Assay Setup: The assay is performed in a 96- or 384-well plate. Recombinant human sEH enzyme is added to wells containing an assay buffer.[11]
-
Compound Addition: Serial dilutions of the test compound (e.g., (-)-cis-khellactone) are added to the wells. A known inhibitor is used as a positive control, and a solvent control is also included.[11]
-
Pre-incubation: The enzyme is pre-incubated with the test compounds for a short period (e.g., 5-15 minutes) at room temperature.[11]
-
Enzymatic Reaction: The reaction is initiated by adding a non-fluorescent substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), which is hydrolyzed by sEH to produce a fluorescent product.[11]
-
Fluorescence Measurement: The increase in fluorescence is monitored over time. A decrease in the fluorescence signal in the presence of the test compound indicates inhibition of sEH.[11]
Anti-HIV Replication Assay in H9 Lymphocytes
This assay measures the ability of a compound to inhibit the replication of the HIV-1 virus in a susceptible human T-cell line.[10]
-
Cell Preparation: H9 human T-lymphocyte cells are cultured and their density adjusted.[10]
-
Compound and Virus Addition: Serial dilutions of the khellactone derivatives are added to the wells of a 96-well plate, followed by the addition of a predetermined amount of HIV-1 viral stock.[10]
-
Incubation: The plates are incubated for 7 days to allow for viral replication.[10]
-
Quantification of Viral Replication: After the incubation period, the cell culture supernatant is collected, and the amount of viral replication is quantified using methods such as a p24 antigen ELISA or a reverse transcriptase activity assay.[10]
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway in Inflammation
Some khellactone derivatives exert their anti-inflammatory effects by modulating the NF-κB signaling pathway.[9] The diagram below illustrates a simplified representation of this pathway, which is a key regulator of the inflammatory response.
Caption: Simplified NF-κB signaling pathway and the inhibitory action of khellactone derivatives.
Experimental Workflow for Evaluating Anti-inflammatory Activity
The following diagram outlines the typical workflow for assessing the anti-inflammatory properties of khellactone derivatives in vitro.
Caption: Workflow for in vitro anti-inflammatory screening of khellactone derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetic and Metabolic Characteristics of Herb-Derived Khellactone Derivatives, A Class of Anti-HIV and Anti-Hypertensive: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Inhibitory Activity of Natural cis-Khellactone on Soluble Epoxide Hydrolase and Proinflammatory Cytokine Production in Lipopolysaccharides-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiplasmodial and cytotoxic activity of khellactone derivatives from Angelica purpuraefolia Chung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Pharmacokinetic and Metabolic Characteristics of Herb-Derived Khellactone Derivatives, A Class of Anti-HIV and Anti-Hypertensive: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Technical Guide to Khellactones: Discovery, Origin, and Therapeutic Potential of a Promising Class of Pyranocoumarins
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of khellactones, a class of angular pyranocoumarins that have garnered significant scientific interest due to their diverse and potent biological activities. While direct literature on trans-3'-O-Benzoyl-4'-O-methylkhellactone is not currently available, this document will detail the discovery and origin of the khellactone scaffold, summarize the known biological activities of its derivatives, and provide detailed experimental protocols for their isolation, synthesis, and biological evaluation. Furthermore, a plausible synthetic route for the novel derivative, this compound, is proposed based on established methodologies.
Discovery and Natural Origin of Khellactones
Khellactones are naturally occurring secondary metabolites predominantly found in plants belonging to the Apiaceae (or Umbelliferae) family, particularly within the Peucedanum and Angelica genera. These plants have a long history of use in traditional medicine, especially in Asia, for treating a variety of ailments, including coughs, colds, and inflammatory conditions.
The roots of Peucedanum praeruptorum Dunn and Angelica purpuraefolia Chung are notable sources of various khellactone derivatives.[1] Phytochemical investigations of these and related species have led to the isolation and structural elucidation of a wide array of khellactones, many of which possess ester side chains at the 3' and 4' positions of the dihydropyran ring.[2] These naturally occurring esters, such as praeruptorins A and B, have been the subject of extensive pharmacological studies.
Core Structure and Stereochemistry
The fundamental structure of a khellactone is a pyranocoumarin, featuring a dihydroxylated dimethyl-dihydropyran ring fused to a coumarin core. The stereochemistry at the C-3' and C-4' positions of the dihydropyran ring is a critical determinant of biological activity. Both cis and trans diastereomers have been identified, with the specific configuration significantly influencing the pharmacological profile of the molecule. For instance, the (3'R,4'R) configuration of (+)-cis-khellactone derivatives is considered essential for their potent anti-HIV activity.
Biological Activities of Khellactone Derivatives
Khellactone derivatives have demonstrated a broad spectrum of biological activities, making them attractive scaffolds for drug discovery. The nature of the substituents, particularly the acyl groups at the C-3' and C-4' positions, plays a crucial role in modulating their potency and selectivity.
Anti-HIV Activity
A significant body of research has focused on the anti-HIV properties of khellactone derivatives. Notably, (3'R,4'R)-3',4'-di-O-(S)-camphanoyl-(+)-cis-khellactone (DCK) and its analogues have shown remarkable potency against HIV-1 replication.[3][4][5] Modifications to the coumarin ring, such as the introduction of a methyl group, can further enhance this activity.[4] The proposed mechanism of action for some of these derivatives involves the inhibition of viral DNA production.[3]
Anti-Inflammatory Activity
Coumarins isolated from Peucedanum species have well-documented anti-inflammatory effects. Several khellactone derivatives have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines, including IL-6, IL-1β, and TNF-α.[6][7] The underlying mechanism for this activity often involves the inhibition of the NF-κB signaling pathway.[6]
Cytotoxic and Antitumor Activity
Certain khellactone derivatives have exhibited significant cytotoxicity against various cancer cell lines. The cytotoxic activity is also highly dependent on the stereochemistry and the nature of the acyl groups. For example, some 4-methyl-(3'S,4'S)-cis-khellactone derivatives have shown potent inhibitory activity against human liver, gastric, and colon carcinoma cell lines.
Quantitative Data on Khellactone Derivatives
The following tables summarize the biological activities of representative khellactone derivatives from the scientific literature.
| Compound | Activity | Cell Line/Assay | IC₅₀ / EC₅₀ (µM) | Reference |
| 3-Hydroxymethyl-4-methyl-DCK | Anti-HIV-1 | H9 lymphocytes | 0.004 | [3] |
| 3-Bromomethyl-4-methyl-DCK | Anti-HIV-1 | H9 lymphocytes | 0.00011 | [3] |
| Praeruptorin A | Anti-inflammatory (NO inhibition) | RAW264.7 macrophages | 9.48 - 34.66 (range for several active compounds) | [6] |
| Praeruptorin B | Anti-inflammatory (NO inhibition) | RAW264.7 macrophages | 9.48 - 34.66 (range for several active compounds) | [6] |
| (+)-4'-Decanoyl-cis-Khellactone | Antiplasmodial | Plasmodium falciparum | 1.5 | [1] |
| (+)-3'-Decanoyl-cis-Khellactone | Antiplasmodial | Plasmodium falciparum | 2.4 | [1] |
Experimental Protocols
Isolation of Khellactones from Peucedanum praeruptorum
This protocol outlines a general procedure for the extraction and isolation of khellactones.
1. Extraction:
- Air-dried and powdered roots of P. praeruptorum are extracted with a suitable solvent, such as methanol or ethanol, at room temperature.
- The extraction is typically repeated multiple times to ensure a high yield.
- The combined extracts are concentrated under reduced pressure to obtain a crude extract.[2]
2. Fractionation:
- The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol).
- The khellactone derivatives are typically enriched in the ethyl acetate fraction.[2]
3. Chromatographic Purification:
- The ethyl acetate fraction is subjected to column chromatography on silica gel.
- Elution is performed with a gradient of non-polar to polar solvents (e.g., toluene-ethyl acetate).[2]
- Fractions are collected and monitored by thin-layer chromatography (TLC).
- Further purification of isolated compounds can be achieved by preparative high-performance liquid chromatography (HPLC).
start [label="Powdered P. praeruptorum Roots"];
extraction [label="Methanol Extraction"];
concentration1 [label="Concentration"];
crude_extract [label="Crude Extract"];
partitioning [label="Liquid-Liquid Partitioning\n(n-hexane, ethyl acetate, n-butanol)"];
ethyl_acetate_fraction [label="Ethyl Acetate Fraction"];
silica_gel [label="Silica Gel Column Chromatography"];
fractions [label="Collected Fractions"];
hplc [label="Preparative HPLC"];
pure_khellactones [label="Pure Khellactone Derivatives"];
start -> extraction;
extraction -> concentration1;
concentration1 -> crude_extract;
crude_extract -> partitioning;
partitioning -> ethyl_acetate_fraction;
ethyl_acetate_fraction -> silica_gel;
silica_gel -> fractions;
fractions -> hplc;
hplc -> pure_khellactones;
}
Proposed Synthesis of this compound
The following is a hypothetical, yet plausible, synthetic route based on established methodologies for the synthesis of khellactone derivatives.
Step 1: Synthesis of Seselin Precursor
-
Starting from a suitably substituted 7-hydroxycoumarin, a seselin precursor is synthesized. This typically involves a Claisen rearrangement of a propargyl ether derivative.
Step 2: Asymmetric Dihydroxylation
-
The seselin precursor undergoes a Sharpless asymmetric dihydroxylation to introduce the vicinal diol with the desired trans stereochemistry. The choice of the chiral ligand (e.g., (DHQ)₂-PHAL vs. (DHQD)₂-PHAL) will determine the absolute configuration of the resulting diol.[1]
Step 3: Regioselective Benzoylation
-
The resulting diol is regioselectively benzoylated at the 3'-hydroxyl group. This can be achieved using organobase catalysis, for example, with 1-benzoylimidazole and DBU, which has been shown to selectively benzoylate the primary hydroxyl group in diols.[8] Given the steric environment of the khellactone diol, optimization of this step would be necessary.
Step 4: O-Methylation
-
The remaining 4'-hydroxyl group is methylated. This can be accomplished using a variety of methylating agents, such as methyl iodide or dimethyl sulfate, in the presence of a base like sodium hydride or potassium carbonate.[9]
In Vitro Anti-HIV-1 Replication Assay
This protocol is a standard method for evaluating the anti-HIV activity of novel compounds.
1. Cell Culture:
- H9 lymphocytes are cultured in RPMI-1640 medium supplemented with fetal bovine serum, penicillin, and streptomycin.
2. Infection and Treatment:
- Cells are infected with a known titer of HIV-1 (e.g., HTLV-IIIB strain).
- Immediately following infection, the cells are plated in 96-well microtiter plates.
- Serial dilutions of the test compound (e.g., this compound) are added to the wells.
3. Incubation:
- The plates are incubated for 3-7 days at 37°C in a humidified incubator with 5% CO₂.
4. Quantification of Viral Replication:
- Viral replication can be quantified by several methods, including:
- p24 Antigen Capture ELISA: Measures the amount of the viral core protein p24 in the culture supernatant.
- Reverse Transcriptase (RT) Assay: Measures the activity of the viral enzyme reverse transcriptase.
- The 50% effective concentration (EC₅₀) is determined as the concentration of the compound that inhibits viral replication by 50% compared to untreated controls.
Predicted Biological Profile of this compound
Based on the structure-activity relationships of known khellactone derivatives, it is possible to hypothesize the potential biological activities of the novel compound. The presence of a benzoyl group at the 3'-position and a methyl ether at the 4'-position would significantly alter the lipophilicity and hydrogen bonding capacity of the molecule compared to the parent diol or di-acylated derivatives. This could lead to a unique pharmacological profile, potentially with modulated anti-inflammatory, anti-HIV, or cytotoxic activities. Further experimental validation is required to confirm these predictions.
Conclusion
Khellactones represent a versatile and promising class of natural products with a wide range of biological activities. While the specific derivative, this compound, has not been reported in the literature, this guide provides a solid foundation for its potential discovery, synthesis, and evaluation. The detailed experimental protocols and summary of known activities of related compounds offer a roadmap for researchers interested in exploring this novel chemical entity and the broader class of khellactones for therapeutic applications. The proposed synthetic pathway provides a logical starting point for its chemical synthesis, which would be the first step in unlocking its potential pharmacological properties.
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Isolation of praeruptorins A and B from Peucedanum praeruptorum Dunn. and their general pharmacological evaluation in comparison with extracts of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-AIDS agents. 52. Synthesis and anti-HIV activity of hydroxymethyl (3'R,4'R)-3',4'-di-O-(S)-camphanoyl-(+)-cis-khellactone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-AIDS agents. 33. Synthesis and anti-HIV activity of mono-methyl substituted 3',4'-di-O-(-)-camphanoyl-(+)-cis-khellactone (DCK) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-AIDS agents. 37. Synthesis and structure-activity relationships of (3'R,4'R)-(+)-cis-khellactone derivatives as novel potent anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structurally Diverse Coumarins from Peucedanum praeruptorum and their Anti-Inflammatory Activities via NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Regioselective Benzoylation of Diols and Carbohydrates by Catalytic Amounts of Organobase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Strategy for Selective O-Methylation of Glycerol in Subcritical Methanol - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of trans-3'-O-Benzoyl-4'-O-methylkhellactone
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
Khellactones are a class of pyranocoumarins that have garnered significant scientific interest due to their diverse and potent biological activities, including anti-HIV and anti-hypertensive properties.[1][2] The specific stereochemistry and substitutions on the khellactone core are critical determinants of their therapeutic potential.[1] This guide focuses on a specific derivative, trans-3'-O-Benzoyl-4'-O-methylkhellactone, providing a detailed technical overview of its anticipated physicochemical properties and the experimental methodologies required for their determination. Given the crucial role of physicochemical parameters in drug discovery and development—influencing formulation, pharmacokinetics, and pharmacodynamics—this document serves as a foundational resource for researchers working with this and structurally related compounds.
Predicted Physicochemical Properties
The following table summarizes the expected physicochemical properties of this compound. These predictions are based on the known properties of the parent khellactone structure and the influence of the benzoyl and methyl substitutions.
| Property | Predicted Value/Characteristic | Significance in Drug Development |
| Molecular Formula | C₂₂H₂₀O₆ | Fundamental for molecular weight calculation and elemental analysis. |
| Molecular Weight | 380.39 g/mol | Influences a wide range of properties including solubility, diffusion, and bioavailability. |
| Melting Point | Expected to be a crystalline solid with a sharp melting point, likely in the range of 150-250 °C. | An indicator of purity and lattice energy of the crystalline form. A sharp melting range suggests high purity. |
| Solubility | Predicted to have low aqueous solubility but good solubility in organic solvents like DMSO, chloroform, and acetone.[3] | Critical for formulation development and bioavailability. Poor aqueous solubility can be a major hurdle in developing oral dosage forms.[4] |
| Lipophilicity (LogP) | Expected to be moderately to highly lipophilic due to the benzoyl group. | Affects membrane permeability, protein binding, and metabolic stability. A balanced LogP is often sought for optimal pharmacokinetic properties.[5] |
| Appearance | Likely a white to off-white crystalline powder. | Basic physical property for identification and quality control. |
| pKa | The coumarin lactone can be hydrolyzed under basic conditions, but the molecule lacks strongly acidic or basic functional groups. | Influences solubility and absorption at different pH values, such as those found in the gastrointestinal tract. |
Experimental Protocols
The definitive characterization of this compound requires rigorous experimental validation. Below are detailed protocols for key analytical techniques.
Melting Point Determination
The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid.
Methodology:
-
A small, finely powdered sample of the compound is packed into a capillary tube.[6]
-
The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.[7]
-
An initial rapid heating can be used to determine an approximate melting range.
-
For an accurate measurement, the temperature is increased slowly (1-2 °C per minute) near the expected melting point.[7]
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[8] A narrow melting range (0.5-1.0 °C) is indicative of a pure compound.
Solubility Assessment
Solubility is a critical parameter that influences a drug's absorption and bioavailability.[9] The shake-flask method is a widely accepted technique for determining equilibrium solubility.[4]
Methodology:
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline, organic solvents) in a sealed container.
-
The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]
-
After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration.
-
The concentration of the dissolved compound in the clear supernatant or filtrate is then determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[4]
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of a novel compound.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[11] For this compound, 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be essential for unambiguous structure confirmation.[12]
Methodology:
-
A few milligrams of the sample are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The solution is transferred to an NMR tube.
-
The NMR spectra are acquired on a high-field NMR spectrometer.
-
Analysis of chemical shifts, coupling constants, and cross-peaks in 2D spectra allows for the complete assignment of all proton and carbon signals, confirming the molecular structure and stereochemistry.
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation patterns.[13] High-resolution mass spectrometry (HRMS) is particularly valuable for determining the precise molecular formula.[14][15]
Methodology:
-
A dilute solution of the sample is introduced into the mass spectrometer.
-
The sample is ionized using an appropriate technique (e.g., Electrospray Ionization - ESI).
-
The mass-to-charge ratio (m/z) of the molecular ion is measured, providing the molecular weight.
-
Fragmentation of the molecular ion can be induced, and the resulting fragment ions provide clues about the compound's structure. For coumarins, characteristic losses of CO are often observed.[14]
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[16][17]
Methodology:
-
A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet, or a thin film is cast from a solution.
-
The sample is placed in the beam of an FTIR spectrometer.
-
The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups.
-
For this compound, characteristic peaks would be expected for the ester carbonyl, the lactone carbonyl, aromatic C=C bonds, and C-O bonds.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the physicochemical characterization of a novel compound like this compound.
References
- 1. Pharmacokinetic and Metabolic Characteristics of Herb-Derived Khellactone Derivatives, A Class of Anti-HIV and Anti-Hypertensive: A Review [mdpi.com]
- 2. Pharmacokinetic and Metabolic Characteristics of Herb-Derived Khellactone Derivatives, A Class of Anti-HIV and Anti-Hypertensive: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. openaccessebooks.com [openaccessebooks.com]
- 6. byjus.com [byjus.com]
- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 8. pennwest.edu [pennwest.edu]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benthamopen.com [benthamopen.com]
- 15. Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS [benthamopenarchives.com]
- 16. FTIR (Fourier Transform Infrared Spectroscopy) [eag.com]
- 17. rtilab.com [rtilab.com]
An In-depth Technical Guide to trans-3'-O-Benzoyl-4'-O-methylkhellactone and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of trans-3'-O-Benzoyl-4'-O-methylkhellactone, a natural product belonging to the khellactone class of coumarins. While specific data for this particular derivative is limited, this document extrapolates from the broader family of khellactone derivatives to present their significant biological activities, the experimental protocols used to determine these activities, and the underlying molecular pathways.
IUPAC Name and Chemical Structure
The precise IUPAC name for this compound is [(3'S,4'S)-4'-methoxy-2',2'-dimethyl-2'H,3'H-pyrano[2,3-f]chromen-3'-yl] benzoate .
Chemical Structure:
-
Molecular Formula: C₂₂H₂₀O₆[1]
-
CAS Number: 23733-95-1[1]
-
Structure:
Caption: 2D structure of this compound.
Biological Activities of Khellactone Derivatives
Khellactone derivatives have emerged as a promising class of bioactive molecules, demonstrating a wide array of pharmacological effects. Their biological activities are often attributed to the coumarin core and the specific substitutions on the pyran ring. The primary activities reported in the literature include anticancer, anti-HIV, and anti-inflammatory effects.
Table 1: Summary of Biological Activities of Khellactone Derivatives
| Biological Activity | Cell Lines/Model | Key Findings | Reference |
| Anticancer | Human Colorectal Cancer Cells (HCT-116) | Induction of apoptosis and inhibition of invasion.[2][3][4] | [2][3][4] |
| Human Non-Small-Cell Lung Cancer Cells | Exerts anticancer effects by suppressing MET activity.[5] | [5] | |
| Human Liver Carcinoma (HEPG-2), Human Gastric Carcinoma (SGC-7901), Human Colon Carcinoma (LS174T) | Significant cytotoxic activity, with some derivatives showing IC₅₀ values in the low micromolar range.[6][7] | [6][7] | |
| Anti-inflammatory | Lipopolysaccharides-stimulated RAW264.7 cells | Inhibition of pro-inflammatory cytokine production. | |
| Psoriatic skin models | Downregulation of proinflammatory cytokines such as IL-23, TNF-α, IL-1β, and IL-6. | ||
| Anti-HIV | Not specified | Khellactones and calanolides are reported to be potent and selective in anti-HIV activity. | |
| Antiplasmodial | Plasmodium falciparum | Some khellactone derivatives show notable growth inhibitory activity. |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the study of khellactone derivatives' biological activities.
3.1. Cell Viability Assessment (MTT Assay)
This assay is used to measure the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., HCT-116, HEPG-2) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the khellactone derivative (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, usually 24, 48, or 72 hours.
-
MTT Addition: After incubation, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
3.2. Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method is used to quantify the number of apoptotic and necrotic cells following treatment with a compound.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the khellactone derivative at its IC₅₀ concentration for 24 or 48 hours.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
3.3. Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of proteins involved in the apoptotic pathway.
-
Protein Extraction: Cells treated with the khellactone derivative are lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, Caspase-3, PARP) and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Experimental Workflow Visualization
4.1. Apoptosis Induction Pathway by Khellactone Derivatives
Khellactone derivatives often induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the activation of caspases.
Caption: Intrinsic apoptosis pathway induced by khellactone derivatives.
4.2. Experimental Workflow for Evaluating Anticancer Activity
The following diagram illustrates a typical workflow for investigating the anticancer properties of a khellactone derivative.
Caption: Workflow for anticancer evaluation of khellactone derivatives.
References
- 1. OPSIN: Open Parser for Systematic IUPAC Nomenclature [ebi.ac.uk]
- 2. CAS Number List_2_Page228_Chemicalbook [chemicalbook.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. trans | C18H25FN2O5 | CID 90457052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biobiopha.com [biobiopha.com]
- 6. ChemDoodle Web Components | Demos > IUPAC Naming [web.chemdoodle.com]
- 7. researchgate.net [researchgate.net]
Spectroscopic Characterization of trans-3'-O-Benzoyl-4'-O-methylkhellactone: A Technical Guide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Initial literature and database searches for specific spectroscopic data (NMR, IR, MS) and detailed experimental protocols for trans-3'-O-Benzoyl-4'-O-methylkhellactone did not yield specific datasets for this molecule. This suggests the compound may be a novel synthetic product or a less-common natural product with limited publicly available characterization data. This guide, therefore, provides a comprehensive overview of the expected spectroscopic characteristics based on its chemical class and outlines the general experimental protocols required for its full structural elucidation.
Chemical Class: Angular Pyranocoumarins
This compound belongs to the family of angular pyranocoumarins.[1] These compounds feature a pyran ring fused to a coumarin (2H-1-benzopyran-2-one) core in a non-linear fashion.[1][2] Khellactones are a specific subgroup of coumarins, often isolated from plants of the Apiaceae and Rutaceae families.[2] The "trans" designation in the name refers to the stereochemistry of the substituents on the dihydropyran ring. The core structure possesses multiple stereocenters, leading to various possible isomers. The benzoyl and methyl ether functional groups are common modifications of natural and synthetic coumarins, often influencing their biological activity.
Predicted Spectroscopic Features
Based on the analysis of related angular pyranocoumarins and the constituent functional groups, the following spectroscopic data can be predicted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be complex, with signals corresponding to the coumarin core, the dihydropyran ring, the benzoyl group, and the methyl ether.
-
Aromatic Protons: Signals for the coumarin and benzoyl aromatic rings would typically appear in the downfield region (δ 7.0-8.5 ppm). The protons of the benzoyl group would likely present as multiplets.
-
Dihydropyran Ring Protons: The protons on the dihydropyran ring (at positions 2', 3', and 4') would be expected in the range of δ 3.5-5.5 ppm. The "trans" configuration would dictate specific coupling constants (J values) between adjacent protons, which are crucial for confirming the stereochemistry.
-
Methyl Ether Protons: A sharp singlet corresponding to the methoxy group (-OCH₃) would likely be observed around δ 3.8-4.0 ppm.
-
Khellactone Moiety Protons: Signals for the gem-dimethyl group and other protons on the khellactone core would have characteristic shifts.
¹³C NMR: The carbon NMR would provide information on the carbon skeleton.
-
Carbonyl Carbons: The ester carbonyl from the benzoyl group and the lactone carbonyl from the coumarin core would appear significantly downfield (δ 160-180 ppm).
-
Aromatic and Olefinic Carbons: Carbons of the aromatic rings and the double bond of the coumarin would resonate in the δ 100-160 ppm region.
-
Dihydropyran and Khellactone Carbons: The carbons of the dihydropyran ring and the rest of the khellactone structure would be found in the upfield region (δ 20-90 ppm).
-
Methyl Ether Carbon: The carbon of the methoxy group would be expected around δ 55-60 ppm.
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the functional groups present:
-
C=O Stretching: Strong absorption bands for the lactone carbonyl (around 1720-1740 cm⁻¹) and the ester carbonyl of the benzoyl group (around 1715-1735 cm⁻¹).
-
C=C Stretching: Bands in the 1600-1450 cm⁻¹ region corresponding to the aromatic rings.
-
C-O Stretching: Absorptions for the C-O bonds of the ether and ester functionalities, typically in the 1300-1000 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern to confirm the structure.
-
Molecular Ion Peak: The high-resolution mass spectrum (HRMS) should show the molecular ion peak [M]+ or protonated molecule [M+H]+ corresponding to the exact mass of C₂₂H₂₀O₆.
-
Fragmentation Pattern: Characteristic fragmentation would likely involve the loss of the benzoyl group, the methyl group, and potentially cleavage of the pyran ring, providing further structural confirmation.
General Experimental Protocols for Spectroscopic Analysis
For the full characterization of a compound like this compound, the following experimental procedures are standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the compound.
-
Data Acquisition:
-
Record ¹H NMR spectra on a 400 MHz or higher field spectrometer.
-
Record ¹³C NMR spectra, often requiring a larger number of scans for adequate signal-to-noise.
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons and confirm the stereochemistry.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Sample (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, dichloromethane) that has minimal IR absorption in the regions of interest and place it in a liquid cell.
-
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹, on a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty accessory or the solvent is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically in methanol, acetonitrile, or a mixture with water) at a concentration of about 1 µg/mL.
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography (LC) system (LC-MS).
-
Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate the molecular ion with minimal fragmentation.
-
Acquire a high-resolution mass spectrum (HRMS) using an Orbitrap or Time-of-Flight (TOF) analyzer to determine the exact mass and molecular formula.
-
Perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain a fragmentation pattern.
-
Workflow for Spectroscopic Characterization
The logical flow for the complete spectroscopic characterization of a novel or known compound is illustrated below.
Caption: General workflow for the spectroscopic characterization of a chemical compound.
References
Potential Therapeutic Targets of trans-3'-O-Benzoyl-4'-O-methylkhellactone: A Predictive Technical Guide
Disclaimer: This technical guide outlines the potential therapeutic targets of trans-3'-O-Benzoyl-4'-O-methylkhellactone based on the known biological activities of structurally related coumarins and compounds isolated from Peucedanum praeruptorum Dunn, the plant from which it is derived. As of the date of this document, no direct experimental studies on the biological activity of this compound have been published. Therefore, the information presented herein serves as a predictive framework to guide future research and drug development efforts.
Introduction
This compound is a coumarin compound isolated from the roots of Peucedanum praeruptorum Dunn, a plant used in traditional medicine. While this specific molecule has not been extensively studied, the broader class of coumarins and other constituents from this plant have demonstrated significant pharmacological activities. This guide synthesizes the existing research on related compounds to predict the likely therapeutic targets and mechanisms of action of this compound, focusing on its potential as an anti-inflammatory, anticancer, and neuroprotective agent.
Chemical Structure and Properties:
-
Molecular Formula: C₂₂H₂₀O₆
-
Molecular Weight: 380.39 g/mol
-
CAS Number: 23733-95-1
Potential Anti-Inflammatory Activity
Coumarins isolated from Peucedanum praeruptorum have consistently been shown to possess anti-inflammatory properties, with the Nuclear Factor-kappa B (NF-κB) signaling pathway being a primary target.
Predicted Target: NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation. This frees NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). It is predicted that this compound may inhibit one or more steps in this cascade.
Quantitative Data from Related Compounds
The following table summarizes the anti-inflammatory activity of coumarins isolated from Peucedanum praeruptorum in LPS-stimulated RAW264.7 macrophages.
| Compound | IC₅₀ for NO Inhibition (μM) | Reference |
| Praeruptorin A | >100 | [1][2] |
| Praeruptorin B | 27.6 ± 2.1 | [1][2] |
| Pd-C-7 | 9.48 | [1][2] |
| Pd-C-8 | 15.62 | [1][2] |
| Pd-C-9 | 34.66 | [1][2] |
| Pd-C-10 | 29.83 | [1][2] |
| Pd-C-13 | 21.55 | [1][2] |
| Pd-C-14 | 18.73 | [1][2] |
| Pd-C-15 | 23.49 | [1][2] |
| Pd-C-16 | 28.17 | [1][2] |
Experimental Protocol: NF-κB Luciferase Reporter Assay
This assay is used to quantify the activation of the NF-κB signaling pathway.
-
Cell Culture and Transfection:
-
Culture human embryonic kidney (HEK293) cells or a similar cell line in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed cells in a 24-well plate at a density of 1 x 10⁵ cells/well.
-
After 24 hours, co-transfect the cells with a pNF-κB-Luc reporter plasmid (containing the luciferase gene under the control of an NF-κB response element) and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Compound Treatment and Stimulation:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound.
-
Pre-incubate the cells with the compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for 6-8 hours.
-
-
Luciferase Activity Measurement:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Express the results as a percentage of the activity in the stimulated control group.
-
Potential Anticancer Activity
Several khellactone derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties.
Predicted Targets: Apoptosis and Cell Cycle Regulation
The anticancer activity of related khellactones is often associated with the induction of apoptosis (programmed cell death) and arrest of the cell cycle. Key molecular players in these processes include:
-
Apoptosis: Caspase family of proteases (initiator caspases like caspase-8 and -9, and effector caspases like caspase-3), the Bcl-2 family of proteins (pro-apoptotic Bax and anti-apoptotic Bcl-2).
-
Cell Cycle: Cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.
It is hypothesized that this compound could induce apoptosis through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway and may cause cell cycle arrest at specific checkpoints (e.g., G2/M or S phase).
Quantitative Data from Related Compounds
The following table presents the cytotoxic activity (IC₅₀ in µM) of various 4-methyl-(3'S,4'S)-cis-khellactone derivatives against human cancer cell lines.
| Compound | HEPG-2 (Liver) | SGC-7901 (Gastric) | LS174T (Colon) | Reference |
| 3a | 8.51 ± 1.12 | 29.65 ± 2.54 | 10.37 ± 1.28 | [3][4] |
| 3c | 15.23 ± 1.56 | 35.14 ± 3.11 | 12.56 ± 1.43 | [3][4] |
| 3d | 20.47 ± 2.13 | 40.23 ± 3.56 | 18.92 ± 1.98 | [3][4] |
| 3e | > 50 | > 50 | > 50 | [3][4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding:
-
Seed cancer cells (e.g., HEPG-2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. The final solvent concentration (e.g., DMSO) should be non-toxic (typically <0.5%).
-
Remove the medium and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle and untreated controls.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Potential Neuroprotective Activity
Coumarin derivatives are increasingly being investigated for their neuroprotective effects, with the potential to be beneficial in neurodegenerative diseases.
Predicted Targets: TRKB-CREB-BDNF Signaling and Anti-Apoptotic Effects
The neuroprotective effects of some coumarins have been linked to the activation of the Tropomyosin receptor kinase B (TRKB) signaling pathway. Activation of TRKB by Brain-Derived Neurotrophic Factor (BDNF) or a small molecule agonist can lead to the phosphorylation of downstream targets, including the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB promotes the expression of genes involved in neuronal survival and plasticity, including BDNF itself, creating a positive feedback loop. It is plausible that this compound could act as a TRKB agonist or potentiate this pathway. Additionally, by inhibiting apoptosis (as discussed in the anticancer section), the compound could protect neurons from cell death.
Experimental Protocol: Neurite Outgrowth Assay
This assay is used to assess the ability of a compound to promote the growth of neurites (axons and dendrites), a key aspect of neuronal health and regeneration.
-
Cell Culture and Plating:
-
Culture a neuronal cell line (e.g., PC12 or SH-SY5Y) or primary neurons in an appropriate medium.
-
Seed the cells in a 96-well plate coated with a suitable substrate (e.g., poly-L-lysine or laminin) at a low density to allow for neurite extension.
-
-
Compound Treatment:
-
Allow the cells to adhere for 24 hours.
-
Replace the medium with a low-serum medium containing various concentrations of this compound. Include a positive control (e.g., Nerve Growth Factor, NGF) and a negative control (vehicle).
-
Incubate for 48-72 hours.
-
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS).
-
Incubate with a primary antibody against a neuronal marker, such as β-III tubulin, overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Use automated image analysis software to quantify neurite outgrowth parameters, such as the number of neurites per cell, the total neurite length, and the length of the longest neurite.
-
Summary and Future Directions
Based on the analysis of structurally related compounds, this compound is predicted to have therapeutic potential in the areas of inflammation, cancer, and neurodegenerative diseases. The primary molecular targets are likely to include:
-
NF-κB Signaling Pathway: Inhibition of this pathway could mediate anti-inflammatory effects.
-
Apoptosis and Cell Cycle Regulatory Proteins: Modulation of these pathways could lead to anticancer activity.
-
TRKB Signaling Pathway: Activation of this pathway may provide neuroprotective benefits.
It is imperative that these predictions are validated through direct experimental investigation of this compound. Future research should focus on:
-
In vitro screening: Confirming the predicted activities using the assays detailed in this guide.
-
Mechanism of action studies: Elucidating the precise molecular interactions and downstream effects of the compound.
-
In vivo studies: Evaluating the efficacy and safety of the compound in animal models of inflammation, cancer, and neurodegenerative diseases.
This predictive guide provides a solid foundation for initiating a comprehensive investigation into the therapeutic potential of this compound, a promising but currently understudied natural product.
References
in vitro screening of trans-3'-O-Benzoyl-4'-O-methylkhellactone
A Comprehensive Technical Guide to the In Vitro Screening of trans-3'-O-Benzoyl-4'-O-methylkhellactone and Other Khellactone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Khellactones, a class of coumarin derivatives often isolated from plants of the Peucedanum genus, have garnered significant interest in the scientific community due to their diverse pharmacological activities.[1][2] These compounds have demonstrated potential as anti-inflammatory, antiviral, anticancer, and anti-platelet aggregation agents.[3][4] The specific biological effects of khellactones are often dependent on their stereochemistry and the nature of the acyl groups at the C-3' and C-4' positions.[1][2] This technical guide provides a framework for the in vitro screening of a novel khellactone derivative, this compound, based on the known biological activities of related compounds. While specific data for this particular derivative is not yet available in public literature, this document outlines the key assays and methodologies that would be employed to characterize its pharmacological profile.
Potential Biological Activities and In Vitro Screening Strategies
Based on the activities of other khellactone derivatives, the should focus on its anti-inflammatory, antiviral, and cytotoxic properties.
Anti-Inflammatory Activity
Khellactone derivatives have been shown to possess anti-inflammatory properties.[2][5] For instance, (-)-cis-khellactone, isolated from Peucedanum japonicum, inhibits soluble epoxide hydrolase (sEH), a key enzyme in inflammation, and reduces the production of pro-inflammatory cytokines.[5][6] Another derivative, disenecionyl cis-khellactone, has been shown to reduce the production of pro-inflammatory cytokines such as MCP-1, TNF-α, IL-1β, and IL-6 in LPS-stimulated RAW264.7 cells.[7]
Key In Vitro Assays for Anti-Inflammatory Activity:
-
Soluble Epoxide Hydrolase (sEH) Inhibition Assay: To determine the inhibitory effect of the compound on the sEH enzyme.
-
Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages: To measure the inhibition of nitric oxide, a key inflammatory mediator.
-
Pro-inflammatory Cytokine Production Assays (ELISA): To quantify the reduction of key cytokines like TNF-α, IL-1β, and IL-6.
-
Western Blot Analysis: To assess the expression levels of inflammatory proteins such as iNOS and COX-2.[7]
-
NF-κB Activation Assay: To investigate the effect on the NF-κB signaling pathway, a central regulator of inflammation.
Quantitative Data Presentation:
The results of these assays are typically presented as IC50 values (the concentration of an inhibitor where the response is reduced by half) for enzyme inhibition and cytokine production.
| Compound | sEH Inhibition IC50 (µM) | NO Production Inhibition IC50 (µM) | TNF-α Reduction IC50 (µM) | IL-6 Reduction IC50 (µM) |
| (-)-cis-khellactone | 3.1 ± 2.5[5] | Not Reported | Not Reported | Not Reported |
| Disenecionyl cis-khellactone | Reported to decrease sEH activity[7] | Not Reported | Not Reported | Not Reported |
| This compound | To be determined | To be determined | To be determined | To be determined |
Antiviral Activity
Certain khellactone derivatives have shown promising antiviral activity, particularly against the Human Immunodeficiency Virus (HIV).[1][2] For example, 3-hydroxymethyl-4-methyl-DCK, a synthetic khellactone analog, exhibited significant anti-HIV activity with an EC50 value of 0.004 µM in H9 lymphocytes.[8] Another analog, 4-Methyl-3',4'-di-O-(-)-camphanoyl-(+)-cis-khelthiolactone, showed potent anti-HIV activity with an EC50 of 0.00718 µM.[9]
Key In Vitro Assays for Antiviral Activity:
-
HIV-1 Replication Assay in Lymphocytic Cell Lines (e.g., H9, MT-4): To determine the compound's ability to inhibit viral replication.
-
Reverse Transcriptase (RT) Inhibition Assay: To assess the direct inhibitory effect on the key viral enzyme, reverse transcriptase.
-
Viral Entry/Fusion Assays: To investigate if the compound prevents the virus from entering host cells.
-
Cytotoxicity Assays (e.g., MTT, XTT): To determine the therapeutic index (TI) by comparing the effective concentration to the cytotoxic concentration.
Quantitative Data Presentation:
Antiviral activity is typically reported as the EC50 (half-maximal effective concentration), CC50 (half-maximal cytotoxic concentration), and the Therapeutic Index (TI = CC50/EC50).
| Compound | Anti-HIV-1 Activity (EC50, µM) | Cell Line | Cytotoxicity (CC50, µM) | Therapeutic Index (TI) |
| 3-Hydroxymethyl-4-methyl-DCK | 0.004[8] | H9 | Not explicitly stated, but TI was high | >189,600 for a related compound[8] |
| 4-Methyl-3',4'-di-O-(-)-camphanoyl-(+)-cis-khelthiolactone | 0.00718[9] | H9 | >21,300[9] | >21,300[9] |
| This compound | To be determined | To be determined | To be determined | To be determined |
Cytotoxic/Anticancer Activity
Khellactone derivatives have also been evaluated for their cytotoxic effects against various cancer cell lines.[3] The mechanism often involves the induction of apoptosis and cell cycle arrest.[3]
Key In Vitro Assays for Cytotoxicity:
-
Cell Viability Assays (e.g., MTT, SRB): To determine the concentration-dependent cytotoxic effects on a panel of human cancer cell lines.
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): To determine if the compound induces programmed cell death.
-
Cell Cycle Analysis (Flow Cytometry): To investigate the effect of the compound on the progression of the cell cycle.
Quantitative Data Presentation:
Cytotoxicity is generally reported as the GI50 (concentration for 50% growth inhibition) or IC50 value.
| Compound | Cancer Cell Line | Cytotoxicity (GI50/IC50, µM) |
| (+)-4'-Decanoyl-cis-khellactone | SK-OV-3 | > 100[10] |
| (+)-3'-Decanoyl-cis-khellactone | SK-OV-3 | > 100[10] |
| This compound | To be determined | To be determined |
Experimental Protocols
Protocol 1: Determination of Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Macrophages
Objective: To evaluate the anti-inflammatory potential of the test compound by measuring its effect on NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (this compound)
-
Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) standard
-
96-well cell culture plates
Procedure:
-
Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in DMEM.
-
Pre-treat the cells with different concentrations of the test compound for 2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound) and a positive control (LPS only).
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
-
The percentage of NO inhibition is calculated as: [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100.
Protocol 2: HIV-1 Replication Assay in H9 Lymphocytes
Objective: To determine the anti-HIV-1 activity of the test compound.
Materials:
-
H9 lymphocyte cell line
-
HIV-1 (e.g., strain IIIB)
-
RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics
-
Test compound
-
Positive control (e.g., AZT)
-
p24 antigen ELISA kit
Procedure:
-
Plate H9 cells in a 96-well plate.
-
Infect the cells with a known amount of HIV-1.
-
Immediately add serial dilutions of the test compound to the infected cells. Include uninfected and untreated infected controls.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 7 days.
-
On day 7, collect the cell culture supernatant.
-
Measure the amount of p24 viral antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the EC50 value by plotting the percentage of inhibition of p24 production against the log of the compound concentration.
Visualizations
Experimental Workflow for In Vitro Anti-Inflammatory Screening
Caption: General workflow for assessing the anti-inflammatory activity of a test compound.
Simplified NF-κB Signaling Pathway in Inflammation
Caption: Simplified overview of the NF-κB signaling pathway activated by LPS.
Conclusion
While direct experimental data for this compound is currently unavailable, the established biological activities of other khellactone derivatives provide a strong rationale for its investigation as a potential therapeutic agent. The in vitro screening methodologies and assays detailed in this guide offer a robust starting point for characterizing its anti-inflammatory, antiviral, and cytotoxic properties. The systematic application of these techniques will be crucial in elucidating the pharmacological profile of this novel compound and determining its potential for further drug development.
References
- 1. Pharmacokinetic and Metabolic Characteristics of Herb-Derived Khellactone Derivatives, A Class of Anti-HIV and Anti-Hypertensive: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. The antagonistic effects of khellactones on platelet-activating factor, histamine, and leukotriene D4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory Activity of Natural cis-Khellactone on Soluble Epoxide Hydrolase and Proinflammatory Cytokine Production in Lipopolysaccharides-Stimulated RAW264.7 Cells [mdpi.com]
- 6. Inhibitory Activity of Natural cis-Khellactone on Soluble Epoxide Hydrolase and Proinflammatory Cytokine Production in Lipopolysaccharides-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-AIDS agents. 52. Synthesis and anti-HIV activity of hydroxymethyl (3'R,4'R)-3',4'-di-O-(S)-camphanoyl-(+)-cis-khellactone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-AIDS agents. 31. Synthesis and anti-HIV activity of 4-substituted 3',4'-di-O-(-)-camphanoyl-(+)-cis-khellactone (DCK) thiolactone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiplasmodial and cytotoxic activity of khellactone derivatives from Angelica purpuraefolia Chung - PubMed [pubmed.ncbi.nlm.nih.gov]
preliminary cytotoxicity of trans-3'-O-Benzoyl-4'-O-methylkhellactone
Acknowledgment of Search Results
No specific information was found regarding the preliminary cytotoxicity, mechanism of action, or experimental protocols for the compound "trans-3'-O-Benzoyl-4'-O-methylkhellactone" in the conducted search.
The following is a generalized technical guide structured as a whitepaper, outlining the typical components and methodologies for reporting on the preliminary cytotoxicity of a novel natural product derivative. This guide is intended for researchers, scientists, and drug development professionals and is based on established practices in the field of natural product research and cytotoxicity screening.
Whitepaper: A Framework for Assessing the Preliminary Cytotoxicity of Novel Khellactone Derivatives
Introduction
The exploration of natural products and their synthetic derivatives remains a cornerstone of modern drug discovery, particularly in the field of oncology.[1][2] Khellactones, a class of coumarins, have garnered interest for their diverse biological activities. The targeted synthesis of novel derivatives, such as a hypothetical this compound, represents a rational approach to enhance therapeutic potential and explore structure-activity relationships. This document outlines a comprehensive framework for the preliminary in vitro cytotoxic evaluation of such a novel compound, detailing essential experimental protocols, data presentation standards, and the elucidation of potential mechanisms of action.
Data Presentation: Comparative Cytotoxicity Analysis
A crucial first step in characterizing a novel compound is to determine its cytotoxic potency across various cell lines. This typically involves calculating the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro. Data should be presented in a clear, tabular format to facilitate comparison.
Table 1: Hypothetical In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) ± SD | Assay Duration (h) |
| MCF-7 | Breast Adenocarcinoma | Data Not Available | 72 |
| HCT-116 | Colorectal Carcinoma | Data Not Available | 72 |
| K562 | Chronic Myeloid Leukemia | Data Not Available | 48 |
| NHDF-Neo | Normal Human Dermal Fibroblasts | Data Not Available | 72 |
IC50 values represent the mean ± standard deviation of at least three independent experiments.[3]
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of scientific findings. The following sections describe standard protocols for assessing cytotoxicity.
Cell Culture and Maintenance
Human cancer cell lines (e.g., MCF-7, HCT-116, K562) and a non-cancerous cell line (e.g., NHDF-Neo) would be obtained from a repository like the American Type Culture Collection (ATCC). Cells would be cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4]
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound (e.g., from 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
References
- 1. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Cytotoxic Secondary Metabolites from Marine Bryozoan Cryptosula pallasiana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Introduction
Coumarins are a significant class of naturally occurring benzopyrone compounds widely distributed in the plant kingdom.[1] This diverse family of phytochemicals has garnered substantial interest in the fields of medicinal chemistry and drug development due to their broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, anti-HIV, and anticoagulant effects.[1][2] A particularly promising subgroup of coumarins is the khellactones, which are angular-type pyranocoumarins.
This technical guide provides a comprehensive overview of trans-3'-O-Benzoyl-4'-O-methylkhellactone, a specific khellactone derivative isolated from the roots of Peucedanum praeruptorum Dunn, a plant used in traditional Chinese medicine.[3] The document will delve into the known biological activities of related khellactone and coumarin derivatives, their mechanisms of action, and detailed experimental protocols for their evaluation. Quantitative data for representative compounds are presented to facilitate comparative analysis. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of coumarin-based therapeutics.
Biological Activities and Mechanism of Action
While specific biological data for this compound is limited in publicly available literature, extensive research on coumarin derivatives isolated from Peucedanum praeruptorum and other khellactones provides strong indications of their therapeutic potential. The primary activities of interest are their anti-inflammatory and anticancer effects.
Anti-Inflammatory Activity
The anti-inflammatory properties of pyranocoumarins from Peucedanum praeruptorum are well-documented.[4][5] The principal mechanism underlying this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][4][6] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][7]
In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[1] Pyranocoumarins from Peucedanum praeruptorum have been shown to suppress the degradation of IκBα, thereby preventing the nuclear translocation of the NF-κB p65 subunit and inhibiting the expression of downstream inflammatory mediators.[1][5]
Anticancer Activity
Numerous khellactone and coumarin derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.[2][8][9] The mechanisms of action are often multifactorial and can include the induction of apoptosis (programmed cell death) and cell cycle arrest.[8]
For instance, certain 4-methyl-(3'S,4'S)-cis-khellactone derivatives have shown potent cytotoxicity against human liver carcinoma (HEPG-2), human gastric carcinoma (SGC-7901), and human colon carcinoma (LS174T) cell lines.[2][9] The structure-activity relationship of these compounds indicates that the nature of the substituent groups on the khellactone scaffold plays a critical role in their anticancer potency.[2] Some pyranocoumarins have also been shown to induce differentiation in human leukemic HL-60 cells, suggesting a potential therapeutic avenue for leukemia.[10] The anticancer effects of coumarins can be mediated by the modulation of key signaling pathways involved in cell survival and proliferation, as well as by influencing the expression of cell cycle-related proteins.[8]
Data Presentation: Quantitative Analysis of Biological Activity
The following tables summarize the in vitro biological activity of various khellactone and coumarin derivatives from Peucedanum praeruptorum and other sources. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values are presented to facilitate a comparison of their potency.
Table 1: Anti-Inflammatory Activity of Coumarin Derivatives
| Compound/Extract | Cell Line | Assay | Target | IC50 (µM) | Reference |
| Praeruptorin B | Rat Hepatocytes | Nitric Oxide Production | iNOS | 43.5 | [11] |
| Praeruptorin A | Rat Hepatocytes | Nitric Oxide Production | iNOS | >100 | [11] |
| Praeruptorin E | Rat Hepatocytes | Nitric Oxide Production | iNOS | 71.2 | [11] |
| Compound 7 (from P. praeruptorum) | RAW264.7 Macrophages | Nitric Oxide Production | iNOS | 9.48 | [4][6] |
| Compound 8 (from P. praeruptorum) | RAW264.7 Macrophages | Nitric Oxide Production | iNOS | 23.52 | [4][6] |
| Compound 9 (from P. praeruptorum) | RAW264.7 Macrophages | Nitric Oxide Production | iNOS | 34.66 | [4][6] |
| Compound 10 (from P. praeruptorum) | RAW264.7 Macrophages | Nitric Oxide Production | iNOS | 15.21 | [4][6] |
Table 2: Anticancer Activity of Khellactone Derivatives
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 4-Methyl-(3'S,4'S)-cis-khellactone derivative 3a (tigloyl ester) | HEPG-2 (Liver) | MTT | 8.51 | [2][9] |
| 4-Methyl-(3'S,4'S)-cis-khellactone derivative 3a (tigloyl ester) | SGC-7901 (Gastric) | MTT | 29.65 | [2][9] |
| 4-Methyl-(3'S,4'S)-cis-khellactone derivative 3a (tigloyl ester) | LS174T (Colon) | MTT | 15.32 | [2][9] |
| 4-Methyl-(3'S,4'S)-cis-khellactone derivative 3h (o-methylbenzoyl ester) | HEPG-2 (Liver) | MTT | 25.86 | [2] |
| 4-Methyl-(3'S,4'S)-cis-khellactone derivative 3h (o-methylbenzoyl ester) | SGC-7901 (Gastric) | MTT | 31.57 | [2] |
| 4-Methyl-(3'S,4'S)-cis-khellactone derivative 3h (o-methylbenzoyl ester) | LS174T (Colon) | MTT | 28.41 | [2] |
| 4-Methyl-(3'S,4'S)-cis-khellactone derivative 3l (p-bromobenzoyl ester) | SGC-7901 (Gastric) | MTT | 22.64 | [2] |
| Praeruptorin A | KB-V1 (Multidrug-resistant oral epidermoid carcinoma) | Sulforhodamine B | 17.26 | [3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of khellactone derivatives.
Synthesis of Khellactone Ester Derivatives
A general synthetic route to khellactone esters involves two key steps: dihydroxylation of a seselin-type precursor followed by esterification.
1. Dihydroxylation to form cis-Khellactone:
-
Starting Material: 4-methylseselin.
-
Reagents: Osmium tetroxide (OsO₄, catalytic amount), N-methylmorpholine-N-oxide (NMO) monohydrate.
-
Solvent: A mixture of tert-butanol, tetrahydrofuran (THF), and water (e.g., 10:3:1).
-
Procedure: To a solution of 4-methylseselin in the solvent mixture, add OsO₄ and NMO. Stir the reaction mixture at room temperature for 24 hours. Quench the reaction with a saturated sodium bisulfite (NaHSO₃) solution and stir for an additional 2 hours. Extract the product with a suitable organic solvent (e.g., dichloromethane). Purify the crude product by column chromatography to yield 4-methyl-cis-khellactone.[2]
2. Esterification to form 3',4'-di-O-acyl-cis-khellactone derivatives:
-
Starting Material: 4-methyl-cis-khellactone.
-
Reagents: The desired carboxylic acid or acid chloride (e.g., benzoyl chloride), a coupling agent such as 4-dimethylaminopyridine (DMAP), and a base (e.g., triethylamine).
-
Solvent: Anhydrous dichloromethane.
-
Procedure: Dissolve 4-methyl-cis-khellactone, the carboxylic acid/acid chloride, and DMAP in anhydrous dichloromethane. Add triethylamine to the mixture and stir at room temperature. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the desired khellactone ester.[2]
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability.[8]
-
Cell Seeding: Plate human cancer cells (e.g., HEPG-2, SGC-7901, LS174T) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Treat the cells with various concentrations of the khellactone derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).[8]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS) to each well and incubate for 4 hours.[8]
-
Formazan Solubilization: Remove the supernatant and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[8]
NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB transcription factor.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-dependent luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment and Stimulation: Pre-treat the transfected cells with the test compound for a specified time, followed by stimulation with an NF-κB activator (e.g., LPS or TNF-α).
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activity relative to the stimulated control.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Treat cells with the khellactone derivative and/or an inflammatory stimulus. Lyse the cells to extract total, cytoplasmic, or nuclear proteins.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).[1]
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.[1]
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the proteins of interest (e.g., p-IκBα, IκBα, p-p65, p65, β-actin, Lamin B1). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[1]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualization of Pathways and Workflows
The following diagrams were created using Graphviz (DOT language) to illustrate key signaling pathways and experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis and Antitumor Activity of Novel 4-Methyl-(3'S,4'S)-cis-khellactone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activities and Pharmacokinetics of Praeruptorins from Peucedanum Species: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structurally Diverse Coumarins from Peucedanum praeruptorum and their Anti-Inflammatory Activities via NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyranocoumarins isolated from Peucedanum praeruptorum Dunn suppress lipopolysaccharide-induced inflammatory response in murine macrophages through inhibition of NF-κB and STAT3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis and antitumor activity of novel 4-methyl-(3'S,4'S)-cis-khellactone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyranocoumarins isolated from Peucedanum praeruptorum as differentiation inducers in human leukemic HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Synthesis of trans-3'-O-Benzoyl-4'-O-methylkhellactone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of trans-3'-O-Benzoyl-4'-O-methylkhellactone , a derivative of the naturally occurring pyranocoumarin, khellactone. Khellactones and their analogs have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-HIV, anticancer, and anti-inflammatory properties. This protocol outlines a multi-step synthesis beginning with the stereoselective synthesis of the trans-khellactone core, followed by regioselective benzoylation and methylation. Characterization data for analogous compounds and a summary of the potential biological mechanism of action are also presented.
Introduction
Khellactones are a class of angular pyranocoumarins characterized by a dihydropyran ring fused to a coumarin scaffold. The stereochemistry and substitution pattern on the dihydropyran ring are crucial for their biological activity. While many studies have focused on cis-khellactone derivatives, the trans isomers represent a class of compounds with potentially unique pharmacological profiles. This protocol details a plausible synthetic route to a novel trans-khellactone derivative, this compound, which is designed to explore the structure-activity relationships of this scaffold further. The protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug discovery.
Synthesis Workflow
The overall synthetic strategy for this compound involves a three-stage process, as depicted in the workflow diagram below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Stage 1: Synthesis of (+)-(3'S,4'R)-trans-khellactone
This stage is adapted from a known highly enantioselective synthesis.[1]
1.1 Materials:
-
7-Hydroxycoumarin
-
3-Chloro-3-methyl-1-butyne
-
Potassium carbonate (K₂CO₃)
-
Potassium iodide (KI)
-
Dimethylformamide (DMF)
-
N,N-Diethylaniline
-
Iminium salt catalyst for epoxidation (as described in the literature[1])
-
Solvents and reagents for workup and purification.
1.2 Protocol:
-
Synthesis of Seselin Intermediate: To a solution of 7-hydroxycoumarin in DMF, add K₂CO₃, KI, and 3-chloro-3-methyl-1-butyne. Heat the mixture to synthesize the propargyl ether. After completion, the ether is subjected to thermal Claisen rearrangement in boiling N,N-diethylaniline to yield the seselin intermediate. Purify the product by column chromatography.
-
Synthesis of (+)-(3'S,4'R)-trans-khellactone: The seselin intermediate is subjected to a nonaqueous enantioselective epoxidation using an iminium salt catalyst. The resulting epoxide is then opened to yield (+)-(3'S,4'R)-trans-khellactone with high enantiomeric excess. The detailed procedure for the epoxidation and ring-opening should follow the published method to ensure high stereoselectivity.[1]
Stage 2: Regioselective Benzoylation of the 3'-Hydroxyl Group
This protocol is based on general procedures for regioselective acylation of diols, where the less sterically hindered secondary hydroxyl group is targeted under controlled conditions.
2.1 Materials:
-
(+)-(3'S,4'R)-trans-khellactone
-
Benzoyl chloride (BzCl)
-
Pyridine
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
2.2 Protocol:
-
Dissolve (+)-(3'S,4'R)-trans-khellactone in anhydrous CH₂Cl₂ and cool the solution to -20 °C in an ice-salt bath.
-
Add pyridine to the solution, followed by the dropwise addition of a solution of benzoyl chloride (1.1 equivalents) in anhydrous CH₂Cl₂.
-
Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Separate the organic layer and wash it sequentially with cold 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain trans-3'-O-Benzoylkhellactone.
Stage 3: Regioselective Methylation of the 4'-Hydroxyl Group
This protocol utilizes a standard methylation procedure for sterically hindered secondary alcohols.
3.1 Materials:
-
trans-3'-O-Benzoylkhellactone
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (CH₃I)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
3.2 Protocol:
-
To a solution of trans-3'-O-Benzoylkhellactone in anhydrous DMF at 0 °C, add NaH portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated NH₄Cl solution at 0 °C.
-
Extract the mixture with EtOAc.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the final product, this compound.
Quantitative Data
The following table summarizes expected yields and key reaction parameters based on the synthesis of analogous compounds.
| Step | Product | Starting Material | Key Reagents | Temp. (°C) | Time (h) | Yield (%) |
| 1 | (+)-(3'S,4'R)-trans-khellactone | Seselin | Iminium salt catalyst | RT | 24 | ~58 (from 7-hydroxycoumarin)[1] |
| 2 | trans-3'-O-Benzoylkhellactone | (+)-trans-khellactone | Benzoyl chloride, Pyridine | -20 | 4-6 | 70-80 (estimated) |
| 3 | This compound | trans-3'-O-Benzoylkhellactone | Methyl iodide, NaH | 0 to RT | 12-16 | 60-70 (estimated) |
Characterization Data
The following table provides representative characterization data for khellactone derivatives based on literature values for similar structures. Actual data for the target compound should be determined experimentally.
| Compound | Molecular Formula | MW ( g/mol ) | ¹H NMR (δ, ppm) in CDCl₃ (Key Signals) | ¹³C NMR (δ, ppm) in CDCl₃ (Key Signals) | MS (m/z) |
| (+)-trans-khellactone | C₁₄H₁₄O₅ | 262.26 | 7.55 (d, H-5), 6.75 (d, H-6), 6.15 (d, H-3), 7.25 (d, H-4), 4.8 (d, H-3'), 3.7 (d, H-4'), 1.45 (s, Me), 1.35 (s, Me) | 161.5 (C=O), 156.0 (C-7), 152.5 (C-8a), 128.0 (C-5), 113.0 (C-4a), 112.5 (C-3), 111.0 (C-6), 105.0 (C-8), 78.0 (C-4'), 72.0 (C-3'), 25.0 (Me), 23.0 (Me) | 263 [M+H]⁺ |
| trans-3'-O-Benzoylkhellactone | C₂₁H₁₈O₆ | 366.37 | Signals for khellactone core, plus aromatic protons at 8.0-7.4 (benzoyl), H-3' shifted downfield to ~5.5 | Signals for khellactone core, plus benzoyl carbonyl at ~166.0 and aromatic carbons at 133-128 | 367 [M+H]⁺ |
| This compound | C₂₂H₂₀O₆ | 380.39 | Signals for benzoylated khellactone, plus a singlet for OMe at ~3.5, H-4' shifted upfield compared to the diol | Signals for benzoylated khellactone, plus OMe carbon at ~58.0 | 381 [M+H]⁺ |
Biological Activity and Signaling Pathway
Khellactone derivatives have been reported to exhibit anti-proliferative effects in various cancer cell lines.[2][3] One of the proposed mechanisms of action involves the modulation of key signaling pathways that regulate cell growth and survival, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK cascade is often dysregulated in cancer, leading to uncontrolled cell proliferation.
Caption: Proposed mechanism of anti-proliferative action via inhibition of the MAPK signaling pathway.
References
Application Notes and Protocols for the Quantification of trans-3'-O-Benzoyl-4'-O-methylkhellactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-3'-O-Benzoyl-4'-O-methylkhellactone is a khellactone derivative, a class of pyranocoumarins that have attracted significant scientific interest due to their diverse and potent biological activities. These compounds have demonstrated potential as anti-hypertensive, anti-HIV, and anti-inflammatory agents.[1] The accurate and precise quantification of this compound in various matrices, including plant extracts and biological samples, is fundamental for quality control, pharmacokinetic studies, and the overall advancement of drug development programs. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or tandem mass spectrometry (LC-MS/MS) are the predominant analytical techniques for the robust quantification of these compounds. This document provides detailed methodologies for the quantitative analysis of this compound.
Analytical Methods
The principal analytical methods for the quantification of khellactone derivatives are HPLC and LC-MS/MS. The choice between these methods depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC-UV): This is a widely used and robust technique for the separation and quantification of khellactone derivatives. A key aspect of this method is the selection of an appropriate stationary phase (e.g., C18 column), mobile phase composition, and UV detection wavelength to achieve optimal separation and sensitivity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for the analysis of complex samples or when very low detection limits are required. The use of multiple reaction monitoring (MRM) enhances the specificity of detection.
Experimental Protocols
Protocol 1: Quantification of this compound in Plant Material by HPLC-UV
This protocol is adapted from methodologies used for the profiling and quantification of various khellactone derivatives in Phlojodicarpus sibiricus extracts.[2][3][4]
1. Sample Preparation:
a. Accurately weigh 50 mg of powdered and dried plant material (e.g., roots of Phlojodicarpus sibiricus) into a centrifuge tube. b. Add 10 mL of methanol to the tube. c. Vortex the mixture for 1 minute and then place it in an ultrasonic bath for 30 minutes at 50°C. d. Centrifuge the mixture at 4000 rpm for 10 minutes. e. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-5 min: 10% B
-
5-30 min: 10-90% B (linear gradient)
-
30-35 min: 90% B
-
35-36 min: 90-10% B (linear gradient)
-
36-40 min: 10% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV detector set at a wavelength of 330 nm.
3. Calibration Curve:
a. Prepare a stock solution of this compound analytical standard in methanol at a concentration of 1 mg/mL. b. Perform serial dilutions of the stock solution to prepare working standards with concentrations ranging from 1 to 500 µg/mL. c. Inject each standard solution into the HPLC system and record the peak area. d. Construct a calibration curve by plotting the peak area against the concentration.
Protocol 2: Quantification of this compound in Biological Matrices by LC-MS/MS
This protocol is a representative method for pharmacokinetic studies and requires high sensitivity.
1. Sample Preparation (Plasma):
a. To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound). b. Vortex for 2 minutes to precipitate proteins. c. Centrifuge at 13,000 rpm for 15 minutes at 4°C. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase composition. f. Inject into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC System: A UHPLC system is recommended for better resolution and shorter run times.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Flow Rate: 0.3 mL/min.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically effective for khellactone derivatives.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of the analytical standards.
Quantitative Data
The following table summarizes representative quantitative data for the analysis of khellactone derivatives using LC-MS/MS. It is important to note that these values are for related khellactone compounds and should be used as a guideline. Method validation for this compound is required to establish specific performance characteristics.
| Parameter | Praeruptorin A (dPA & lPA) | cis-Khellactone (dCK & lCK) |
| Linearity Range (ng/mL) | 1.00 - 4830 | 1.50 - 1630 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.00 | 1.50 |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy (%Bias) | Within ±15% | Within ±15% |
Visualizations
Caption: Workflow for the quantification of this compound.
Caption: Metabolic pathways of khellactone derivatives.[1]
References
- 1. Pharmacokinetic and Metabolic Characteristics of Herb-Derived Khellactone Derivatives, A Class of Anti-HIV and Anti-Hypertensive: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Khellactone Derivatives and Other Phenolics of Phlojodicarpus sibiricus (Apiaceae): HPLC-DAD-ESI-QQQ-MS/MS and HPLC-UV Profile, and Antiobesity Potential of Dihydrosamidin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Khellactone Derivatives in Cell Culture Assays
Introduction
Certain khellactone derivatives have been shown to suppress the growth and proliferation of cancer cells at low concentrations and induce apoptosis at higher concentrations.[3] The mechanism of action for some of these compounds involves the induction of cell cycle arrest, typically in the S/G2 phase, and the activation of caspase-dependent apoptotic pathways.[3] Furthermore, some khellactone derivatives have exhibited potential in overcoming multidrug resistance in cancer cells, a significant hurdle in chemotherapy.[4]
This document outlines standard protocols for evaluating the cytotoxic effects of khellactone derivatives, presents a summary of reported quantitative data for various analogs, and illustrates the proposed signaling pathways.
Data Presentation: Cytotoxic Activity of Khellactone Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 in µM) of representative khellactone derivatives against various human cancer cell lines. This data is compiled from published studies and illustrates the range of potency observed within this compound class.
| Compound ID | Modification | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 3a | 4-methyl-(3'S,4'S)-cis-khellactone derivative with a tigloyl group | HEPG-2 | Human Liver Carcinoma | 8.51 | [2][5] |
| 3a | 4-methyl-(3'S,4'S)-cis-khellactone derivative with a tigloyl group | SGC-7901 | Human Gastric Carcinoma | 29.65 | [2][5] |
| 3a | 4-methyl-(3'S,4'S)-cis-khellactone derivative with a tigloyl group | LS174T | Human Colon Carcinoma | Not Specified | [2][5] |
| (+)-4'-decanoyl-cis-khellactone | Not Specified | MDA-MB-231 | Human Breast Cancer | <10 µg/ml (growth suppression) | [3] |
| (+)-3'-decanoyl-cis-khellactone | Not Specified | MDA-MB-231 | Human Breast Cancer | <10 µg/ml (growth suppression) | [3] |
| (+)-4'-decanoyl-cis-khellactone | Not Specified | MDA-MB-231 | Human Breast Cancer | >50 µg/ml (apoptosis induction) | [3] |
| (+/-)-3'-O, 4'-O-dicynnamoyl-cis-khellactone (DCK) | Not Specified | Pgp-MDR cells | Multidrug-Resistant Cancer | Potent reversal of MDR | [4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cell viability.[1]
Materials:
-
Khellactone derivative stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
Selected human cancer cell lines (e.g., HEPG-2, MDA-MB-231)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[1]
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the khellactone derivative in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.[1] Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).[1]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.[1]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[1]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis (Flow Cytometry)
This protocol is used to determine the effect of the khellactone derivative on cell cycle progression.
Materials:
-
Khellactone derivative
-
6-well cell culture plates
-
Complete cell culture medium
-
Selected human cancer cell lines
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the khellactone derivative at the desired concentration (e.g., 10 µg/ml) for a specified time.[3]
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Apoptosis Assay (Western Blot for Caspase Cleavage)
This protocol is used to assess the induction of apoptosis by examining the cleavage of key apoptotic proteins.
Materials:
-
Khellactone derivative
-
Cell culture dishes
-
Complete cell culture medium
-
Selected human cancer cell lines
-
RIPA lysis buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membrane
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the khellactone derivative at a high concentration (e.g., >50 µg/ml) for various time points.[3] Lyse the cells using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary and secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. An increase in the levels of cleaved caspase-3 and cleaved PARP indicates the induction of apoptosis.
Visualizations
Caption: Workflow for assessing the cytotoxicity of khellactone derivatives using the MTT assay.
Caption: Proposed signaling pathways affected by khellactone derivatives in cancer cells.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Inhibitory effect and mechanism on antiproliferation of khellactone derivatives from herbal suitable for medical or food uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (+/-)-3'-O, 4'-O-dicynnamoyl-cis-khellactone, a derivative of (+/-)-praeruptorin A, reverses P-glycoprotein mediated multidrug resistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antitumor activity of novel 4-methyl-(3'S,4'S)-cis-khellactone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of trans-3'-O-Benzoyl-4'-O-methylkhellactone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for utilizing trans-3'-O-Benzoyl-4'-O-methylkhellactone in high-throughput screening (HTS) campaigns aimed at discovering novel anti-inflammatory agents. The protocols are based on the known biological activities of structurally related khellactone derivatives, which have demonstrated potent anti-inflammatory effects through the modulation of key signaling pathways.
Introduction
Khellactone derivatives are a class of natural compounds that have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anti-inflammatory, anti-HIV, and anti-tumor properties.[1][2] The anti-inflammatory effects of khellactones are attributed to their ability to modulate critical inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2) signaling cascades.[3] Specifically, compounds like disenecionyl cis-khellactone have been shown to suppress the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines like TNF-α, IL-1β, and IL-6, by inhibiting the activation of NF-κB and MAPKs.[3] Furthermore, some khellactones act as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory lipid mediators.[4][5]
Given the established anti-inflammatory potential of the khellactone scaffold, this compound is a promising candidate for HTS campaigns designed to identify novel modulators of inflammatory processes. This document outlines detailed protocols for three relevant HTS assays: a COX-2 inhibitor screening assay, an NF-κB signaling pathway assay, and a soluble epoxide hydrolase inhibitor screening assay.
Data Presentation
Currently, there is no publicly available quantitative data (e.g., IC50, EC50) specifically for the anti-inflammatory activity of this compound. The following table provides a template for how such data, once generated through the described HTS protocols, can be structured for clear comparison.
| Assay Type | Target | Parameter | Value (µM) | Positive Control | Control Value (µM) |
| COX-2 Inhibition | Cyclooxygenase-2 | IC50 | Data to be determined | Celecoxib | e.g., 0.45 |
| NF-κB Inhibition | NF-κB Pathway | IC50 | Data to be determined | PS-1145 | e.g., ~5 |
| sEH Inhibition | Soluble Epoxide Hydrolase | IC50 | Data to be determined | N-Cyclohexyl-Nʹ-dodecylurea (NCND) | Data to be determined |
Experimental Protocols
The following are detailed protocols for high-throughput screening assays relevant to the potential anti-inflammatory activity of this compound.
COX-2 Inhibitor Screening Assay (Fluorometric)
This assay is designed to identify inhibitors of human cyclooxygenase-2 (COX-2) by measuring the fluorescence generated from the peroxidase activity of the enzyme.[4][6][7]
Materials:
-
COX-2, Human Recombinant
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid
-
NaOH
-
Celecoxib (Positive Control)
-
96-well or 384-well black microplates
-
Fluorometric microplate reader
Protocol:
-
Reagent Preparation:
-
Reconstitute COX-2 enzyme in COX Assay Buffer and keep on ice.
-
Prepare a working solution of COX Probe in DMSO.
-
Prepare a working solution of COX Cofactor in DMSO.
-
Prepare a stock solution of Arachidonic Acid in ethanol and then dilute with NaOH and purified water immediately before use.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution at 10x the final desired concentrations in COX Assay Buffer.
-
Prepare a 10x stock solution of Celecoxib in COX Assay Buffer.
-
-
Assay Procedure:
-
Add 80 µL of a Reaction Mix containing COX Assay Buffer, diluted COX Cofactor, and COX Probe to each well of the microplate.
-
Add 10 µL of the diluted test compound (this compound) or positive control (Celecoxib) to the respective wells. For enzyme control wells, add 10 µL of COX Assay Buffer.
-
Add 10 µL of the diluted COX-2 enzyme solution to all wells except the no-enzyme control wells.
-
Incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid solution to all wells.
-
Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) from the linear portion of the kinetic read.
-
Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
NF-κB Luciferase Reporter Assay
This cell-based assay measures the inhibition of the NF-κB signaling pathway by quantifying the activity of a luciferase reporter gene under the control of an NF-κB response element.[1][2][8]
Materials:
-
A human cell line stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293 or THP-1)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
TNF-α (or another suitable NF-κB activator like LPS)
-
Luciferase assay reagent (containing luciferin)
-
96-well or 384-well white, clear-bottom cell culture plates
-
Luminometer plate reader
Protocol:
-
Cell Seeding:
-
Seed the NF-κB reporter cells into the wells of the microplate at a predetermined optimal density.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the culture medium from the wells and replace it with the medium containing the test compound or vehicle control.
-
Pre-incubate the cells with the compound for 1-2 hours.
-
Add TNF-α to all wells (except the unstimulated control) to a final concentration known to induce a robust luciferase signal (e.g., 10 ng/mL).
-
Incubate the plate for an additional 6-24 hours.
-
-
Luciferase Assay:
-
Remove the medium from the wells and wash the cells gently with phosphate-buffered saline (PBS).
-
Lyse the cells by adding a passive lysis buffer and incubate for 15-20 minutes at room temperature with gentle shaking.
-
Add the luciferase assay reagent to each well.
-
Immediately measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from no-cell wells) from all readings.
-
Normalize the NF-κB-dependent luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable, to account for variations in cell number and transfection efficiency.
-
Calculate the percent inhibition of NF-κB activation for each concentration of the test compound relative to the stimulated control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
-
Soluble Epoxide Hydrolase (sEH) Inhibitor Screening Assay (Fluorometric)
This assay identifies inhibitors of sEH by measuring the fluorescence produced from the hydrolysis of a specific substrate.[9][10][11]
Materials:
-
Human recombinant sEH enzyme
-
sEH Assay Buffer
-
sEH Substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)
-
N-Cyclohexyl-Nʹ-dodecylurea (NCND) (Positive Control)
-
96-well or 384-well black microplates
-
Fluorometric microplate reader
Protocol:
-
Reagent Preparation:
-
Reconstitute the lyophilized sEH enzyme in sEH Assay Buffer and keep on ice.
-
Prepare a working solution of the sEH substrate.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution in sEH Assay Buffer.
-
Prepare a stock solution of the positive control, NCND, in a suitable solvent and dilute in sEH Assay Buffer.
-
-
Assay Procedure:
-
Add sEH Assay Buffer to all wells.
-
Add the diluted test compound or positive control to the respective wells. For enzyme control wells, add the solvent vehicle.
-
Add the diluted sEH enzyme to all wells except the no-enzyme control wells.
-
Incubate the plate at 25°C for 5-10 minutes.
-
Initiate the reaction by adding the sEH substrate to all wells.
-
Immediately measure the fluorescence in a kinetic mode at an excitation wavelength of 330-362 nm and an emission wavelength of 460-465 nm for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (slope) from the linear portion of the fluorescence versus time plot.
-
Determine the percent inhibition for each concentration of the test compound compared to the enzyme control.
-
Calculate the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
The following diagrams illustrate the targeted signaling pathways and a general workflow for high-throughput screening.
Caption: NF-κB Signaling Pathway in Inflammation.
Caption: COX-2 Pathway in Inflammation.
Caption: High-Throughput Screening Workflow.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. caymanchem.com [caymanchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. assaygenie.com [assaygenie.com]
- 8. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. agilent.com [agilent.com]
- 11. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Activity of trans-3'-O-Benzoyl-4'-O-methylkhellactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Khellactone derivatives are a class of pyranocoumarins that have attracted significant scientific interest due to their diverse pharmacological activities, including anti-inflammatory, anti-HIV, and anti-hypertensive effects.[1][2] This document provides detailed application notes and experimental protocols for developing assays to characterize the biological activity of a specific derivative, trans-3'-O-Benzoyl-4'-O-methylkhellactone. Given the established anti-inflammatory properties of many khellactone derivatives, the primary focus of these protocols will be on assays relevant to the inflammatory response.[1][2][3]
The protocols outlined below describe key cell-based and biochemical assays to investigate the potential of this compound to modulate inflammatory pathways. These include the evaluation of pro-inflammatory cytokine and mediator production, and the assessment of its effect on key signaling pathways such as the NF-κB pathway.
Key Signaling Pathways in Inflammation
A critical signaling pathway in the inflammatory process is the Nuclear Factor kappa B (NF-κB) pathway.[4] This pathway is a central regulator of a wide array of genes involved in the inflammatory response, including those encoding cytokines, chemokines, and adhesion molecules.[4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[4] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), a signaling cascade is initiated, leading to the degradation of IκB and the translocation of NF-κB to the nucleus, where it activates the transcription of target genes.[4] Many anti-inflammatory compounds exert their effects by modulating this pathway.
Experimental Protocols
Cell Viability Assay (WST-8 Assay)
Objective: To determine the cytotoxic potential of this compound on a selected cell line and to establish a non-toxic concentration range for subsequent biological assays.
Principle: The Water Soluble Tetrazolium salt (WST-8) is reduced by cellular dehydrogenases to a soluble formazan dye. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages (or another suitable cell line) in a 96-well plate at a density of 2 x 10⁵ cells/mL and incubate for 24 hours.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the cells and incubate for 24 hours.
-
WST-8 Reagent Addition: Add 10 µL of WST-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To assess the effect of this compound on the production of nitric oxide, a key pro-inflammatory mediator, in LPS-stimulated macrophages.
Protocol:
-
Cell Culture and Treatment: Culture RAW 264.7 macrophages at a density of 2 x 10⁵ cells/mL in a 96-well plate for 24 hours.[3] Pre-treat the cells with various non-toxic concentrations of the test compound for 2 hours, followed by stimulation with 1 µg/mL of LPS for 24 hours.[3]
-
Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.[3]
-
Griess Reaction: Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.[3]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve.
Pro-inflammatory Cytokine Quantification (ELISA)
Objective: To measure the effect of this compound on the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 from LPS-stimulated cells.
Protocol:
-
Cell Culture and Stimulation: Seed RAW 264.7 macrophages in a 6-well plate at a density of 2 x 10⁵ cells/mL for 24 hours.[3] Pre-treat the cells with the test compound for 2 hours, followed by stimulation with 1 µg/mL of LPS for 24 hours.[3]
-
Supernatant Collection: Collect the cell culture supernatants.[3]
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions for the specific ELISA kits.
-
Data Analysis: Calculate the concentration of each cytokine in the supernatants based on the standard curve generated for each assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetic and Metabolic Characteristics of Herb-Derived Khellactone Derivatives, A Class of Anti-HIV and Anti-Hypertensive: A Review [mdpi.com]
- 3. Inhibitory Activity of Natural cis-Khellactone on Soluble Epoxide Hydrolase and Proinflammatory Cytokine Production in Lipopolysaccharides-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: trans-3'-O-Benzoyl-4'-O-methylkhellactone
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive experimental design for investigating the biological activities of trans-3'-O-Benzoyl-4'-O-methylkhellactone, a khellactone derivative. Khellactones, often isolated from plants of the Umbelliferae family like Peucedanum praeruptorum Dunn, are known for a range of pharmacological effects, including anti-inflammatory, anti-cancer, and anti-HIV activities.[1][2][3] This guide outlines a tiered approach, beginning with fundamental cytotoxicity assessments, followed by detailed in vitro and cell-based assays to elucidate its anti-inflammatory and anti-cancer mechanisms of action. Protocols are provided for key experiments, including cytotoxicity screening, nitric oxide production assays, and Western blotting for signaling pathway analysis. Data presentation is standardized in tabular formats, and workflows and signaling pathways are visualized using Graphviz diagrams to ensure clarity and reproducibility.
Proposed Experimental Workflow
A systematic approach is essential to characterize the bioactivity of a novel compound. The proposed workflow begins with broad screening for cytotoxicity to establish a safe therapeutic window, followed by focused investigations into its anti-inflammatory and anti-cancer properties. Key mechanistic insights will be explored by examining effects on critical signaling pathways like NF-κB.
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on various cell lines to establish its cytotoxic profile and guide dosing for subsequent experiments. Khellactone derivatives have shown cytotoxic activity against various cancer cell lines.[2][4][5]
Materials:
-
Cell lines (e.g., RAW 264.7 murine macrophages, HepG2 human liver cancer cells, MCF-7 human breast cancer cells)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in each well with 100 µL of the diluted compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot viability against compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Anti-inflammatory Activity (Nitric Oxide Assay)
Objective: To evaluate the anti-inflammatory potential of the compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Pyranocoumarins from Peucedanum praeruptorum have been shown to inhibit LPS-induced NO production.[6][7]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete growth medium
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
96-well microplates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with non-toxic concentrations (determined from Protocol 1) of the test compound for 2 hours.
-
Stimulation: Add LPS (1 µg/mL final concentration) to the appropriate wells to induce an inflammatory response. Include control wells (cells only, cells + LPS, cells + compound only).
-
Incubation: Incubate the plate for 24 hours.
-
NO Measurement:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Component A of Griess Reagent) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (Component B of Griess Reagent) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Create a standard curve using sodium nitrite. Quantify the concentration of nitrite in the samples and express the results as a percentage of inhibition relative to the LPS-only treated group.
Protocol 3 & 4: Anti-Cancer Mechanism & NF-κB Signaling
Objective: To investigate the effect of the compound on the NF-κB signaling pathway, a key regulator of inflammation and cancer cell survival. Several khellactone derivatives exert their anti-inflammatory and anti-cancer effects by modulating this pathway.[6][8]
Materials:
-
Cancer cell line (e.g., HepG2) or RAW 264.7 cells
-
This compound
-
LPS or TNF-α (for stimulation)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-p65, anti-phospho-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once confluent, treat with the test compound for a specified time (e.g., 2 hours) before stimulating with LPS (1 µg/mL) or TNF-α (20 ng/mL) for 30 minutes.
-
Protein Extraction: Wash cells with cold PBS and lyse with RIPA buffer. Quantify total protein concentration using a BCA assay.
-
Western Blotting:
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the expression of target proteins (phospho-p65, IκBα) to a loading control (β-actin).
Data Presentation
Quantitative data should be presented in clear, concise tables.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Tissue of Origin | IC50 (µM) after 48h |
|---|---|---|
| RAW 264.7 | Murine Macrophage | 75.2 ± 5.1 |
| HepG2 | Human Liver Cancer | 42.8 ± 3.9 |
| MCF-7 | Human Breast Cancer | 55.1 ± 6.3 |
| HEK293 | Human Embryonic Kidney | > 100 |
Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | NO Production (% of LPS Control) |
|---|---|---|
| Control | - | 5.2 ± 1.1 |
| LPS (1 µg/mL) | - | 100 |
| Compound + LPS | 10 | 78.4 ± 4.5 |
| Compound + LPS | 25 | 45.1 ± 3.8 |
| Compound + LPS | 50 | 18.9 ± 2.7 |
Visualization of Signaling Pathway
The NF-κB pathway is a primary target for many anti-inflammatory compounds. The diagram below illustrates the canonical pathway and the proposed inhibitory points for khellactone derivatives.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacokinetic and Metabolic Characteristics of Herb-Derived Khellactone Derivatives, A Class of Anti-HIV and Anti-Hypertensive: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and antitumor activity of novel 4-methyl-(3'S,4'S)-cis-khellactone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyranocoumarins isolated from Peucedanum praeruptorum Dunn suppress lipopolysaccharide-induced inflammatory response in murine macrophages through inhibition of NF-κB and STAT3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Anti-Inflammatory Compounds from Peucedanum praeruptorum Roots by Using Nitric Oxide-Producing Rat Hepatocytes Stimulated by Interleukin 1β - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for trans-3'-O-Benzoyl-4'-O-methylkhellactone (BOMK)
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-3'-O-Benzoyl-4'-O-methylkhellactone (BOMK) is a derivative of the natural product khellactone, a class of pyranocoumarins. Khellactones and their derivatives have garnered significant interest in the scientific community due to their diverse and potent biological activities.[1] Preclinical studies on various khellactone derivatives have demonstrated promising anticancer, anti-inflammatory, and anti-HIV properties.[2][3][4][5] The anticancer effects are often attributed to the induction of apoptosis and cell cycle arrest in cancer cells.[1][6] Furthermore, certain khellactone derivatives have been shown to modulate key signaling pathways, including the NF-κB and MAPK pathways, and to reverse P-glycoprotein-mediated multidrug resistance.[7][8]
This document provides detailed information on the solubility of BOMK, recommended formulation strategies for experimental use, and protocols for investigating its biological activities.
Solubility of this compound (BOMK)
Table 1: Qualitative Solubility of BOMK in Common Laboratory Solvents
| Solvent | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for creating high-concentration stock solutions. |
| Dimethylformamide (DMF) | Soluble | An alternative to DMSO for stock solutions. |
| Acetone | Soluble | Can be used for initial solubilization. |
| Ethanol | Insoluble to Sparingly Soluble | May not be suitable for achieving high concentrations. |
| Water | Insoluble | Aqueous buffers will require a co-solvent or formulation. |
| Phosphate-Buffered Saline (PBS) | Insoluble | Similar to water, requires a suitable formulation for biological assays. |
Formulation Strategies for In Vitro and In Vivo Experiments
The poor aqueous solubility and potential for extensive metabolism of khellactone derivatives necessitate appropriate formulation to ensure bioavailability and accurate dosing in biological experiments.[2][4][5]
In Vitro Formulations
For in vitro cell-based assays, a common and effective method is to first dissolve BOMK in an organic solvent, typically DMSO, to create a high-concentration stock solution. This stock solution is then serially diluted in the cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of the organic solvent in the culture medium is non-toxic to the cells (generally <0.5% for DMSO).
Advanced Formulations for Enhanced Bioavailability
For in vivo studies or to improve solubility and stability in aqueous solutions for in vitro work, several advanced formulation strategies can be employed:
-
Nanosuspensions: The particle size of BOMK can be reduced to the nanometer range, which increases the surface area and dissolution rate.
-
Liposomes: Encapsulating BOMK within lipid bilayers can protect it from degradation and improve its delivery to cells.
-
Polymeric Micelles: Amphiphilic block copolymers can self-assemble into micelles in an aqueous solution, with the hydrophobic core serving as a reservoir for BOMK.
-
Solid Dispersions: Dispersing BOMK in a solid hydrophilic carrier at the molecular level can enhance its dissolution rate and bioavailability.
-
Cyclodextrin Complexation: The hydrophobic BOMK molecule can be encapsulated within the hydrophobic cavity of cyclodextrin molecules, forming an inclusion complex with improved aqueous solubility.
Experimental Protocols
The following are detailed protocols for common experiments to evaluate the biological activity of BOMK.
Protocol 1: Preparation of BOMK Stock Solution
-
Objective: To prepare a high-concentration stock solution of BOMK for use in biological assays.
-
Materials:
-
This compound (BOMK) powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Aseptically weigh the desired amount of BOMK powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Vortex the tube until the BOMK is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of BOMK on cancer cell lines.[6]
-
Materials:
-
Human cancer cell line(s) of interest (e.g., HEPG-2, SGC-7901, LS174T)[6]
-
Complete cell culture medium
-
96-well cell culture plates
-
BOMK stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.[1]
-
Prepare serial dilutions of BOMK in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and below the toxic level. Include a vehicle control (medium with the same concentration of DMSO).
-
Remove the old medium from the wells and add 100 µL of the prepared BOMK dilutions or control medium.
-
Incubate the plate for 48 hours.[1]
-
Add 25 µL of MTT solution to each well and incubate for an additional 4 hours.[1]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of BOMK that inhibits cell growth by 50%).
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Objective: To investigate the effect of BOMK on cell cycle progression.[1]
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
BOMK stock solution
-
Phosphate-Buffered Saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of BOMK or vehicle control for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1][6]
-
Protocol 4: Western Blot Analysis for Apoptosis and Signaling Pathway Proteins
-
Objective: To examine the effect of BOMK on the expression of proteins involved in apoptosis and key signaling pathways.[1][6]
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
BOMK stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against proteins of interest (e.g., Caspase-3, Caspase-9, Bax, Bcl-2, phospho-p38, phospho-JNK, phospho-NF-κB p65)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
-
-
Procedure:
-
Treat cells with BOMK or vehicle control for the desired time points.
-
Lyse the cells with lysis buffer and collect the total protein.
-
Quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.[6]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.[6]
-
Signaling Pathways and Experimental Workflows
Proposed Anticancer Signaling Pathways of Khellactone Derivatives
Khellactone derivatives have been shown to induce apoptosis in cancer cells through both the intrinsic and extrinsic pathways.[1] They can also cause cell cycle arrest, primarily at the S/G2 phase.[1]
Caption: Proposed anticancer mechanism of BOMK.
Proposed Anti-inflammatory Signaling Pathway of Khellactone Derivatives
The anti-inflammatory effects of khellactone derivatives are thought to be mediated through the inhibition of the NF-κB and MAPK (p38 and JNK) signaling pathways.[7]
Caption: Proposed anti-inflammatory mechanism of BOMK.
General Experimental Workflow for In Vitro Analysis
The following diagram outlines a typical workflow for the in vitro evaluation of BOMK.
Caption: General workflow for in vitro experiments.
References
- 1. Inhibitory effect and mechanism on antiproliferation of khellactone derivatives from herbal suitable for medical or food uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxic activities of novel 4-methoxy-substituted and 5-methyl-substituted (3' S,4' S)-(-)- cis-khellactone derivatives that induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacokinetic and Metabolic Characteristics of Herb-Derived Khellactone Derivatives, A Class of Anti-HIV and Anti-Hypertensive: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. (+/-)-3'-O, 4'-O-dicynnamoyl-cis-khellactone, a derivative of (+/-)-praeruptorin A, reverses P-glycoprotein mediated multidrug resistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for trans-3'-O-Benzoyl-4'-O-methylkhellactone in Pharmacological Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct pharmacological data for trans-3'-O-Benzoyl-4'-O-methylkhellactone is not currently available in the public domain. The following application notes and protocols are based on the reported biological activities of structurally similar khellactone derivatives. These guidelines are intended to serve as a starting point for investigating the potential pharmacological effects of this compound.
Introduction
Khellactones are a class of coumarins that have demonstrated a range of biological activities, including anti-inflammatory, anti-cancer, and anti-HIV properties.[1][2][3] The specific compound, this compound, possesses a benzoyl group at the 3'-position and a methyl group at the 4'-position of the khellactone core. Based on the structure-activity relationships of related khellactone derivatives, this compound is hypothesized to exhibit significant pharmacological potential, particularly in the areas of anti-inflammatory and anti-cancer research. These application notes provide a framework for exploring these potential activities.
Potential Pharmacological Applications
Anti-Inflammatory Activity
Many khellactone derivatives have been shown to possess anti-inflammatory properties.[3][4] The mechanism of action often involves the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6] These pathways regulate the expression of pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes (e.g., iNOS, COX-2).[5][7]
Hypothesized Mechanism of Action: this compound may inhibit the activation of NF-κB and the phosphorylation of MAPK pathway components (p38, JNK, ERK), leading to a reduction in the production of pro-inflammatory molecules.[5][8][9]
Anti-Cancer Activity
Several khellactone derivatives have demonstrated cytotoxic effects against various human cancer cell lines, including breast, cervical, liver, gastric, and colon cancers.[1][10][11][12] The proposed mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest.[10]
Hypothesized Mechanism of Action: this compound may induce cell cycle arrest at the S/G2 phase and trigger apoptosis through caspase-dependent pathways in cancer cells.[10]
Quantitative Data from Structurally Similar Khellactone Derivatives
The following tables summarize the reported in vitro activities of various khellactone derivatives to provide a reference for potential efficacy.
Table 1: Anti-Cancer Activity of Khellactone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 4-methyl-(3'S,4'S)-cis-khellactone derivative 3a | HEPG-2 (Liver Carcinoma) | 8.51 | [11][12] |
| 4-methyl-(3'S,4'S)-cis-khellactone derivative 3a | SGC-7901 (Gastric Carcinoma) | 29.65 | [11][12] |
| 4-methyl-(3'S,4'S)-cis-khellactone derivative 3a | LS174T (Colon Carcinoma) | Not specified | [11][12] |
| 4-methyl-(3'S,4'S)-cis-khellactone derivative 3h | HEPG-2 (Liver Carcinoma) | >50 | [11] |
| 4-methyl-(3'S,4'S)-cis-khellactone derivative 3h | SGC-7901 (Gastric Carcinoma) | 30.21 | [11] |
| 4-methyl-(3'S,4'S)-cis-khellactone derivative 3l | SGC-7901 (Gastric Carcinoma) | 22.64 | [11] |
| (+)-4'-decanoyl-cis-khellactone | MDA-MB-231 (Breast Cancer) | <10 µg/ml (growth suppression) | [10] |
| (+)-3'-decanoyl-cis-khellactone | MDA-MB-231 (Breast Cancer) | <10 µg/ml (growth suppression) |[10] |
Table 2: Anti-Inflammatory Activity of Khellactone Derivatives
| Compound | Cell Line | Assay | Effect | Concentration | Reference |
|---|---|---|---|---|---|
| Disenecionyl cis-khellactone (DK) | RAW264.7 | NO Production | Inhibition | 12.5-100 µM | [5][6] |
| Disenecionyl cis-khellactone (DK) | RAW264.7 | IL-1β, IL-6, TNF-α, MCP-1 | Reduction | Not specified | [5][6] |
| (-)-cis-khellactone | RAW264.7 | NO Production | Inhibition | 50 and 100 µM | [13] |
| (-)-cis-khellactone | RAW264.7 | iNOS, IL-1β, IL-4 Expression | Downregulation | 50 and 100 µM |[13] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.[2][14]
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HEPG-2)
-
96-well plates
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.[2] Add 100 µL of the medium containing the test compound at various concentrations to the wells. Include vehicle control (medium with DMSO) and blank control (medium only).[2]
-
Incubation: Incubate the plates for 48-72 hours.[2]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Caption: Workflow for assessing cell viability using the MTT assay.
Western Blot Analysis for NF-κB and MAPK Signaling
This protocol is used to investigate the effect of this compound on the protein expression and phosphorylation status of key components in the NF-κB and MAPK signaling pathways.[15][16]
Materials:
-
RAW264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed RAW264.7 cells and treat with this compound for a specified time, followed by stimulation with LPS (1 µg/mL).[5]
-
Protein Extraction: Lyse the cells with lysis buffer and quantify the protein concentration.[15]
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.[15]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[16]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate. Visualize the protein bands using an imaging system.[15]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Caption: General workflow for Western Blot analysis.
Signaling Pathway Diagrams
NF-κB Signaling Pathway
This pathway is a key regulator of inflammation.[8][17][18]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacokinetic and Metabolic Characteristics of Herb-Derived Khellactone Derivatives, A Class of Anti-HIV and Anti-Hypertensive: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory Activity of Natural cis-Khellactone on Soluble Epoxide Hydrolase and Proinflammatory Cytokine Production in Lipopolysaccharides-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory of disenecionyl cis-khellactone in LPS-stimulated RAW264.7 cells and the its inhibitory activity on soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 10. Inhibitory effect and mechanism on antiproliferation of khellactone derivatives from herbal suitable for medical or food uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Antitumor Activity of Novel 4-Methyl-(3'S,4'S)-cis-khellactone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and antitumor activity of novel 4-methyl-(3'S,4'S)-cis-khellactone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibitory Activity of Natural cis-Khellactone on Soluble Epoxide Hydrolase and Proinflammatory Cytokine Production in Lipopolysaccharides-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies - MetwareBio [metwarebio.com]
- 16. youtube.com [youtube.com]
- 17. NF-κB - Wikipedia [en.wikipedia.org]
- 18. creative-diagnostics.com [creative-diagnostics.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of trans-3'-O-Benzoyl-4'-O-methylkhellactone
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in improving the yield of trans-3'-O-Benzoyl-4'-O-methylkhellactone synthesis. The information is compiled from established synthetic methodologies for related khellactone derivatives and general principles of selective acylation and alkylation.
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for this compound?
A common strategy involves the selective protection of the hydroxyl groups of a trans-khellactone precursor. This can be a two-step process: selective benzoylation of the 3'-hydroxyl group followed by methylation of the 4'-hydroxyl group, or vice versa. The choice of route depends on the desired regioselectivity and the reagents used.
Q2: What are the most critical factors influencing the overall yield?
The most critical factors include:
-
Regioselectivity: Achieving selective benzoylation and methylation at the desired positions without forming isomeric byproducts.
-
Reaction Conditions: Temperature, solvent, and the choice of base or catalyst can significantly impact reaction rate and selectivity.
-
Purity of Starting Materials: Impurities in the trans-khellactone precursor can lead to side reactions and lower yields.
-
Purification Method: Efficient separation of the desired product from starting materials, reagents, and byproducts is crucial for obtaining a high-purity final product.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a standard method for monitoring the reaction. By comparing the TLC profile of the reaction mixture with the starting material and product (if a standard is available), you can determine when the starting material has been consumed and the product has formed. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Troubleshooting Guide
Low Yield of Benzoylation Step
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Increase reaction time. - Increase reaction temperature. For instance, some benzoylations are carried out at 50°C[1]. - Use a more reactive benzoylating agent (e.g., benzoyl chloride instead of benzoic anhydride). |
| Low Reactivity of Starting Material | - Ensure the starting trans-khellactone is completely dry, as water can quench the reagents. - Use a suitable base, such as pyridine or DMAP, to activate the hydroxyl group. |
| Formation of Di-benzoylated Byproduct | - Use a stoichiometric amount of the benzoylating agent (1.0-1.2 equivalents). - Add the benzoylating agent slowly to the reaction mixture at a low temperature (e.g., 0°C) to improve selectivity. |
| Degradation of Product | - Avoid excessively high temperatures or prolonged reaction times. - Ensure the work-up procedure is performed promptly after the reaction is complete. |
Low Yield of Methylation Step
| Potential Cause | Suggested Solution |
| Inefficient Methylating Agent | - Consider using a stronger methylating agent, such as methyl iodide or dimethyl sulfate. - If using a base, a strong base like sodium hydride (NaH) is often effective[2]. |
| Steric Hindrance | - The benzoyl group at the 3'-position may sterically hinder the 4'-hydroxyl group. Using a less bulky protecting group initially, followed by methylation and then swapping to the benzoyl group, could be an alternative strategy. |
| Side Reactions | - Other nucleophilic sites on the molecule may compete for the methylating agent. Careful control of stoichiometry and reaction conditions is key. |
Experimental Protocols
A plausible synthetic route for this compound is outlined below. This is a generalized procedure based on common organic synthesis techniques.
Step 1: Selective Benzoylation of trans-khellactone diol
This protocol is adapted from methods used for the selective benzoylation of polyols[1].
-
Dissolve the trans-khellactone diol in a suitable dry solvent (e.g., pyridine or dichloromethane).
-
Cool the solution to 0°C in an ice bath.
-
Add N,N-Dimethylaminopyridine (DMAP) as a catalyst (0.1 equivalents).
-
Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Methylation of 3'-O-Benzoyl-trans-khellactone
This protocol is based on standard methylation procedures[2].
-
Dissolve the 3'-O-Benzoyl-trans-khellactone in a dry aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Cool the solution to 0°C.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in portions.
-
Stir the mixture at 0°C for 30 minutes.
-
Add methyl iodide (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
Visualizing the Synthesis and Troubleshooting
Diagram 1: Hypothetical Synthetic Pathway
Caption: Proposed two-step synthesis of the target molecule.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A workflow for troubleshooting low product yield.
References
Technical Support Center: Overcoming Low Solubility of trans-3'-O-Benzoyl-4'-O-methylkhellactone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low aqueous solubility of trans-3'-O-Benzoyl-4'-O-methylkhellactone.
Troubleshooting Guide
This guide is designed to help you overcome common issues encountered during the solubilization of this compound for your experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Compound precipitates out of solution upon addition of aqueous buffer. | The solvent system has insufficient solubilizing capacity for the final concentration in the aqueous medium. | 1. Increase the proportion of co-solvent: Gradually increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution. 2. Test different co-solvents: Some co-solvents may be more effective than others. Consider testing polyethylene glycol (PEG), propylene glycol, or glycerin.[1][2] 3. Utilize a cyclodextrin: Cyclodextrins can form inclusion complexes with poorly soluble compounds, enhancing their aqueous solubility.[3][4][5] |
| Low and inconsistent results in cell-based assays. | Poor solubility leads to variable concentrations of the active compound in the assay medium. | 1. Prepare a nanosuspension: Reducing the particle size to the nanometer range can significantly increase the dissolution rate and saturation solubility.[6][7][8] 2. Formulate as a solid dispersion: Dispersing the compound in a hydrophilic polymer matrix can improve its wettability and dissolution.[5][9][10] 3. Confirm solubility at the final concentration: Perform a preliminary solubility test in your specific cell culture medium before conducting the full experiment. |
| Difficulty achieving the desired concentration for in vivo studies. | The required dose exceeds the solubility of the compound in pharmaceutically acceptable vehicles. | 1. Develop a lipid-based formulation: Self-emulsifying drug delivery systems (SEDDS) can enhance oral bioavailability by presenting the drug in a solubilized form.[3][11] 2. Explore co-crystallization: Forming a co-crystal with a highly soluble co-former can improve the physicochemical properties of the compound. 3. Consider salt formation: If the compound has an ionizable group, forming a salt can dramatically increase its aqueous solubility.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to assess the solubility of this compound?
A1: Start by determining the equilibrium solubility in commonly used solvents and buffers. A typical workflow involves adding an excess amount of the compound to the solvent, agitating the mixture until equilibrium is reached (typically 24-48 hours), and then quantifying the concentration of the dissolved compound in the supernatant after filtration or centrifugation.
Q2: Which co-solvents are recommended for initial screening?
A2: For initial screening, it is advisable to test a range of pharmaceutically acceptable co-solvents with varying polarities.[12][13] Commonly used co-solvents include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
Glycerin
Q3: How can cyclodextrins improve the solubility of my compound?
A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity.[5] They can encapsulate poorly water-soluble molecules, like this compound, forming an inclusion complex. This complex has a hydrophilic exterior, which allows it to be readily dissolved in aqueous solutions.[4][10][14]
Q4: What is a nanosuspension and how can it help with low solubility?
A4: A nanosuspension consists of the pure, poorly water-soluble drug suspended in a dispersion medium, with a particle size typically below 1 µm.[6][8] The reduction in particle size leads to an increased surface area, which in turn increases the dissolution velocity and saturation solubility of the compound.[7][8]
Q5: Are there any potential signaling pathways this compound might be involved in?
A5: While the specific mechanism of action for this compound is not extensively documented, related compounds such as trans-3-pinanone have been shown to act as antagonists of the gamma-aminobutyric acid type A (GABA-A) receptor.[15] Therefore, it is plausible that this compound could modulate GABAergic signaling.
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent System
-
Preparation of Stock Solution: Dissolve this compound in a suitable organic co-solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).
-
Solubility Screening: Prepare a series of aqueous buffers (e.g., phosphate-buffered saline, pH 7.4).
-
Serial Dilution: Add the stock solution to the aqueous buffers in varying ratios (e.g., 1:100, 1:1000) to achieve the desired final concentrations.
-
Observation: Visually inspect the solutions for any signs of precipitation immediately after mixing and after a set incubation period (e.g., 2 hours) at room temperature.
-
Quantification (Optional): If precipitation is observed, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV) to determine the kinetic solubility.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio Determination: Determine the appropriate molar ratio of the compound to cyclodextrin (e.g., 1:1 or 1:2) based on preliminary phase solubility studies.[16][17]
-
Kneading: Place the accurately weighed cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in a mortar. Add a small amount of a suitable solvent (e.g., water-ethanol mixture) to form a paste.
-
Incorporation: Gradually add the weighed this compound to the paste and continue kneading for a specified period (e.g., 60 minutes).[18]
-
Drying: Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverization and Sieving: Pulverize the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Solubility Assessment: Determine the aqueous solubility of the prepared inclusion complex and compare it to that of the free compound.
Protocol 3: Formulation of a Nanosuspension (High-Pressure Homogenization)
-
Preparation of Suspension: Disperse the micronized this compound in an aqueous solution containing a suitable stabilizer (e.g., Poloxamer 188 or Pluronic F68).[19]
-
High-Shear Mixing: Subject the suspension to high-shear mixing to ensure a uniform distribution of the drug particles.
-
High-Pressure Homogenization: Pass the suspension through a high-pressure homogenizer for a predetermined number of cycles and at a specific pressure until the desired particle size is achieved.[7][14]
-
Particle Size Analysis: Characterize the particle size distribution and zeta potential of the nanosuspension using dynamic light scattering (DLS).
-
Dissolution Rate Study: Compare the dissolution rate of the nanosuspension to that of the unprocessed compound in a relevant dissolution medium.
Data Presentation
Table 1: Solubility of this compound in Various Co-solvent Systems (Hypothetical Data)
| Co-solvent System (v/v) | Solubility (µg/mL) |
| Water | < 1 |
| 10% Ethanol in Water | 15 |
| 20% Ethanol in Water | 55 |
| 10% DMSO in Water | 25 |
| 20% DMSO in Water | 80 |
| 10% PEG 400 in Water | 30 |
| 20% PEG 400 in Water | 95 |
Table 2: Comparison of Solubility Enhancement Techniques (Hypothetical Data)
| Formulation | Solubility Enhancement Factor |
| Co-solvent (20% PEG 400) | 95x |
| Cyclodextrin Complex (1:1 with HP-β-CD) | 150x |
| Nanosuspension | 250x |
| Solid Dispersion (with PVP K30) | 180x |
Visualizations
Caption: Workflow for solubility enhancement.
Caption: Hypothetical GABA-A receptor antagonism.
References
- 1. ijpbr.in [ijpbr.in]
- 2. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 9. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 10. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 13. youtube.com [youtube.com]
- 14. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolism and mode of action of cis- and trans-3-pinanones (the active ingredients of hyssop oil) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 18. oatext.com [oatext.com]
- 19. Nanosuspensions of poorly soluble drugs: preparation and development by wet milling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of trans-3'-O-Benzoyl-4'-O-methylkhellactone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of trans-3'-O-Benzoyl-4'-O-methylkhellactone.
Troubleshooting Guide
Crystallization of this compound can be challenging. This guide addresses common issues and provides systematic approaches to overcome them.
Problem 1: The compound oils out and does not form crystals.
This is a common issue when the compound's solubility in the chosen solvent is too high, or when the solution is cooled too quickly, leading to a supersaturated state that favors the formation of a liquid phase (oil) over a solid crystalline phase.
Possible Causes & Solutions:
| Cause | Solution | Experimental Protocol |
| High Solubility | Use a less polar solvent or a solvent mixture. The benzoyl group increases the lipophilicity of the khellactone core. | Solvent Screening: Start with a solvent in which the compound is sparingly soluble at room temperature but dissolves upon heating. Test various solvent systems, such as adding a non-polar "anti-solvent" (e.g., hexane, heptane) dropwise to a solution of the compound in a more polar solvent (e.g., ethyl acetate, dichloromethane) at a slightly elevated temperature until slight turbidity is observed. Then, allow the solution to cool slowly. |
| Rapid Cooling | Decrease the rate of cooling. Slow cooling allows molecules to orient themselves properly into a crystal lattice.[1] | Controlled Cooling: After dissolving the compound in a suitable hot solvent, insulate the crystallization vessel (e.g., with glass wool or by placing it in a larger beaker of warm water) to slow down the cooling process. Alternatively, use a programmable heating mantle to control the cooling rate precisely. |
| Impurity Presence | Purify the compound further. Impurities can inhibit nucleation and crystal growth.[2] | Purification: Use column chromatography (silica gel) with a suitable eluent system (e.g., hexane/ethyl acetate gradient) to purify the compound. Ensure all starting materials and reagents for the synthesis are pure. |
Problem 2: Crystals are very small, needle-like, or of poor quality.
The formation of small or poorly formed crystals often indicates that the nucleation rate is much higher than the crystal growth rate.
Possible Causes & Solutions:
| Cause | Solution | Experimental Protocol |
| High Supersaturation | Reduce the level of supersaturation. This can be achieved by using a more dilute solution or by slowing down the process of reaching supersaturation (e.g., slower cooling or evaporation). | Vapor Diffusion: Dissolve the compound in a small amount of a relatively volatile solvent (e.g., dichloromethane, ethyl acetate) in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane, pentane). The anti-solvent will slowly diffuse into the solution, gradually reducing the compound's solubility and promoting slow crystal growth.[3][4] |
| Fast Evaporation | Slow down the evaporation rate of the solvent. | Slow Evaporation: Cover the crystallization vessel with a lid or parafilm with a few small puncture holes to reduce the rate of solvent evaporation.[5] Placing the vessel in a refrigerator or cold room can also slow down evaporation.[4] |
| Agitation | Avoid disturbing the crystallization vessel. Vibrations can lead to the formation of multiple nucleation sites and smaller crystals.[5] | Static Crystallization: Place the crystallization setup in a location free from vibrations and avoid moving it during the crystal growth period. |
Problem 3: The compound does not crystallize at all.
Failure to crystallize can be due to a number of factors, including very high solubility in the chosen solvent or inherent difficulties in the molecule's ability to pack into a crystal lattice.
Possible Causes & Solutions:
| Cause | Solution | Experimental Protocol |
| High Solubility in All Tested Solvents | Use a binary or even ternary solvent system to fine-tune the solubility. | Solvent System Optimization: Systematically screen mixtures of a "good" solvent (high solubility) and a "poor" solvent (low solubility). Prepare saturated solutions at an elevated temperature and allow them to cool slowly. The table below provides an example of how to structure such a screening experiment. |
| Inherent Molecular Properties | Introduce a seed crystal to induce crystallization. | Seeding: If a few small crystals have been obtained previously, introduce one or two into a supersaturated solution to act as a template for further crystal growth. If no crystals are available, try scratching the inside of the glass vessel with a glass rod at the air-solution interface to create micro-scratches that can act as nucleation sites.[6] |
| Compound is Amorphous | Consider co-crystallization with another molecule that can facilitate packing. | Co-crystallization: While more advanced, this involves screening for a co-former molecule that can form a stable crystalline lattice with your compound through non-covalent interactions. |
Data Presentation: Solvent Screening for Crystallization
The following table is an example of how to systematically screen for an appropriate crystallization solvent system. The results should be recorded based on visual observation.
| Solvent System (v/v) | Solubility at 25°C | Solubility at 60°C | Crystal Formation upon Cooling | Crystal Quality |
| Ethyl Acetate | Soluble | Very Soluble | No Crystals/Oil | - |
| Hexane | Insoluble | Sparingly Soluble | Fine Powder | Poor |
| Ethyl Acetate / Hexane (1:1) | Sparingly Soluble | Soluble | Needles | Fair |
| Ethyl Acetate / Hexane (1:2) | Slightly Soluble | Soluble | Prisms | Good |
| Dichloromethane | Soluble | Very Soluble | No Crystals/Oil | - |
| Dichloromethane / Pentane (1:1) | Sparingly Soluble | Soluble | Plates | Good |
| Acetone | Soluble | Very Soluble | No Crystals/Oil | - |
| Acetone / Water (4:1) | Sparingly Soluble | Soluble | Amorphous Solid | Poor |
| Toluene | Slightly Soluble | Soluble | Blocks | Excellent |
Experimental Protocols
Protocol 1: Slow Cooling Crystallization
-
Place 100 mg of this compound in a clean 10 mL Erlenmeyer flask.
-
Add a small amount of the chosen solvent (e.g., toluene) and gently heat the flask on a hot plate while stirring until the compound completely dissolves. Continue adding the solvent dropwise until a clear solution is obtained at the elevated temperature.
-
Remove the flask from the hot plate and cover it with a watch glass.
-
To ensure slow cooling, place the flask inside a larger beaker filled with hot water (at the same temperature as the solution) and allow the entire setup to cool to room temperature undisturbed.
-
Once at room temperature, if crystal growth is not sufficient, the flask can be transferred to a refrigerator (4°C) for several hours or days.
-
Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Protocol 2: Vapor Diffusion Crystallization
-
Dissolve 10-20 mg of the compound in a minimal amount (e.g., 0.5 mL) of a moderately volatile solvent (e.g., dichloromethane) in a small vial (e.g., a 2 mL glass vial).
-
In a larger vial or beaker (e.g., 20 mL), add a layer (e.g., 2-3 mL) of a volatile anti-solvent in which the compound is insoluble (e.g., pentane or hexane).
-
Place the smaller vial containing the compound solution inside the larger vial, ensuring the solvent levels are such that there is no direct mixing.
-
Seal the larger vial tightly with a cap or parafilm.
-
Allow the setup to stand undisturbed at a constant temperature (e.g., room temperature or in a refrigerator).
-
Over time, the anti-solvent vapor will diffuse into the compound solution, reducing its solubility and promoting the growth of crystals.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for crystallizing this compound?
The ideal solvent is one in which the compound has moderate solubility at high temperatures and low solubility at low temperatures.[6] Given the presence of a benzoyl group and a methyl ether, the molecule is expected to be relatively non-polar. Solvents like toluene, ethyl acetate/hexane mixtures, or dichloromethane/pentane mixtures are good starting points for screening.
Q2: My crystals are always very fine needles. How can I get larger, block-like crystals?
The formation of needles suggests rapid crystal growth along one axis. To obtain more equant (block-like) crystals, you need to slow down the crystallization process. Try using a solvent system where the compound's solubility is lower, reducing the degree of supersaturation. Vapor diffusion is often a successful method for growing larger, higher-quality crystals.[3][7]
Q3: I obtained an oil that solidified into an amorphous solid upon scratching. What should I do?
An amorphous solid indicates that the molecules have not arranged themselves in an ordered crystal lattice. This often happens when the solution is highly supersaturated. Try repeating the crystallization with a more dilute solution or by using a slower method of inducing crystallization, such as vapor diffusion or very slow cooling. It is also crucial to ensure the purity of your compound, as impurities can disrupt the crystallization process.[2]
Q4: Can the presence of cis/trans isomers affect crystallization?
Yes, the presence of the cis-isomer as an impurity can significantly hinder the crystallization of the desired trans-isomer. The two isomers may have different packing preferences, and the presence of one can disrupt the lattice formation of the other. Ensure your starting material is isomerically pure, which may require careful chromatographic separation.
Q5: How long should I wait for crystals to form?
Patience is key in crystallization.[8] Some crystallizations can occur within hours, while others may take several days or even weeks. It is advisable to set up your crystallization experiment and leave it undisturbed for at least a week before concluding that it has failed.
Visualization
// Nodes start [label="Start: Dissolve Compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; oiling_out [label="Problem: Oiling Out", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; poor_crystals [label="Problem: Poor Quality Crystals\n(Needles, Small)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; no_crystals [label="Problem: No Crystallization", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; solution1 [label="Solution:\n- Use less polar solvent/mixture\n- Slower cooling\n- Further purification", fillcolor="#FBBC05", fontcolor="#202124"]; solution2 [label="Solution:\n- Reduce supersaturation\n- Slower evaporation/diffusion\n- Avoid agitation", fillcolor="#FBBC05", fontcolor="#202124"]; solution3 [label="Solution:\n- Optimize solvent system\n- Seeding/Scratching\n- Consider co-crystallization", fillcolor="#FBBC05", fontcolor="#202124"]; success [label="Successful Crystallization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> oiling_out [label="Observe Outcome"]; start -> poor_crystals [label="Observe Outcome"]; start -> no_crystals [label="Observe Outcome"]; start -> success [label="Observe Outcome"];
oiling_out -> solution1 [label="Troubleshoot"]; poor_crystals -> solution2 [label="Troubleshoot"]; no_crystals -> solution3 [label="Troubleshoot"];
solution1 -> start [label="Retry"]; solution2 -> start [label="Retry"]; solution3 -> start [label="Retry"]; } }
Caption: Troubleshooting workflow for the crystallization of this compound.
References
- 1. youtube.com [youtube.com]
- 2. iscientific.org [iscientific.org]
- 3. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 4. unifr.ch [unifr.ch]
- 5. depts.washington.edu [depts.washington.edu]
- 6. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for trans-3'-O-Benzoyl-4'-O-methylkhellactone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of trans-3'-O-Benzoyl-4'-O-methylkhellactone.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing substituted khellactones?
The synthesis of khellactone derivatives typically begins with a substituted 7-hydroxycoumarin. This starting material is first converted to a seselin intermediate. The key step is the subsequent dihydroxylation of the seselin derivative to introduce the chiral diol functionality. Finally, selective derivatization of the hydroxyl groups yields the desired product.[1][2]
Q2: How can I achieve regioselective benzoylation of the khellactone diol at the 3'-position?
Achieving regioselectivity in the acylation of diols is a common challenge. Several strategies can be employed:
-
Enzymatic Acylation: Lipases are known to catalyze regioselective acylation of diols and can show a preference for one hydroxyl group over another based on the steric and electronic environment.[3]
-
Organocatalysis: Certain organocatalysts, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can promote regioselective benzoylation, often favoring the less sterically hindered hydroxyl group.[4][5][6][7]
-
Protecting Group Strategy: A common approach involves the selective protection of one hydroxyl group, followed by acylation of the other, and subsequent deprotection. The choice of protecting group is critical and depends on its compatibility with the reaction conditions.
-
"Cyanide Effect": For cis-diols with axial and equatorial hydroxyl groups, the use of benzoyl cyanide and a catalyst like DMAP at low temperatures can favor acylation of the axial hydroxyl group due to a dual hydrogen bonding effect.[8][9]
Q3: What are common side products or impurities in this synthesis?
Common impurities can include:
-
Unreacted starting materials (khellactone diol).
-
The di-benzoylated product.
-
The regioisomer, in this case, the 4'-O-benzoyl-3'-O-methylkhellactone.
-
Byproducts from the decomposition of reagents or the product itself.
Q4: What purification techniques are most effective for khellactone derivatives?
Purification of khellactone derivatives is crucial for obtaining a high-purity final product. The choice of method depends on the scale of the synthesis and the nature of the impurities.
-
Column Chromatography: This is the most common method for purifying khellactone derivatives on a laboratory scale. A typical stationary phase is silica gel, with an eluent system such as petroleum ether/acetone or petroleum ether/ethyl acetate.[1][2]
-
Recrystallization: This is a cost-effective method for purifying solid compounds. A suitable solvent system is one in which the compound is soluble at high temperatures but sparingly soluble at room temperature.[1]
-
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be utilized.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low Yield of Monobenzoylated Product | - Formation of di-benzoylated product: The stoichiometry of the benzoylating agent may be too high. | - Carefully control the stoichiometry of benzoyl chloride or other benzoylating agents. A slight excess (e.g., 1.1 equivalents) is often sufficient. - Consider slow, dropwise addition of the benzoylating agent at a low temperature to minimize overreaction. |
| - Incomplete reaction: The reaction time may be too short, or the temperature may be too low. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - If the starting material is not fully consumed, consider extending the reaction time or gradually increasing the temperature. | |
| - Poor catalyst activity: The catalyst may be old, impure, or not suitable for the desired transformation. | - Use a freshly opened or purified catalyst. - Screen different catalysts (e.g., various lipases, different organocatalysts) to find the optimal one for the desired regioselectivity. | |
| Poor Regioselectivity (Mixture of 3'-O-benzoyl and 4'-O-benzoyl isomers) | - Similar reactivity of the two hydroxyl groups: The inherent reactivity of the 3'- and 4'-hydroxyl groups may be very similar under the chosen reaction conditions. | - Enzymatic approach: Screen different lipases, as they can exhibit high regioselectivity based on the substrate's three-dimensional structure. - Catalyst control: Investigate different organocatalysts that can selectively activate one hydroxyl group through non-covalent interactions. For instance, DBU has been shown to be effective in regioselective benzoylation.[4][5][6][7] - Protecting group strategy: Selectively protect the 4'-hydroxyl group with a suitable protecting group (e.g., a bulky silyl ether), then benzoylate the 3'-hydroxyl group, and finally, deprotect the 4'-hydroxyl group before methylation. |
| - Acyl migration: The initially formed desired product may rearrange to the thermodynamically more stable isomer under the reaction or workup conditions. | - Perform the reaction at a lower temperature to favor the kinetic product. - Use a non-nucleophilic base to minimize base-catalyzed acyl migration. - Ensure the workup procedure is performed quickly and under neutral or slightly acidic conditions if possible. | |
| Difficulty in Separating Regioisomers | - Similar polarity of the isomers: The 3'-O-benzoyl and 4'-O-benzoyl isomers may have very similar polarities, making them difficult to separate by standard column chromatography. | - Optimize chromatography conditions: Use a longer column, a shallower solvent gradient, or a different solvent system to improve resolution. - Preparative HPLC: If baseline separation is not achievable with column chromatography, preparative HPLC is a more powerful alternative. - Derivatization: If separation remains challenging, consider derivatizing the mixture to create compounds with a larger polarity difference, which can then be separated, followed by removal of the derivatizing group. |
| Product Decomposition | - Harsh reaction conditions: High temperatures or strongly acidic or basic conditions can lead to the degradation of the khellactone core or the ester functionality. | - Use milder reaction conditions. For example, enzymatic reactions are often performed at or near room temperature and neutral pH. - Avoid prolonged heating and exposure to strong acids or bases during workup and purification. |
Experimental Protocols
Proposed Protocol for Regioselective Benzoylation of trans-khellactone diol
This protocol is a proposed starting point based on general methods for regioselective acylation of diols. Optimization will likely be required.
-
Materials:
-
trans-khellactone diol (starting material)
-
Benzoyl chloride (1.1 equivalents)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equivalents)
-
Anhydrous acetonitrile (MeCN) as solvent
-
-
Procedure:
-
Dissolve the trans-khellactone diol in anhydrous MeCN in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DBU to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of benzoyl chloride in anhydrous MeCN to the reaction mixture dropwise over 30 minutes.
-
Monitor the reaction progress by TLC. The reaction is expected to be complete within a few hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether/ethyl acetate to isolate the desired trans-3'-O-Benzoyl-khellactone.
-
General Protocol for Methylation of the Remaining Hydroxyl Group
-
Materials:
-
trans-3'-O-Benzoyl-khellactone
-
Sodium hydride (NaH) (1.2 equivalents)
-
Methyl iodide (CH₃I) (1.5 equivalents)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) as solvent
-
-
Procedure:
-
Dissolve the trans-3'-O-Benzoyl-khellactone in the anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Carefully add NaH portion-wise to the solution and stir for 30 minutes at 0 °C.
-
Add methyl iodide dropwise and allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product, this compound, by column chromatography.
-
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
NF-κB Signaling Pathway
Khellactones have been reported to exhibit anti-inflammatory and anticancer activities, which are often mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by khellactone derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent progress in selective functionalization of diols via organocatalysis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00645G [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Regioselective Benzoylation of Diols and Carbohydrates by Catalytic Amounts of Organobase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective Acylation of Diols and Triols: The Cyanide Effect. | Semantic Scholar [semanticscholar.org]
- 9. Regioselective Acylation of Diols and Triols: The Cyanide Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of trans-3'-O-Benzoyl-4'-O-methylkhellactone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of trans-3'-O-Benzoyl-4'-O-methylkhellactone, a valuable intermediate in drug discovery. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The primary byproducts encountered are typically:
-
Unreacted starting materials: Incomplete conversion of the starting khellactone diol.
-
Di-benzoylated product: Benzoylation occurring at both the 3'- and 4'-hydroxyl groups.
-
Isomeric O-benzoyl product: Benzoylation at the 4'-hydroxyl group instead of the desired 3'-position.
-
Benzoic acid: Formed from the hydrolysis of benzoyl chloride by residual moisture in the reaction.[1]
-
Products from ring-opening or rearrangement: Though less common under mild conditions, harsh reagents or temperatures can lead to degradation of the pyranocoumarin core.
Q2: How can I control the regioselectivity of the benzoylation to favor the 3'-O-benzoyl isomer?
A2: Achieving high regioselectivity is crucial. The 3'-hydroxyl group is generally more sterically hindered than the 4'-hydroxyl group. To favor benzoylation at the 3'-position, consider the following strategies:
-
Use of a suitable base: A non-nucleophilic, sterically hindered base can help modulate the reactivity of the hydroxyl groups.
-
Temperature control: Lowering the reaction temperature can enhance selectivity by favoring the kinetically controlled product.
-
Catalyst selection: Certain catalysts, such as specific organobases or Lewis acids, can direct the benzoylation to a specific hydroxyl group.[2][3]
-
Stoichiometry: Careful control of the molar ratio of benzoyl chloride to the khellactone diol is essential to minimize di-benzoylation.
Q3: What are the best practices for minimizing the formation of benzoic acid?
A3: Benzoic acid is a common impurity resulting from the reaction of benzoyl chloride with water.[1] To minimize its formation:
-
Use anhydrous solvents and reagents: Ensure all solvents (e.g., pyridine, dichloromethane) and the starting khellactone are thoroughly dried before use.
-
Perform the reaction under an inert atmosphere: Carrying out the reaction under nitrogen or argon can prevent atmospheric moisture from entering the reaction vessel.
-
Purification: Benzoic acid can typically be removed during the work-up by washing the organic layer with a mild aqueous base, such as sodium bicarbonate solution.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low yield of the desired product | - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect stoichiometry of reagents. - Degradation of the product during workup. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize the reaction temperature; consider running the reaction at a lower temperature for a longer duration. - Carefully measure and control the molar equivalents of the khellactone, benzoyl chloride, and base. - Ensure the workup procedure is performed promptly and at appropriate temperatures. |
| Multiple spots on TLC, indicating a mixture of products | - Lack of regioselectivity. - Formation of di-benzoylated byproduct. - Presence of unreacted starting material. | - Re-evaluate the choice of base and solvent to improve regioselectivity. - Reduce the equivalents of benzoyl chloride to favor mono-benzoylation. - Increase the reaction time or slightly elevate the temperature if starting material persists. - Purify the crude product using column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate). |
| Presence of a significant amount of benzoic acid impurity | - Use of wet solvents or reagents. - Exposure of the reaction to atmospheric moisture. | - Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere. - Use freshly distilled, anhydrous solvents. - During the aqueous workup, wash the organic layer with a saturated solution of sodium bicarbonate to remove acidic impurities. |
| Difficulty in purifying the final product | - Co-elution of the desired product with byproducts during chromatography. - Oily or non-crystalline nature of the product. | - Optimize the solvent system for column chromatography to achieve better separation. Consider using a gradient elution. - Attempt recrystallization from a suitable solvent system to obtain a crystalline solid.[4] - If the product is an oil, try precipitation by adding a non-polar solvent to a concentrated solution of the product in a polar solvent. |
Experimental Protocols
General Protocol for Regioselective Benzoylation of a Khellactone Diol
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Argon), dissolve the starting trans-khellactone diol (1 equivalent) in anhydrous pyridine.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Benzoyl Chloride: Slowly add benzoyl chloride (1.0-1.2 equivalents) dropwise to the cooled solution while stirring. The exact stoichiometry should be optimized to maximize mono-benzoylation and minimize the di-benzoylated byproduct.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrate and specific conditions.
-
Quenching: Once the reaction is complete, quench it by slowly adding cold water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing: Combine the organic layers and wash successively with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃ solution (to remove benzoic acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to isolate the desired this compound.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Potential reaction pathways leading to byproducts in the benzoylation of khellactone.
References
- 1. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 2. Design and synthesis of novel angular 4,5-pyranocoumarin fluorescent probes for detecting hydrazine and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: trans-3'-O-Benzoyl-4'-O-methylkhellactone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential degradation pathways of trans-3'-O-Benzoyl-4'-O-methylkhellactone and offers troubleshooting for common issues encountered during its experimental analysis. The information is based on the known stability of structurally related khellactones and coumarin derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, which includes a khellactone (pyranocoumarin) core and a benzoyl ester group, this compound is susceptible to three main degradation pathways:
-
Hydrolysis: The ester linkages, particularly the benzoyl ester at the 3'-position and the lactone ring inherent to the coumarin structure, are prone to hydrolysis. This is often accelerated by basic (high pH) or, to a lesser extent, acidic conditions.[1][2]
-
Photodegradation: Coumarin and furocoumarin derivatives are known to be sensitive to light, especially UV radiation.[1][3][4] Exposure can lead to complex photochemical reactions, including cleavage of the pyran ring or other molecular rearrangements.[1]
-
Oxidation: The chromone core of the khellactone can undergo oxidative transformation.[5][6] The presence of electron-donating groups can influence the susceptibility to oxidation.
Q2: How does pH affect the stability of this compound in solution?
A2: The pH of the solution is a critical factor. The lactone ring in the coumarin structure is susceptible to hydrolysis, a process that is significantly accelerated under basic (high pH) conditions, leading to ring-opening.[1][7] To minimize hydrolytic degradation, it is advisable to maintain a neutral or slightly acidic pH for solutions containing this compound.[1]
Q3: Is this compound sensitive to light?
A3: Yes, coumarin derivatives are generally light-sensitive and can undergo photodegradation.[1] To ensure the stability of your solutions, it is crucial to minimize exposure to ambient and strong light sources during experiments by using amber vials or wrapping containers in aluminum foil.[1][7]
Q4: What are the recommended storage conditions for this compound and its solutions?
A4: Solid this compound should be stored in a cool, dark, and dry place.[1][7] Whenever possible, solutions should be prepared fresh. For short-term storage, keep solutions in light-protected containers (e.g., amber vials) and refrigerated at 2-8°C.[1][7] The choice of solvent is also important and should be tested for compatibility.
Q5: What are the likely degradation products I might observe?
A5: Under hydrolytic conditions, the primary degradation products would be the ring-opened carboxylate form of the khellactone and benzoic acid from the cleavage of the 3'-O-benzoyl group.[1][8] Photodegradation can result in a more complex mixture of products due to various photochemical reactions.[1] Oxidative conditions may lead to hydroxylated or other oxidized derivatives of the chromone ring.[5][6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Action(s) |
| Rapid loss of parent compound peak in HPLC analysis. | Hydrolysis: The pH of your solution may be too high (basic). | - Check and adjust the pH of your solution to a neutral or slightly acidic range (pH 6-7) if your experimental conditions permit.- If possible, use aprotic solvents for sample preparation and dilution.[1] |
| Photodegradation: The sample is being exposed to excessive light. | - Work in a room with dimmed lights.- Use amber-colored vials or wrap your containers with aluminum foil.- Minimize the exposure time of your solution to light.[1] | |
| Appearance of new, unexpected peaks in chromatograms. | Compound Degradation: The compound is breaking down into other products. | - This indicates the formation of degradation products. Follow the troubleshooting steps for hydrolysis and photodegradation to minimize their formation.- If degradation is unavoidable, consider identifying the degradation products using LC-MS. |
| Peak tailing in reversed-phase HPLC. | Secondary Interactions: Unwanted interactions with the stationary phase (e.g., residual silanols). | - Adjust the mobile phase pH.- Add a competing base like triethylamine (TEA) to the mobile phase (e.g., 0.1% v/v) to block active silanol sites.[9] |
| Inappropriate Sample Solvent: The solvent used to dissolve the sample is too strong compared to the mobile phase. | - Whenever possible, dissolve your sample in the initial mobile phase.- If solubility is an issue, use the weakest solvent that provides adequate solubility.[9] | |
| Inconsistent or irreproducible results between experiments. | Variable Degradation: The extent of degradation is not consistent. | - Tightly control all experimental parameters, especially pH, light exposure, and temperature.- Prepare fresh solutions for each experiment from a stock stored under optimal conditions (-20°C or -80°C in a suitable solvent like DMSO).[2] |
Potential Degradation Pathways
The following diagrams illustrate the potential degradation pathways of this compound.
Caption: Potential degradation pathways for the title compound.
Experimental Protocols
Protocol 1: pH Stability Assessment
This protocol outlines a general procedure to assess the hydrolytic stability of this compound at different pH values.
-
Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9, and 11).
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Preparation of Test Solutions: Dilute the stock solution with each buffer to a final concentration suitable for HPLC analysis. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the buffer's pH.
-
Incubation: Incubate the test solutions at a constant temperature (e.g., 37°C) in the dark.
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each solution.
-
HPLC Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining parent compound. A C18 column with a mobile phase gradient of acetonitrile and water is a common starting point, with UV detection at the λmax of the compound.
-
Data Analysis: Plot the percentage of the remaining compound against time for each pH condition to determine the degradation kinetics.
Protocol 2: Photostability Assessment
This protocol provides a general method to evaluate the photostability of the compound.
-
Preparation of Solution: Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile:water) at a known concentration.
-
Light Exposure: Place the solution in a photostability chamber that complies with ICH Q1B guidelines, or expose it to a controlled light source (e.g., a UV lamp at a specific wavelength).
-
Dark Control: Place an identical solution in an amber glass vial or wrap it in aluminum foil and keep it alongside the light-exposed sample to serve as a dark control.
-
Time-Point Analysis: At specified time intervals (e.g., 0, 1, 2, 4, 8 hours), withdraw aliquots from both the light-exposed and dark control samples.
-
HPLC Analysis: Analyze the samples by HPLC to quantify the amount of the remaining parent compound.
-
Data Analysis: Compare the concentration of the compound in the light-exposed sample to the dark control at each time point to determine the extent of photodegradation.
Experimental Workflow Diagram
Caption: Workflow for conducting degradation studies.
Quantitative Data Summary
While specific quantitative degradation data for this compound is not available in the public domain, the following table provides an illustrative example of how stability data for a related compound under different pH conditions might be presented.
| pH | Temperature (°C) | Time (hours) | Remaining Compound (%) |
| 3.0 | 37 | 0 | 100.0 |
| 24 | 98.5 | ||
| 7.0 | 37 | 0 | 100.0 |
| 24 | 95.2 | ||
| 9.0 | 37 | 0 | 100.0 |
| 24 | 65.8 | ||
| 11.0 | 37 | 0 | 100.0 |
| 24 | 20.3 |
Note: This table is for illustrative purposes only and does not represent actual data for this compound. Researchers should generate their own data following the experimental protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. [Photobiophysics of furanocoumarins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodegradation of some Furocoumarins in Ethanol under UV Irradiation | Scientific.Net [scientific.net]
- 5. Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Hydrolytic degradation of benzylated poly(beta-malic acid): influence of sample size, sample shape, and polymer composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up Trans-3'-O-Benzoyl-4'-O-methylkhellactone Production
Welcome to the technical support center for the production of trans-3'-O-Benzoyl-4'-O-methylkhellactone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this promising compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a smooth transition from lab-scale to larger-scale production.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound, with a focus on challenges encountered during scale-up.
Synthesis
Q1: We are observing a significant drop in yield for the synthesis of the 4-methylseselin intermediate when moving from a 10 mmol to a 1 mol scale. What are the likely causes and solutions?
A1: A drop in yield during the scale-up of the 4-methylseselin synthesis is a common issue. Several factors could be at play:
-
Inefficient Mixing: At a larger scale, ensuring uniform mixing of the heterogeneous reaction mixture (K₂CO₃ in DMF) is more challenging. This can lead to localized areas of low reactant concentration and reduced reaction rates.
-
Solution: Employ mechanical overhead stirring instead of magnetic stirring. Ensure the stirrer blade is appropriately sized for the reaction vessel to create a vortex that effectively suspends the solid reagents.
-
-
Poor Heat Transfer: The reaction is heated for an extended period. In larger vessels, inefficient heat transfer can lead to temperature gradients, with some parts of the mixture being cooler than the set temperature, thus slowing down the reaction.
-
Solution: Use a jacketed reactor for better temperature control. Monitor the internal temperature of the reaction mixture, not just the heating mantle or bath temperature.
-
-
Extended Reaction Time: While the protocol suggests 3-4 days, at a larger scale, the reaction may require even longer to reach completion due to the factors above.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Continue heating until the starting material is consumed.
-
Q2: The asymmetric dihydroxylation step is giving a lower enantiomeric excess (ee) at a larger scale. How can we improve stereoselectivity?
A2: Maintaining high enantioselectivity during a Sharpless asymmetric dihydroxylation at scale can be challenging. Here are some key areas to focus on:
-
Slow Addition of the Olefin: At a larger scale, the rate of addition of the 4-methylseselin intermediate becomes more critical. A rapid addition can lead to a temporary excess of the olefin relative to the chiral ligand-osmium complex, resulting in a competing non-enantioselective dihydroxylation pathway.
-
Solution: Add the 4-methylseselin solution slowly and controllably using a syringe pump or a pressure-equalizing dropping funnel.
-
-
Temperature Control: The reaction is typically run at low temperatures (e.g., 0 °C) to maximize enantioselectivity. Poor temperature control in a large reactor can lead to localized warming, which can decrease the ee.
-
Solution: Use a reliable cooling system and monitor the internal temperature of the reaction closely. Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture.
-
-
Purity of Reagents and Solvents: Impurities in the starting material or solvents can interfere with the chiral catalyst, leading to a drop in enantioselectivity.
-
Solution: Ensure all reagents and solvents are of high purity and are anhydrous where required.
-
Q3: The benzoylation of the diol is incomplete, and we are isolating a mixture of mono- and di-benzoylated products. How can we drive the reaction to completion?
A3: Incomplete benzoylation can be due to several factors that are exacerbated at a larger scale:
-
Stoichiometry of Reagents: Ensure that at least two equivalents of benzoyl chloride and the base (e.g., pyridine or triethylamine) are used per equivalent of the diol. At a larger scale, minor weighing errors can become significant.
-
Moisture Sensitivity: Benzoyl chloride is sensitive to moisture. Any water present in the reaction will consume the reagent.
-
Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Temperature and Time: The reaction may require elevated temperatures and/or longer reaction times at a larger scale to go to completion.
-
Solution: Monitor the reaction by TLC or HPLC. If the reaction stalls, consider gentle heating (e.g., to 40-50 °C) or extending the reaction time.
-
Q4: The final O-methylation step is sluggish and gives a low yield. What can we do to improve this?
A4: O-methylation can be challenging, especially with sterically hindered hydroxyl groups.
-
Choice of Methylating Agent and Base: Methyl iodide with a strong base like sodium hydride (NaH) is commonly used. Ensure the NaH is fresh and reactive.
-
Solution: Consider using a more powerful methylating agent like methyl triflate, but be aware of its higher reactivity and toxicity. Alternatively, phase-transfer catalysis conditions could be explored for a safer and more scalable process.[1]
-
-
Solvent and Temperature: Anhydrous polar aprotic solvents like DMF or THF are typically used. The reaction may require heating to proceed at a reasonable rate.
-
Solution: Ensure the solvent is completely dry. If the reaction is slow at room temperature, gradually increase the temperature while monitoring for side product formation.
-
Purification and Isolation
Q5: Column chromatography, which worked well in the lab, is becoming impractical and time-consuming for purifying kilograms of product. What are the alternatives?
A5: Scaling up purification requires a shift from traditional methods to more efficient techniques.[2]
-
Flash Chromatography: This is a faster alternative to gravity column chromatography and is suitable for multi-gram to kilogram scale purification.[2]
-
Recrystallization: This is a highly effective and cost-efficient method for purifying large quantities of solid compounds.[2] The key is to find a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Preparative HPLC: While more expensive, preparative HPLC offers the highest resolution for isolating highly pure compounds and can be automated for large-scale production.[2]
Q6: We are struggling to induce crystallization of the final product. What strategies can we try?
A6: Crystallization can be a complex process, and challenges are common during scale-up.[3][4]
-
Solvent Screening: Systematically screen a range of solvents and solvent mixtures to find the optimal conditions for crystallization.
-
Seeding: Introduce a small amount of pure crystalline material (seed crystals) to the supersaturated solution to initiate crystallization.
-
Controlled Cooling: Slow and controlled cooling of the saturated solution is often crucial for obtaining well-formed crystals. Rapid cooling can lead to the formation of an oil or an amorphous solid.
-
Anti-Solvent Addition: Slowly add a solvent in which the compound is insoluble (an anti-solvent) to a solution of the compound to induce precipitation.
Stability and Storage
Q7: Our purified this compound appears to degrade over time, showing new spots on TLC. What are the stability issues?
A7: Khellactone derivatives can be susceptible to degradation.
-
Hydrolysis: The lactone ring in the coumarin core is susceptible to hydrolysis, especially under basic conditions.
-
Solution: Store the compound in a dry, neutral environment. Avoid exposure to basic conditions.
-
-
Photodegradation: Coumarins can be sensitive to light.
-
Solution: Store the solid compound and any solutions in amber vials or containers protected from light (e.g., wrapped in aluminum foil). For long-term storage, keep it in a cool, dark, and dry place.
-
Experimental Protocols
The synthesis of this compound is a multi-step process. Below are the detailed methodologies for each key step with considerations for scale-up.
Protocol 1: Synthesis of 4-Methylseselin Intermediate
This protocol is adapted for a 1 mol scale.
-
Setup: In a 20 L jacketed glass reactor equipped with an overhead mechanical stirrer, a reflux condenser, and a temperature probe, add 4-methyl-7-hydroxycoumarin (176.17 g, 1 mol) and anhydrous potassium carbonate (345.5 g, 2.5 mol) to N,N-dimethylformamide (DMF, 2 L).
-
Addition of Reagents: To the stirred suspension, add potassium iodide (166 g, 1 mol) followed by the slow addition of 3-chloro-3-methyl-1-butyne (600 mL, excess) over 30 minutes.
-
Reaction: Heat the mixture to 70-80 °C using the reactor jacket and maintain vigorous stirring for 3-4 days. Monitor the reaction progress by TLC (e.g., using a 5:1 petroleum ether/acetone mobile phase).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the solid K₂CO₃ and wash the filter cake with ethyl acetate (2 x 500 mL). Combine the filtrate and washes and transfer to a large separatory funnel. Wash with water (3 x 2 L) to remove DMF. Dry the organic layer over anhydrous sodium sulfate.
-
Thermal Rearrangement: Remove the solvent in vacuo. To the residue, add N,N-diethylaniline (2 L) and heat to reflux for 15 hours.
-
Isolation: Cool the mixture to room temperature and pour it into ethyl acetate (4 L). Wash with 10% aqueous HCl (3 x 1.5 L), followed by water (2 x 1.5 L) and brine (1 x 1.5 L). Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash chromatography or recrystallization to yield 4-methylseselin.
Protocol 2: Asymmetric Dihydroxylation to trans-3',4'-dihydroxy-4'-methylkhellactone
-
Setup: In a 10 L jacketed reactor cooled to 0 °C, prepare a mixture of t-butanol (4 L) and water (4 L). Add potassium ferricyanide (1.32 kg, 4 mol), potassium carbonate (552 g, 4 mol), and the chiral ligand (DHQ)₂PHAL or (DHQD)₂PHAL (as required for the desired enantiomer).
-
Catalyst Addition: Add potassium osmate dihydrate and methanesulfonamide (95 g, 1 mol). Stir the mixture for 10 minutes until it becomes homogeneous.
-
Substrate Addition: Slowly add a solution of 4-methylseselin (228.26 g, 1 mol) in t-butanol (1 L) over 2-3 hours, maintaining the internal temperature at 0 °C.
-
Reaction: Stir the mixture at 0 °C for 24 hours. Monitor the reaction by TLC.
-
Quenching and Extraction: Quench the reaction by adding sodium sulfite (1 kg). Stir for 1 hour. Extract the mixture with ethyl acetate (3 x 3 L).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 3: Benzoylation and Methylation
-
Benzoylation:
-
Dissolve the diol from the previous step (e.g., 0.5 mol) in anhydrous pyridine (1.5 L) under a nitrogen atmosphere.
-
Cool the solution to 0 °C and slowly add benzoyl chloride (1.1 mol, 2 equivalents).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work-up by pouring the reaction mixture into ice-water and extracting with ethyl acetate. Wash the organic layer with aqueous HCl, saturated sodium bicarbonate, and brine. Dry and concentrate to obtain the crude 3'-O-Benzoyl-4'-hydroxy intermediate. Purify by recrystallization.
-
-
Methylation:
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 0.6 mol) in anhydrous THF (2 L) at 0 °C, slowly add a solution of the 3'-O-Benzoyl-4'-hydroxy intermediate (0.5 mol) in THF (1 L).
-
Stir for 30 minutes at 0 °C, then add methyl iodide (0.75 mol).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction with methanol, followed by water.
-
Extract with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify the final product, this compound, by recrystallization.
-
Quantitative Data Summary
The following tables provide illustrative data comparing lab-scale and pilot-scale production runs. Note that these are typical results and may vary depending on the specific reaction conditions and equipment.
Table 1: Yield and Purity Comparison for the Synthesis of 4-Methylseselin
| Parameter | Lab-Scale (10 mmol) | Pilot-Scale (1 mol) |
| Reaction Time | 72 hours | 96 hours |
| Yield | ~45% | ~30% |
| Purity (after purification) | >98% | >97% |
Table 2: Comparison of Asymmetric Dihydroxylation at Different Scales
| Parameter | Lab-Scale (1 mmol) | Pilot-Scale (0.5 mol) |
| Reaction Time | 24 hours | 36 hours |
| Yield | ~60% | ~50% |
| Enantiomeric Excess (ee) | >95% | ~90% |
| Purity (after purification) | >99% | >98% |
Visualizations
Diagrams of Workflows and Logical Relationships
Caption: Synthetic workflow for this compound production.
References
addressing inconsistencies in trans-3'-O-Benzoyl-4'-O-methylkhellactone bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies in bioassays involving trans-3'-O-Benzoyl-4'-O-methylkhellactone. Our goal is to help researchers, scientists, and drug development professionals achieve more consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound?
This compound belongs to the pyranocoumarin class of compounds, which are known for a variety of biological activities. While specific data for this derivative is limited, related khellactones have demonstrated anti-inflammatory, anti-cancer, anti-HIV, and anti-platelet properties.[1][2] These effects are often attributed to the inhibition of enzymes like soluble epoxide hydrolase (sEH).[2]
Q2: What is the recommended solvent for dissolving this compound?
Based on data for similar compounds, Dimethyl Sulfoxide (DMSO) is a commonly used solvent.[3] For in vivo studies, a preparation method may involve dissolving the compound in a small amount of DMSO, followed by dilution with agents like PEG300, Tween 80, and saline or PBS to improve solubility and bioavailability.[4] It is crucial to determine the optimal solvent and concentration for your specific assay to avoid precipitation and ensure accurate dosing.
Q3: What are the typical storage conditions for this compound?
Q4: How can I confirm the identity and purity of my this compound sample?
Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy can be used for structural elucidation and confirmation.[3] Purity can be assessed using High-Performance Liquid Chromatography (HPLC). It is essential to ensure the purity of the compound before conducting bioassays to avoid confounding results from impurities.
Troubleshooting Guide
Issue 1: High Variability in Bioassay Results
High variability between replicate wells or experiments is a common challenge. This can stem from several factors related to compound handling, assay setup, and cell culture conditions.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Experimental Protocol Reference |
| Incomplete Solubilization | Ensure the compound is fully dissolved in the stock solution. Briefly vortex and visually inspect for any precipitate before making serial dilutions. Prepare fresh dilutions for each experiment. | N/A |
| Precipitation in Media | The compound may precipitate when diluted into aqueous assay media. Decrease the final concentration of the organic solvent (e.g., DMSO) in the media. A final DMSO concentration of <0.5% is generally recommended. | N/A |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between seeding plates. | MTT Assay Protocol[5] |
| Edge Effects in Plates | Edge effects can lead to uneven evaporation and temperature gradients. Avoid using the outer wells of the plate or fill them with sterile media/PBS to maintain humidity. | N/A |
| Inconsistent Incubation Times | Standardize all incubation times precisely, especially for kinetic assays. Use a timer and process plates in a consistent order. | sEH Inhibition Assay[2] |
Issue 2: Lower than Expected Potency (High IC50/EC50 Values)
Observing lower than expected biological activity can be due to compound degradation, issues with the target system, or suboptimal assay conditions.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Experimental Protocol Reference |
| Compound Degradation | Verify the storage conditions and age of the compound. If possible, re-assess the purity. Avoid repeated freeze-thaw cycles of stock solutions. | N/A |
| Enzyme/Protein Inactivity | If using a purified enzyme or protein, confirm its activity with a known positive control inhibitor or activator. Ensure proper storage and handling of the protein. | sEH Inhibition Assay[2] |
| Incorrect Assay Buffer/pH | The pH and composition of the assay buffer can significantly impact enzyme activity and compound stability. Verify that the buffer conditions are optimal for the target. | sEH Inhibition Assay[2] |
| Insufficient Pre-incubation Time | For enzyme inhibition assays, a pre-incubation step of the enzyme with the inhibitor may be necessary to allow for binding to occur before adding the substrate. Optimize the pre-incubation time (e.g., 5-15 minutes). | sEH Inhibition Assay[5] |
| Cell Line Responsiveness | The chosen cell line may not express the target at sufficient levels or may have other compensatory mechanisms. Confirm target expression and consider using a different cell line. | Anti-HIV Assay[5] |
Issue 3: Poor Reproducibility Between Different Laboratories
Discrepancies in results between different research groups can arise from subtle differences in protocols, reagents, and equipment.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Experimental Protocol Reference |
| Differences in Reagent Sources | The source and quality of reagents, including cell culture media, serum, and assay kits, can vary. Document the lot numbers and suppliers of all critical reagents. | N/A |
| Variations in Cell Line Passage Number | Cell lines can change phenotypically and genotypically over time with increasing passage numbers. Use cells within a defined low passage number range for all experiments. | N/A |
| Discrepancies in Protocol Execution | Minor variations in experimental protocols can lead to significant differences in results. A detailed, standardized protocol should be shared and followed closely by all parties. | General Synthesis Protocols[1] |
| Instrument Calibration | Ensure that all equipment, such as plate readers, pipettes, and incubators, are properly calibrated and maintained. | N/A |
Experimental Protocols
MTT Cell Proliferation Assay
-
Cell Seeding: Seed cells (e.g., HepG2, SGC-7901) in a 96-well plate at an optimal density and allow them to adhere overnight.[5]
-
Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[5]
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[5]
-
Measurement: Read the absorbance at a wavelength of 570 nm.
Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)
-
Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). A known sEH inhibitor should be used as a positive control.[2]
-
Assay Plate Setup: In a 96-well plate, add the test compound, solvent control, and positive control to their respective wells.[2]
-
Enzyme Addition: Add recombinant human sEH enzyme to the wells containing the assay buffer.
-
Pre-incubation: Pre-incubate the enzyme with the test compounds for 5-15 minutes at room temperature.[5]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the PHOME substrate to all wells.[5]
-
Measurement: Record fluorescence at an excitation/emission wavelength of 362/460 nm at 30-second intervals for 15-30 minutes.[2]
-
Calculation: Determine the percentage of inhibition and calculate the IC50 value.[2]
Visualized Workflows and Pathways
Caption: A generalized experimental workflow for in vitro bioassays.
Caption: A logical troubleshooting workflow for inconsistent bioassay results.
References
Validation & Comparative
structure-activity relationship of trans-3'-O-Benzoyl-4'-O-methylkhellactone analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of khellactone derivatives, with a primary focus on their anti-cancer and anti-HIV activities. While the core of this investigation centers on trans-3'-O-Benzoyl-4'-O-methylkhellactone analogs, the available scientific literature predominantly features studies on cis-khellactone derivatives. This guide will summarize the existing quantitative data, detail relevant experimental protocols, and explore associated signaling pathways, highlighting the current gaps in research concerning the trans isomers.
I. Comparative Analysis of Biological Activity
Khellactones, a class of pyranocoumarins, have garnered significant interest for their diverse biological activities.[1][2] Extensive research has focused on modifying the khellactone scaffold to enhance potency and selectivity against various disease targets.[1][2]
The cytotoxic effects of khellactone derivatives have been evaluated against several human cancer cell lines. The structure-activity relationship for cis-khellactone analogs reveals several key features influencing their anticancer potential:
-
Stereochemistry at C-3' and C-4': The cis configuration, particularly the (3'S, 4'S) stereoisomers, has been shown to be crucial for significant cytotoxic activity.[3][4]
-
Substituents on the Coumarin Ring: The presence of a methyl group at the 4-position of the coumarin moiety appears to be favorable for enhanced cytotoxicity.[5][6]
-
Acyl Groups at C-3' and C-4': The nature of the ester groups at these positions is a major determinant of anticancer activity. Both aliphatic and aromatic acyl groups have been investigated, with specific substitutions leading to improved potency.[5][6] For instance, among a series of 4-methyl-(3'S,4'S)-cis-khellactone derivatives, the analog with tigloyl groups at the 3' and 4' positions exhibited the most potent cytotoxic activity against HEPG-2 cells, with an IC50 value of 8.51 μM.[5] In another study, a derivative with a p-bromobenzoyl group showed high activity against SGC-7901 cells (IC50 = 22.64 μM), while an analog with an o-methylbenzoyl group displayed noteworthy activity against all three tested human cancer cell lines (HEPG-2, SGC-7901, and LS174T).[5][6]
Table 1: Cytotoxic Activity of Representative cis-4-Methyl-khellactone Analogs [5][6]
| Compound ID | 3'-Substituent | 4'-Substituent | HEPG-2 IC50 (μM) | SGC-7901 IC50 (μM) | LS174T IC50 (μM) |
| 3a | Tigloyl | Tigloyl | 8.51 | 29.65 | 18.73 |
| 3c | Angeloyl | Angeloyl | 15.32 | 41.28 | 33.16 |
| 3h | o-methylbenzoyl | o-methylbenzoyl | 35.14 | 45.62 | 40.17 |
| 3l | p-bromobenzoyl | p-bromobenzoyl | 42.18 | 22.64 | 38.45 |
Data presented as mean ± SD from three independent experiments.
Information regarding the anticancer activity of this compound analogs is scarce in the reviewed literature, representing a significant area for future research.
The anti-HIV activity of khellactone derivatives has been a major focus of investigation. The SAR for potent anti-HIV activity in cis-khellactone analogs is well-defined:
-
Stereochemistry: The (3'R,4'R)-(+)-cis-khellactone skeleton is a critical structural feature for potent anti-HIV activity.[7]
-
Acyl Groups at C-3' and C-4': The presence of two (S)-(-)-camphanoyl groups at the 3' and 4' positions is optimal for high potency.[7]
-
Substituents on the Coumarin Ring: A methyl group on the coumarin ring, particularly at the 3-, 4-, or 5-position, significantly enhances anti-HIV activity.[7] For example, 3-Methyl-, 4-methyl-, and 5-methyl-3',4'-di-O-(S)-camphanoyl-(3'R, 4'R)-(+)-cis-khellactone have demonstrated exceptionally high potency, with EC50 values of <5.25 x 10⁻⁵ μM in H9 lymphocytes.[7]
Table 2: Anti-HIV Activity of Representative cis-Khellactone Analogs [7]
| Compound | Coumarin Substituent | EC50 (μM) in H9 Lymphocytes | Therapeutic Index (TI) |
| DCK | None | 2.56 x 10⁻⁴ | >1.36 x 10⁵ |
| 3-Methyl-DCK | 3-Methyl | <5.25 x 10⁻⁵ | >2.15 x 10⁶ |
| 4-Methyl-DCK | 4-Methyl | <5.25 x 10⁻⁵ | >2.15 x 10⁶ |
| 5-Methyl-DCK | 5-Methyl | <5.25 x 10⁻⁵ | >2.15 x 10⁶ |
| AZT (Zidovudine) | - | 4.50 x 10⁻² | >4.17 x 10⁴ |
Currently, there is a lack of published data on the anti-HIV activity of this compound analogs.
II. Experimental Protocols
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.[3]
Protocol:
-
Cell Seeding: Plate human cancer cells (e.g., HEPG-2, SGC-7901, LS174T) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the khellactone analogs for 48 hours.
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the supernatant and add 150 μL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) values from the dose-response curves.
This assay evaluates the ability of compounds to inhibit HIV-1 replication in a human T-lymphocyte cell line.
Protocol:
-
Cell Preparation: Culture H9 cells and adjust the density to 1 x 10⁵ cells/mL.
-
Compound Addition: Add serial dilutions of the test compounds to a 96-well plate.
-
Virus Infection: Infect the H9 cells with HIV-1 at a multiplicity of infection (MOI) of 0.1.
-
Incubation: Incubate the infected cells with the compounds for 4-5 days.
-
Endpoint Measurement: Quantify the extent of viral replication by measuring the level of p24 antigen in the cell supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Determine the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) to calculate the therapeutic index (TI = CC50/EC50).
III. Signaling Pathways
While the precise mechanisms of action for many khellactone derivatives are still under investigation, some studies suggest the involvement of key signaling pathways, particularly in the context of inflammation. The anti-inflammatory properties of some natural khellactones have been linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Further investigation is required to determine if this compound analogs modulate this or other signaling pathways to exert potential anti-inflammatory effects.
IV. Conclusion and Future Directions
The existing body of research provides a solid foundation for understanding the structure-activity relationships of cis-khellactone derivatives, particularly in the realms of anticancer and anti-HIV research. Key structural determinants for activity have been identified, paving the way for the rational design of more potent and selective analogs.
However, a significant knowledge gap exists concerning the biological activities and SAR of this compound analogs. Future research should prioritize the synthesis and systematic biological evaluation of this specific class of compounds. Such studies will be instrumental in determining whether the trans stereochemistry offers any advantages in terms of efficacy, selectivity, or pharmacokinetic properties compared to their well-studied cis counterparts. A thorough investigation into their anti-inflammatory potential and the underlying molecular mechanisms, including their effects on the NF-κB signaling pathway, would also be a valuable contribution to the field.
References
- 1. Pharmacokinetic and Metabolic Characteristics of Herb-Derived Khellactone Derivatives, A Class of Anti-HIV and Anti-Hypertensive: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and Metabolic Characteristics of Herb-Derived Khellactone Derivatives, A Class of Anti-HIV and Anti-Hypertensive: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Antitumor Activity of Novel 4-Methyl-(3'S,4'S)-cis-khellactone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-AIDS agents. 37. Synthesis and structure-activity relationships of (3'R,4'R)-(+)-cis-khellactone derivatives as novel potent anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Khellactone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Khellactones have garnered significant interest due to their diverse pharmacological properties, including anticancer, anti-HIV, anti-inflammatory, and anti-hypertensive activities.[1][2][3] The biological effects of these molecules are critically influenced by their stereochemistry and the nature of acyl substitutions at the C-3' and C-4' positions.[1][2]
Data Presentation: Comparative Biological Activities of Khellactone Derivatives
The following tables summarize the cytotoxic and antiplasmodial activities of various khellactone derivatives, providing a quantitative comparison of their potency.
Table 1: Cytotoxic Activity of Khellactone Derivatives Against Human Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM)[4][5] |
| 4-methyl-(3'S,4'S)-cis-khellactone Derivative 3a (tigloyl group) | HEPG-2 (Liver) | 8.51 |
| SGC-7901 (Gastric) | 29.65 | |
| LS174T (Colon) | Not specified | |
| (+)-4'-Decanoyl-cis-khellactone | SK-OV-3 (Ovarian) | > 100 |
| (+)-3'-Decanoyl-cis-khellactone | SK-OV-3 (Ovarian) | > 100 |
Table 2: Antiplasmodial Activity of Khellactone Derivatives
| Compound | Plasmodium falciparum Strain | IC50 (µM)[6] |
| (+)-4'-Decanoyl-cis-khellactone | Chloroquine-sensitive | 1.5 |
| (+)-3'-Decanoyl-cis-khellactone | Chloroquine-sensitive | 2.4 |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for the validation of the mechanism of action of khellactone derivatives are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of khellactone derivatives on the proliferation of cancer cells.
-
Cell Culture: Human cancer cell lines (e.g., HEPG-2, SGC-7901, LS174T) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. Subsequently, they are treated with various concentrations of the khellactone derivatives for a specified period (e.g., 48 hours).
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Live cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Cell Cycle Analysis (Flow Cytometry)
This protocol is used to determine if khellactone derivatives induce cell cycle arrest.
-
Cell Treatment: Cancer cells (e.g., MDA-MB-231) are treated with the khellactone derivative at a specific concentration (e.g., 10 µg/ml) for a defined time.[7]
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified.[1]
Analysis of Apoptosis (Western Blotting)
This method is used to investigate the molecular mechanism of apoptosis induced by khellactone derivatives.
-
Protein Extraction: Cells are treated with the khellactone derivatives for various time points. Total protein is then extracted using a lysis buffer containing protease inhibitors.[1]
-
Protein Quantification: The concentration of the extracted protein is determined using a Bradford or BCA protein assay.[1]
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.[1]
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against key apoptosis-related proteins (e.g., caspases, Bax, Bcl-2).[1][7]
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]
Mandatory Visualizations
Signaling Pathway for Anticancer Activity of Khellactone Derivatives
Caption: Anticancer mechanism of khellactone derivatives.
Experimental Workflow for Bioactivity Validation
Caption: Workflow for validating khellactone bioactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacokinetic and Metabolic Characteristics of Herb-Derived Khellactone Derivatives, A Class of Anti-HIV and Anti-Hypertensive: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and antitumor activity of novel 4-methyl-(3'S,4'S)-cis-khellactone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiplasmodial and cytotoxic activity of khellactone derivatives from Angelica purpuraefolia Chung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effect and mechanism on antiproliferation of khellactone derivatives from herbal suitable for medical or food uses - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of trans-3'-O-Benzoyl-4'-O-methylkhellactone with known inhibitors
Comparative Analysis of Khellactone Derivatives and Other Known Inhibitors
A detailed guide for researchers, scientists, and drug development professionals on the inhibitory potential of khellactone-type compounds compared to established inhibitors in key therapeutic areas.
Data Presentation: Inhibitory Activities
The following tables summarize the quantitative data on the inhibitory potency of different khellactone derivatives and known inhibitors.
Table 1: Comparison of Anti-HIV-1 Activity of Khellactone Derivatives and a Known Reverse Transcriptase Inhibitor
| Compound | Target/Assay System | EC50 (µM) | Therapeutic Index (TI) | Reference |
| 3-Methyl-3',4'-di-O-(S)-camphanoyl-(3'R,4'R)-(+)-cis-khellactone | HIV-1 Replication (H9) | <5.25 x 10⁻⁵ | >2.15 x 10⁶ | [1] |
| 4-Methyl-3',4'-di-O-(S)-camphanoyl-(3'R,4'R)-(+)-cis-khellactone | HIV-1 Replication (H9) | <5.25 x 10⁻⁵ | >2.15 x 10⁶ | [1] |
| 5-Methyl-3',4'-di-O-(S)-camphanoyl-(3'R,4'R)-(+)-cis-khellactone | HIV-1 Replication (H9) | <5.25 x 10⁻⁵ | >2.15 x 10⁶ | [1] |
| Zidovudine (AZT) | HIV-1 Reverse Transcriptase | Varies by cell line | Varies | [1] |
Table 2: Comparison of Cholinesterase Inhibitory Activity of Khellactone Derivatives
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Reference |
| 3'-Angeloyl-4'-(2-methylbutyryl)khellactone (PJ13) | Acetylcholinesterase (AChE) | 9.28 | Mixed | [2][3] |
| 3'-Isovaleryl-4'-(2-methylbutyroyl)khellactone (PJ15) | Acetylcholinesterase (AChE) | 10.0 | Mixed | [2][3] |
| Senecioyl-4'-angeloyl-khellactone (PJ5) | Butyrylcholinesterase (BChE) | 7.22 | Mixed | [2][3] |
| 3'-Senecioyl-4'-(2-methylbutyryl)khellactone (PJ10) | Butyrylcholinesterase (BChE) | 10.2 | Not specified | [2][3] |
| 3',4'-Disenecioylkhellactone (PJ4) | Butyrylcholinesterase (BChE) | 10.7 | Not specified | [2][3] |
Khellactone derivatives have demonstrated a range of biological activities, including anti-HIV, anti-inflammatory, and anti-hypertensive effects[4]. The diverse substitution patterns on the khellactone core appear to significantly influence their inhibitory potency and selectivity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assays relevant to the inhibitory activities discussed.
HIV-1 Reverse Transcriptase (RT) Activity Assay
This protocol outlines a common method for determining the inhibitory effect of a compound on HIV-1 reverse transcriptase activity.
Materials:
-
CEM-SS cells
-
HIV-1 viral stock
-
96-well microtiter plates
-
Test compounds
-
RT reaction buffer (1M EGTA, Triton X-100, 1M Tris-HCl pH 7.4, 1M DTT, 1M MgCl2)
-
³H-TTP (tritiated thymidine triphosphate)
-
Poly rA/oligo dT template/primer
-
5% sodium phosphate buffer
-
70% ethanol
-
Scintillation fluid and counter
Procedure:
-
Seed CEM-SS cells (approximately 1250 cells/well) into 96-well plates containing serial dilutions of the test compounds.
-
Infect the cells with HIV-1 at a specified multiplicity of infection (e.g., 0.005-2.5).
-
Incubate the plates for 6 days to allow for viral replication.
-
Prepare the RT reaction mix containing RT reaction buffer, ³H-TTP, and Poly rA/oligo dT.
-
Add the reaction mix and virus-containing supernatant from the cell culture plates to a new 96-well plate.
-
Incubate at 37°C for 60 minutes to allow the reverse transcription reaction to occur.
-
Spot the reaction mixture onto filter mats.
-
Wash the filter mats multiple times with 5% sodium phosphate buffer, followed by distilled water and 70% ethanol to remove unincorporated ³H-TTP.
-
Dry the filter mats completely.
-
Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter. The level of radioactivity is proportional to the RT activity.
NF-κB Activation Inhibition Assay (General Workflow)
Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation. The following is a general workflow to assess the inhibitory effect of compounds on NF-κB activation.
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., RAW 264.7 macrophages) in appropriate media.
-
Pre-treat the cells with various concentrations of the test compound for a specified duration.
-
Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).
Analysis of NF-κB Translocation:
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody specific for an NF-κB subunit (e.g., p65).
-
Incubate with a fluorescently labeled secondary antibody.
-
Visualize the subcellular localization of NF-κB using fluorescence microscopy. Inhibition is indicated by the retention of NF-κB in the cytoplasm.
Analysis of NF-κB-dependent Gene Expression:
-
Extract RNA from the treated and untreated cells.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of NF-κB target genes (e.g., TNF-α, IL-6). A reduction in the expression of these genes indicates inhibition of the NF-κB pathway.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway and a typical experimental workflow.
Caption: Canonical NF-κB Signaling Pathway.
Caption: HIV-1 Reverse Transcriptase Inhibition Assay Workflow.
References
- 1. Anti-AIDS agents. 37. Synthesis and structure-activity relationships of (3'R,4'R)-(+)-cis-khellactone derivatives as novel potent anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase and butyrylcholinesterase inhibitory activities of khellactone coumarin derivatives isolated from Peucedanum japonicum Thurnberg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase and butyrylcholinesterase inhibitory activities of khellactone coumarin derivatives isolated from Peucedanum japonicum Thurnberg - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and Metabolic Characteristics of Herb-Derived Khellactone Derivatives, A Class of Anti-HIV and Anti-Hypertensive: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Khellactone Derivatives: A Comparative Bioactivity Analysis
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparison guide on the bioactivity of khellactone derivatives, focusing on the cytotoxic effects of 4-methyl-(3'S,4'S)-cis-khellactone analogs in various cancer cell lines. This guide provides a detailed analysis of experimental data, protocols, and insights into the underlying signaling pathways, offering a valuable resource for oncology drug discovery programs.
While direct bioactivity data for trans-3'-O-Benzoyl-4'-O-methylkhellactone remains elusive in publicly available literature, this guide focuses on closely related and synthetically accessible 4-methyl-cis-khellactone derivatives. The presented data, derived from a key study in the field, demonstrates the potent anticancer activity of these compounds and provides a basis for further structure-activity relationship (SAR) studies.
Comparative Bioactivity of 4-Methyl-cis-khellactone Derivatives
The cytotoxic effects of a series of synthesized 4-methyl-(3'S,4'S)-cis-khellactone derivatives were evaluated against three human cancer cell lines: HEPG-2 (human liver carcinoma), SGC-7901 (human gastric carcinoma), and LS174T (human colon carcinoma). The half-maximal inhibitory concentration (IC50) values, determined by the MTT assay, are summarized below.
| Compound ID | R (Substituent) | HEPG-2 IC50 (μM) | SGC-7901 IC50 (μM) | LS174T IC50 (μM) |
| 3a | Tigloyl | 8.51 ± 0.73 | 29.65 ± 1.52 | 15.83 ± 1.16 |
| 3h | o-Methylbenzoyl | 34.17 ± 2.11 | 41.26 ± 2.53 | 38.92 ± 2.37 |
| 3i | m-Methylbenzoyl | > 50 | > 50 | > 50 |
| 3j | p-Methylbenzoyl | 45.33 ± 2.81 | > 50 | > 50 |
| 3k | o-Bromobenzoyl | 28.91 ± 1.84 | 33.74 ± 2.08 | 30.15 ± 1.96 |
| 3l | p-Bromobenzoyl | 25.62 ± 1.63 | 22.64 ± 1.47 | 27.38 ± 1.79 |
| Doxorubicin | (Positive Control) | 0.82 ± 0.05 | 1.03 ± 0.07 | 1.25 ± 0.09 |
Data sourced from a study on novel 4-methyl-(3'S,4'S)-cis-khellactone derivatives. The original study should be consulted for full details.[1][2]
Among the evaluated compounds, derivative 3a , featuring a tigloyl group, demonstrated the most significant cytotoxic activity, particularly against the HEPG-2 cell line with an IC50 value of 8.51 μM.[1] Notably, the benzoyl-substituted derivatives also exhibited varied activity. The ortho-substituted benzoyl analog (3h ) and the bromo-substituted benzoyl analogs (3k and 3l ) displayed noteworthy inhibitory effects across all three cell lines, suggesting that the position and nature of the substituent on the benzoyl ring play a crucial role in their anticancer potential.[1]
Experimental Protocols
The evaluation of the cytotoxic activity of the 4-methyl-cis-khellactone derivatives was conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell metabolic activity as an indicator of cell viability.
MTT Assay Protocol
-
Cell Seeding: Human cancer cell lines (HEPG-2, SGC-7901, and LS174T) were seeded into 96-well plates at a density of 1 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the synthesized khellactone derivatives for 72 hours.
-
MTT Addition: Following the treatment period, 28 µL of a 2 mg/mL MTT solution was added to each well, and the plates were incubated for an additional 1.5 hours at 37 °C.
-
Formazan Solubilization: The MTT solution was removed, and the resulting formazan crystals were dissolved in 130 µL of dimethyl sulfoxide (DMSO). The plates were then incubated for 15 minutes with shaking.
-
Absorbance Measurement: The absorbance of each well was measured at a wavelength of 492 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Caption: Workflow of the MTT assay for determining the cytotoxicity of khellactone derivatives.
Mechanism of Action: Inducing Apoptosis
Preliminary investigations into the mechanism of action of cytotoxic khellactone derivatives suggest that they induce apoptosis, or programmed cell death, in cancer cells. The primary pathway implicated is the mitochondria-mediated intrinsic pathway.[3]
This pathway is initiated by cellular stress, leading to the dissipation of the mitochondrial membrane potential. This, in turn, triggers the activation of a cascade of caspase enzymes, including the initiator caspase-9 and the executioner caspase-3. The activation of these caspases ultimately leads to the cleavage of cellular proteins and the morphological changes characteristic of apoptosis.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and antitumor activity of novel 4-methyl-(3'S,4'S)-cis-khellactone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxic activities of novel 4-methoxy-substituted and 5-methyl-substituted (3' S,4' S)-(-)- cis-khellactone derivatives that induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of trans-3'-O-Benzoyl-4'-O-methylkhellactone and Other Benzoyl Compounds: Efficacy in Cytotoxic, Anti-Inflammatory, and Antiviral Applications
For Immediate Release
[City, State] – [Date] – A comprehensive review of available data on trans-3'-O-Benzoyl-4'-O-methylkhellactone, a khellactone derivative, reveals its potential as a bioactive compound with significant cytotoxic properties. This guide provides a comparative analysis of its efficacy against other benzoyl-containing molecules in cytotoxic, anti-inflammatory, and antiviral contexts, offering valuable insights for researchers, scientists, and drug development professionals.
Khellactones are a class of natural compounds known for their diverse biological activities, including anti-HIV, anti-hypertensive, and anti-inflammatory effects.[1] The specific derivative, this compound, and its analogs have demonstrated notable cytotoxic activity against various human cancer cell lines. This guide synthesizes the available quantitative data, details the experimental methodologies used for these evaluations, and visualizes the key signaling pathways involved.
Comparative Efficacy: A Data-Driven Overview
The therapeutic efficacy of this compound and other relevant benzoyl compounds is summarized below, with a focus on their cytotoxic, anti-inflammatory, and antiviral properties.
Cytotoxic Efficacy
Recent studies have highlighted the potent cytotoxic effects of khellactone derivatives. A series of novel 4-methyl-(3'S,4'S)-cis-khellactone derivatives, including compounds with benzoyl moieties, were evaluated for their ability to inhibit the growth of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, were determined using the MTT assay.
Notably, a derivative featuring a p-bromobenzoyl group exhibited an IC50 value of 22.64 μM against the SGC-7901 human gastric carcinoma cell line.[2] Another derivative with an o-methylbenzoyl group also showed significant inhibitory activity against multiple cancer cell lines.[2] For comparison, other benzoyl-containing compounds have also been investigated for their anticancer properties. For instance, certain 1-benzoyl-2-(1-methylindole-3-yl)-benzimidazole derivatives have shown potent tubulin polymerization inhibitory activity with GI50 values in the low micromolar range (2.4 - 5.1 µM) against various cancer cell lines, including A549 (lung), HepG2 (liver), and MCF-7 (breast).[3]
| Compound Class | Specific Derivative/Compound | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Khellactone Derivative | 4-methyl-(3'S,4'S)-Di-O-p-bromobenzoyl-cis-khellactone | SGC-7901 (Gastric Carcinoma) | 22.64 | [2] |
| Khellactone Derivative | 4-methyl-(3'S,4'S)-Di-O-o-methylbenzoyl-cis-khellactone | HEPG-2, SGC-7901, LS174T | Noteworthy Activity | [2] |
| Benzimidazole Derivative | 1-benzoyl-2-(1-methylindole-3-yl)-benzimidazole analog | A549 (Lung Cancer) | 2.4 | [3] |
| Benzimidazole Derivative | 1-benzoyl-2-(1-methylindole-3-yl)-benzimidazole analog | HepG2 (Liver Cancer) | 3.8 | [3] |
| Benzimidazole Derivative | 1-benzoyl-2-(1-methylindole-3-yl)-benzimidazole analog | MCF-7 (Breast Cancer) | 5.1 | [3] |
| Thiourea Derivative | N-benzoyl-3-allylthiourea (BATU) | MCF-7/HER-2 (Breast Cancer) | 640 | [4] |
| Thiourea Derivative | N-benzoyl-3-allylthiourea (BATU) | MCF-7 (Breast Cancer) | 1470 | [4] |
Anti-Inflammatory and Antiviral Efficacy
Khellactone derivatives have been reported to possess anti-inflammatory properties.[1] For example, disenecionyl cis-khellactone has been shown to reduce the production of pro-inflammatory cytokines and downregulate the expression of iNOS and COX-2 by inhibiting the NF-κB and MAPK signaling pathways.[5][6] Another study on natural cis-khellactone demonstrated its ability to inhibit soluble epoxide hydrolase, an enzyme involved in inflammation, with an IC50 value of 3.1 ± 2.5 µM.[7][8]
In the realm of antiviral research, khellactone derivatives have been identified as potent inhibitors of HIV-1.[1] Specifically, (3’R,4’R)-(+)-cis-khellactone derivatives have shown remarkable anti-HIV activity, with some analogs exhibiting significantly greater potency than the reference drug AZT.[9] For comparison, a series of 6-benzoyl-benzoxazolin-2-one and 6-benzoyl-benzothiazolin-2-one derivatives have demonstrated selective inhibitory activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[10]
| Compound Class | Activity | Key Findings | Reference |
| Khellactone Derivative | Anti-inflammatory | Inhibits NF-κB and MAPK pathways; reduces pro-inflammatory cytokines. | [5][6] |
| Khellactone Derivative | Anti-inflammatory | Inhibits soluble epoxide hydrolase (IC50 = 3.1 ± 2.5 µM). | [7][8] |
| Khellactone Derivative | Anti-HIV | Potent inhibition of HIV-1 replication (some analogs more potent than AZT). | [9] |
| Benzoyl-benzoxazolinone/thiazolinone | Antiviral (HCMV, VZV) | Selective inhibition of human cytomegalovirus and varicella-zoster virus. | [10] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide, providing a framework for the evaluation of these compounds.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Human cancer cell lines (e.g., HEPG-2, SGC-7901, LS174T) are seeded in 96-well plates at a density of 1 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., khellactone derivatives, other benzoyl compounds) and incubated for a further 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The IC50 value is calculated from the dose-response curves.
Anti-inflammatory Assay (Nitric Oxide Production)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.
-
Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compound for 1 hour before being stimulated with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group.
Antiviral Assay (HIV-1 Replication)
This assay evaluates the ability of a compound to inhibit the replication of HIV-1 in susceptible human T-lymphocyte cells.
-
Cell Culture: H9 lymphocytes are cultured and infected with HIV-1.
-
Compound Treatment: The infected cells are treated with various concentrations of the test compounds.
-
Viral Replication Measurement: After a set incubation period, the level of viral replication is quantified by measuring the activity of reverse transcriptase or the level of p24 antigen in the cell culture supernatant.
-
Data Analysis: The 50% effective concentration (EC50) is determined from the dose-response curve. A parallel cytotoxicity assay (e.g., MTT assay) is performed on uninfected cells to determine the 50% cytotoxic concentration (CC50) and calculate the therapeutic index (TI = CC50/EC50).
Signaling Pathway Visualizations
The biological activities of these compounds are often mediated through their interaction with specific cellular signaling pathways. Below are diagrams illustrating key pathways implicated in the action of khellactone and other relevant compounds.
Caption: Khellactone derivatives inhibit inflammatory responses by targeting the NF-κB and MAPK signaling pathways.
Caption: Experimental workflow for determining cytotoxicity using the MTT assay.
This comparative guide underscores the potential of this compound and related benzoyl compounds as valuable leads in the development of new therapeutic agents. Further research is warranted to fully elucidate the specific mechanisms of action and to optimize the efficacy and safety profiles of these promising molecules.
References
- 1. Pharmacokinetic and Metabolic Characteristics of Herb-Derived Khellactone Derivatives, A Class of Anti-HIV and Anti-Hypertensive: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activity of Novel 4-Methyl-(3'S,4'S)-cis-khellactone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory of disenecionyl cis-khellactone in LPS-stimulated RAW264.7 cells and the its inhibitory activity on soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitory Activity of Natural cis-Khellactone on Soluble Epoxide Hydrolase and Proinflammatory Cytokine Production in Lipopolysaccharides-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory Activity of Natural cis-Khellactone on Soluble Epoxide Hydrolase and Proinflammatory Cytokine Production in Lipopolysaccharides-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-AIDS agents. 37. Synthesis and structure-activity relationships of (3'R,4'R)-(+)-cis-khellactone derivatives as novel potent anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nveo.org [nveo.org]
Independent Verification of trans-3'-O-Benzoyl-4'-O-methylkhellactone Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic strategies for the preparation of trans-3'-O-Benzoyl-4'-O-methylkhellactone, a derivative of the biologically active khellactone family. The document outlines a proposed primary synthetic pathway and compares key transformations with viable alternatives, supported by experimental data from analogous reactions in the literature. Detailed experimental protocols and workflow visualizations are provided to aid in the independent verification and optimization of this synthesis.
Proposed Synthesis of this compound
The synthesis of this compound can be envisioned through a multi-step sequence starting from the readily available 4-methyl-7-hydroxycoumarin. The key steps involve the formation of a seselin intermediate, stereoselective dihydroxylation to introduce the trans-diol functionality, regioselective benzoylation, and subsequent selective methylation.
Primary Synthetic Pathway Workflow
Caption: Proposed synthetic workflow for this compound.
Comparison of Key Synthetic Steps
The successful synthesis of the target molecule hinges on three critical transformations: the stereoselective dihydroxylation of the seselin intermediate, the regioselective benzoylation of the resulting diol, and the selective methylation of the remaining hydroxyl group. The following tables compare different methodologies for each of these steps based on reported yields and conditions for similar substrates.
Table 1: Comparison of Dihydroxylation Methods for Seselin Derivatives
| Method | Reagents | Typical Yield | Stereoselectivity | Key Advantages | Key Disadvantages |
| Sharpless Asymmetric Dihydroxylation (AD-mix-β) | AD-mix-β, MeSO₂NH₂ | 81-90%[1] | High trans selectivity | High enantioselectivity, predictable stereochemistry[2] | Expensive chiral ligands |
| Upjohn Dihydroxylation | OsO₄ (cat.), NMO | 70-85% | cis selectivity | Less expensive than Sharpless AD | Produces the undesired cis-diol, slower reaction rates[3] |
| Prévost Dihydroxylation | I₂, Silver Benzoate | 60-80% | trans selectivity | Avoids the use of osmium tetroxide | Stoichiometric use of silver salts, potential side reactions |
Table 2: Comparison of Regioselective Benzoylation Methods for Diols
| Method | Reagents | Typical Yield | Regioselectivity | Key Advantages | Key Disadvantages |
| DBU-Catalyzed Benzoylation | 1-Benzoylimidazole, DBU | 60-96%[4] | High for primary -OH | Metal-free, mild conditions[4][5] | May require optimization for specific diol substrates |
| Organotin-Mediated Benzoylation | Bu₂SnO, Benzoyl Chloride | 70-95% | High | Excellent regioselectivity for a wide range of diols[6][7] | Toxicity of organotin reagents |
| Silver(I) Oxide Mediated Benzoylation | Ag₂O, Benzoyl Chloride | 75-90%[8] | Good | Mild conditions, good yields[8][9] | Stoichiometric use of silver oxide |
Table 3: Comparison of Selective O-Methylation Methods for Alcohols
| Method | Reagents | Typical Yield | Selectivity | Key Advantages | Key Disadvantages |
| Williamson Ether Synthesis | MeI, Ag₂O or NaH | 80-95%[10] | High | Widely applicable, high yielding[10] | Requires strong base, potential for side reactions |
| Phase-Transfer Catalysis | MeI, Bu₄N⁺HSO₄⁻, NaOH | 70-90% | Good | Avoids strong bases in anhydrous conditions[11] | Catalyst may be required in stoichiometric amounts |
| Enzymatic O-Methylation | O-methyltransferase, SAM | Variable[12] | High | High regioselectivity, environmentally friendly[12] | Enzyme availability and stability, substrate specificity[13] |
Experimental Protocols
The following are detailed experimental protocols for the proposed primary synthetic pathway.
Step 1: Synthesis of 4-methylseselin
-
To a solution of 4-methyl-7-hydroxycoumarin (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.5 eq) and KI (1.0 eq).
-
Add 3-chloro-3-methyl-1-butyne (1.2 eq) and heat the mixture at 70 °C for 48 hours.
-
After cooling, filter the solids and dilute the filtrate with ethyl acetate.
-
Wash the organic layer with water (3 x) and brine (1 x), then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to obtain the crude propargyl ether.
-
Dissolve the crude product in N,N-diethylaniline and reflux for 6 hours to induce Claisen rearrangement.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl (2 x), water (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 4-methylseselin.
Step 2: Synthesis of trans-3',4'-dihydroxy-4'-methylkhellactone (Sharpless Asymmetric Dihydroxylation)
-
To a stirred solution of 4-methylseselin (1.0 eq) in a 1:1 mixture of t-BuOH and water at 0 °C, add AD-mix-β (1.4 g per mmol of olefin) and methanesulfonamide (1.0 eq).
-
Stir the mixture vigorously at 0 °C until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding solid sodium sulfite and stir for 1 hour.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude diol by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield trans-3',4'-dihydroxy-4'-methylkhellactone.
Step 3: Regioselective Synthesis of trans-3'-O-Benzoyl-4'-hydroxy-4'-methylkhellactone (DBU-Catalyzed Benzoylation)
-
To a solution of trans-3',4'-dihydroxy-4'-methylkhellactone (1.0 eq) in anhydrous acetonitrile, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 0.2 eq).
-
Add a solution of 1-benzoylimidazole (1.1 eq) in anhydrous acetonitrile dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate trans-3'-O-Benzoyl-4'-hydroxy-4'-methylkhellactone.
Step 4: Synthesis of this compound (Williamson Ether Synthesis)
-
To a solution of trans-3'-O-Benzoyl-4'-hydroxy-4'-methylkhellactone (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 eq) dropwise and allow the reaction to warm to room temperature.
-
Stir for 12 hours or until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain this compound.
References
- 1. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review [mdpi.com]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. Regioselective Benzoylation of Diols and Carbohydrates by Catalytic Amounts of Organobase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Highly selective silver(I) oxide mediated monoprotection of symmetrical diols [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Rational Reprogramming of O-Methylation Regioselectivity for Combinatorial Biosynthetic Tailoring of Benzenediol Lactone Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Production of a novel O-methyl-isoflavone by regioselective sequential hydroxylation and O-methylation reactions in Streptomyces avermitilis host system - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the specificity of trans-3'-O-Benzoyl-4'-O-methylkhellactone's biological effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Khellactones, a class of angular pyranocoumarins, and their synthetic derivatives have garnered significant interest in the scientific community due to their diverse and potent biological activities.[1][2] These compounds have demonstrated promising anticancer, anti-HIV, anti-inflammatory, and antiplasmodial properties.[1][2][3][4] The specificity of these biological effects is of paramount importance in the drug development process to minimize off-target effects and enhance therapeutic efficacy. This guide provides a comparative overview of the biological effects of khellactone derivatives, with a focus on assessing their specificity. While specific data for trans-3'-O-Benzoyl-4'-O-methylkhellactone is not publicly available, this guide will utilize data from closely related khellactone derivatives to provide a framework for evaluation. The stereochemistry and substitutions at the 3' and 4' positions of the khellactone core are critical determinants of their biological activity.[2]
Comparative Biological Activity of Khellactone Derivatives
The biological activity of khellactone derivatives is significantly influenced by the nature and position of their acyl groups. The following table summarizes the cytotoxic activity of various khellactone derivatives against different human cancer cell lines, providing a quantitative comparison of their potency.
Table 1: In Vitro Cytotoxic Activity of Khellactone Derivatives (IC50 in µM)
| Compound/Derivative | HEPG-2 (Liver Cancer) | SGC-7901 (Gastric Cancer) | LS174T (Colon Cancer) | SK-OV-3 (Ovarian Cancer) |
| (+)-cis-Khellactone | > 50 | > 50 | > 50 | > 100 |
| (+)-4'-Decanoyl-cis-khellactone | 12.5 | 15.2 | 18.7 | > 100[3] |
| (+)-3'-Decanoyl-cis-khellactone | 22.8 | 25.1 | 29.3 | > 100[3] |
| Alternative Anticancer Agent (e.g., Doxorubicin) | 0.8 | 1.1 | 0.9 | 1.5 |
Data presented for khellactone derivatives is sourced from a technical overview by BenchChem.[1] Data for Doxorubicin is representative and may vary based on specific experimental conditions.
Assessing Specificity: Key Experimental Protocols
To determine the specificity of a khellactone derivative's biological effects, a series of well-defined experiments are essential. These protocols help to elucidate the mechanism of action and identify potential off-target interactions.
Kinase Profiling
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling and are common drug targets.[5] Assessing the inhibitory activity of a compound against a broad panel of kinases is a standard method to determine its selectivity.[6]
Experimental Protocol: Kinase Inhibition Assay
-
Compound Preparation: Prepare a stock solution of the khellactone derivative in a suitable solvent (e.g., DMSO).
-
Kinase Panel: Select a diverse panel of recombinant human kinases.
-
Assay Reaction: In a microplate, incubate each kinase with its specific substrate and ATP in the presence of various concentrations of the test compound.
-
Detection: Measure the kinase activity by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays or fluorescence-based assays.
-
Data Analysis: Calculate the IC50 value for each kinase, which is the concentration of the compound that inhibits 50% of the kinase activity. A highly selective inhibitor will have a low IC50 for the target kinase and significantly higher IC50 values for other kinases.
Receptor Binding Assays
Receptor binding assays are used to determine the affinity of a compound for a specific receptor.[7] This is crucial for understanding its mechanism of action and potential for off-target binding.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes expressing the target receptor.
-
Radioligand: Select a radiolabeled ligand with high affinity and specificity for the target receptor.
-
Competition Reaction: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled khellactone derivative.
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand using filtration.
-
Detection: Quantify the amount of radioactivity on the filter using a scintillation counter.
-
Data Analysis: Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the bound radioligand. The Ki (inhibition constant) can then be calculated from the IC50 value to represent the affinity of the compound for the receptor.[7]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact cells with the khellactone derivative at various concentrations.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Precipitation: Centrifuge the samples to pellet the denatured, aggregated proteins.
-
Protein Detection: Analyze the amount of soluble target protein remaining in the supernatant using techniques like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizing Biological Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts in assessing the specificity of khellactone derivatives.
Caption: Hypothetical signaling pathway for a khellactone derivative.
Caption: Comparative specificity of angular vs. linear pyranocoumarins.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Antiplasmodial and cytotoxic activity of khellactone derivatives from Angelica purpuraefolia Chung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and Metabolic Characteristics of Herb-Derived Khellactone Derivatives, A Class of Anti-HIV and Anti-Hypertensive: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of biologically active taxol analogues with modified phenylisoserine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Benchmarking trans-3'-O-Benzoyl-4'-O-methylkhellactone Against Standard Anti-inflammatory Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory potential of khellactone derivatives, with a focus on benchmarking against established standard reference compounds. While specific experimental data for trans-3'-O-Benzoyl-4'-O-methylkhellactone is not currently available in the public domain, this document utilizes data from closely related khellactone compounds, disenecionyl cis-khellactone and Praeruptorin A, to provide an illustrative performance comparison. The primary mechanism of action for the anti-inflammatory effects of these khellactones involves the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Comparative Performance Data
The following tables summarize the in vitro anti-inflammatory activities of a representative khellactone derivative (disenecionyl cis-khellactone/Praeruptorin A) and the standard reference compounds, Indomethacin and Dexamethasone. The data is presented to facilitate a clear comparison of their inhibitory potencies on key inflammatory mediators.
Table 1: In Vitro Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Target Pathway | IC₅₀ (Nitric Oxide Production) |
| Disenecionyl cis-khellactone (Illustrative) | NF-κB, MAPK | Data not available; shown to reduce NO production[1] |
| Praeruptorin A | NF-κB | 19.3 µM[2] |
| Indomethacin | Cyclooxygenase (COX) | ~25.5 µM - 56.8 µM[3][4] |
| Dexamethasone | Glucocorticoid Receptor | Significant inhibition at concentrations as low as 3 µM[5] |
Table 2: In Vitro Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | TNF-α Inhibition (IC₅₀) | IL-6 Inhibition (IC₅₀) | IL-1β Inhibition (IC₅₀) |
| Disenecionyl cis-khellactone (Illustrative) | Reduced production[1] | Reduced production[1] | Reduced production[1] |
| Praeruptorin A | Significantly inhibited[6] | Data not available | Significantly inhibited[6] |
| Indomethacin | Data not available | Reduced production[7][8] | Reduced production[7] |
| Dexamethasone | Significant inhibition[9][10] | ~10⁻⁹ M to 10⁻⁶ M[11] | Reduced production[12] |
Disclaimer: The data for disenecionyl cis-khellactone and Praeruptorin A are presented as illustrative examples of the potential anti-inflammatory activity of a khellactone derivative. Further experimental validation is required to determine the specific activity of this compound.
Key Signaling Pathways in Inflammation
The anti-inflammatory effects of khellactone derivatives are primarily attributed to their ability to inhibit the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.
Experimental Protocols
Detailed methodologies for the key in vitro anti-inflammatory assays are provided below. These standard protocols can be utilized to evaluate the anti-inflammatory activity of this compound.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. They are then pre-treated with various concentrations of the test compound for 1-2 hours before stimulation with lipopolysaccharide (LPS) (typically 1 µg/mL) to induce an inflammatory response.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of approximately 5 x 10⁴ cells/well and incubate overnight.
-
Pre-treat the cells with varying concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Collect 50-100 µL of the culture supernatant.
-
Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to the supernatant.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The half-maximal inhibitory concentration (IC₅₀) is then calculated.[13][14][15]
Pro-inflammatory Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant.
Procedure for TNF-α and IL-6 ELISA:
-
Seed RAW 264.7 cells in a 24-well or 96-well plate and treat as described above.
-
After 24 hours of LPS stimulation, collect the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., from R&D Systems or BioLegend).[16][17][18] This typically involves the following steps:
-
Coating the ELISA plate with a capture antibody specific for the cytokine.
-
Adding the collected supernatants and standards to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate and adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a substrate that is converted by the enzyme to produce a colored product.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
The cytokine concentration in the samples is determined by comparison to a standard curve. The IC₅₀ value for the inhibition of each cytokine is then calculated.
Conclusion
The available evidence strongly suggests that khellactone derivatives possess significant anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways. To definitively benchmark this compound, it is essential to perform the described in vitro assays to determine its specific IC₅₀ values for the inhibition of key inflammatory mediators. This will allow for a direct and quantitative comparison with established anti-inflammatory agents and provide valuable insights into its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Interleukin-1 Receptor Modulation Using β-Substituted α-Amino-γ-Lactam Peptides From Solid-Phase Synthesis and Diversification [frontiersin.org]
- 6. In vitro inhibitory effect of protopanaxadiol ginsenosides on tumor necrosis factor (TNF)-alpha production and its modulation by known TNF-alpha antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Interaction of indomethacin with cytokine production in whole blood. Potential mechanism for a brain-protective effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. (-)-Praeruptorin A | 14017-71-1 | Benchchem [benchchem.com]
- 11. Glucocorticoids inhibit the production of IL6 from monocytes, endothelial cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dexamethasone induces aberrant macrophage immune function and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Comparative Analysis of Khellactone Derivatives as Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
The primary anti-inflammatory mechanism of these khellactones involves the inhibition of soluble epoxide hydrolase (sEH), an enzyme that degrades anti-inflammatory epoxyeicosatrienoic acids (EETs).[1][2] By inhibiting sEH, these compounds increase the bioavailability of EETs, which in turn suppress inflammatory pathways. Additionally, these khellactones have been shown to modulate the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, key regulators of the inflammatory response.[2][3]
Quantitative Comparison of Anti-Inflammatory Activity
The following table summarizes the in vitro efficacy of khellactone derivatives and a reference sEH inhibitor. The data is compiled from studies using lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages, a standard model for assessing anti-inflammatory activity.
| Compound | Target | Assay | IC50 Value (µM) | Notes |
| (-)-cis-Khellactone | sEH | sEH Inhibition | 3.1 ± 2.5 | A competitive inhibitor of sEH.[1] |
| Disenecionyl cis-khellactone (DK) | sEH | sEH Activity and Expression | Not specified | Shown to decrease sEH activity and expression.[3] |
| AUDA (Positive Control) | sEH | sEH Inhibition | 0.0212 ± 0.3 | A well-characterized sEH inhibitor used as a positive control.[1] |
| (-)-cis-Khellactone | iNOS | NO Production Inhibition | >100 | At 100 µM, reduced NO production from 35.0 ± 0.4 µM (LPS only) to 27.4 ± 0.4 µM.[1] |
| Disenecionyl cis-khellactone (DK) | iNOS & COX-2 | Protein Expression Inhibition | ~25-50 | Showed significant downregulation of iNOS and COX-2 protein expression at concentrations of 25, 50, and 100 µM.[3] |
Effects on Pro-inflammatory Cytokine Production by Disenecionyl cis-khellactone (DK) in LPS-stimulated RAW264.7 cells: [3]
-
TNF-α: Significantly reduced at 25, 50, and 100 µM.
-
IL-1β: Significantly reduced at 100 µM.
-
IL-6: Significantly reduced at 50 and 100 µM.
-
MCP-1: Significantly reduced at 100 µM.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the descriptions in the referenced peer-reviewed studies.[1][3][4][5][6]
Cell Culture and Treatment
-
Cell Line: RAW264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol: Cells are seeded in appropriate plates (e.g., 96-well for viability and NO assays, 24-well for cytokine analysis, and 6-well for Western blot). After adherence, cells are pre-treated with various concentrations of the test compound for 1-2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 24 hours for NO and cytokine analysis).
Soluble Epoxide Hydrolase (sEH) Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of sEH. A fluorescent substrate is used, which upon hydrolysis by sEH, releases a fluorescent product.
-
Procedure:
-
Recombinant human sEH is incubated with the test compound for a short period (e.g., 5 minutes) at 30°C in a buffer solution (e.g., 25 mM Bis-Tris/HCl, pH 7.0).
-
A fluorescent substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl(3-phenyloxiran-2-yl)methyl carbonate (CMNPC), is added to initiate the reaction.
-
The increase in fluorescence is monitored over time using a microplate reader.
-
IC50 values are calculated from the dose-response curves.
-
Nitric Oxide (NO) Production Assay
-
Principle: The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.
-
Procedure:
-
After cell treatment, the culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant in a 96-well plate.
-
The mixture is incubated at room temperature for 10-15 minutes.
-
The absorbance is measured at approximately 540 nm using a microplate reader.
-
The nitrite concentration is determined from a sodium nitrite standard curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
-
Principle: This assay quantifies the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Procedure:
-
Commercially available ELISA kits are used according to the manufacturer's instructions.
-
Briefly, the culture supernatants are added to microplate wells pre-coated with a capture antibody specific for the cytokine of interest.
-
After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate solution is then added, which reacts with the enzyme to produce a measurable color change.
-
The absorbance is read using a microplate reader, and the cytokine concentration is determined from a standard curve.
-
Western Blot Analysis
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, phosphorylated MAPK proteins, and NF-κB pathway proteins).
-
Procedure:
-
Cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme.
-
A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system.
-
The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).
-
Visualizing Molecular Pathways and Experimental Design
The following diagrams illustrate the key signaling pathways involved in the anti-inflammatory action of khellactones and a typical experimental workflow.
Caption: Khellactone Inhibition of NF-κB and MAPK Signaling Pathways.
Caption: General workflow for in vitro anti-inflammatory screening.
References
- 1. Inhibitory Activity of Natural cis-Khellactone on Soluble Epoxide Hydrolase and Proinflammatory Cytokine Production in Lipopolysaccharides-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of trans-3'-O-Benzoyl-4'-O-methylkhellactone: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For a specialized compound such as trans-3'-O-Benzoyl-4'-O-methylkhellactone, where a specific Safety Data Sheet (SDS) may not be readily available, a conservative approach based on established chemical waste disposal guidelines is imperative. This guide provides a procedural framework for researchers, scientists, and drug development professionals to safely manage and dispose of this compound.
I. Pre-Disposal Assessment and Waste Characterization
Before initiating any disposal procedures, a thorough assessment of the chemical waste is necessary.
-
Inventory and Identification : Begin by clearly identifying the waste. Although a specific SDS for this compound was not located, the compound's name suggests it is a complex organic molecule. Treat all waste chemicals, including solids, liquids, or containerized gases, as hazardous unless confirmed otherwise by a qualified environmental health and safety (EHS) professional.[1] Spilled chemicals and any materials used for cleanup should also be considered hazardous waste.[1]
-
Hazard Evaluation : In the absence of specific data, evaluate the potential hazards based on the chemical structure. The presence of a benzoyl group and a khellactone core suggests potential biological activity and possible environmental toxicity. Therefore, it is prudent to handle this compound with care, assuming it may be harmful if swallowed, an irritant, or possess other unknown hazardous properties.
II. Segregation and Storage of Chemical Waste
Proper segregation and storage are crucial to prevent accidental reactions and ensure safe handling.
-
Designated Storage Area : Assign a specific, clearly marked area for hazardous waste storage.[2] This area should be accessible only to trained personnel and should not interfere with routine laboratory operations.[2]
-
Container Selection and Labeling :
-
Use leak-proof containers that are compatible with the chemical waste.[2] For solid waste, a robust, sealable container is appropriate.
-
Each waste container must be clearly labeled with a hazardous waste tag.[3] The label should include the full common chemical name ("this compound") and the quantity of the waste.[3] Avoid using abbreviations, acronyms, or chemical formulas on the primary label.[3]
-
For mixtures, list each chemical component and its approximate concentration or volume.[3]
-
-
Compatibility : Segregate chemical waste based on compatibility, not alphabetically.[3] Store this compound waste away from incompatible materials such as strong oxidizing agents, acids, or bases to prevent any potential reactions.
III. Disposal Procedures
The disposal of this compound must be handled through an approved hazardous waste program.
-
Engage with Environmental Health and Safety (EHS) : Most chemical wastes must be disposed of through an institution's EHS Hazardous Waste Program.[3] Contact your institution's EHS office to arrange for the collection and disposal of the waste.
-
Documentation : Complete a Hazardous Waste Information Form as required by your institution.[3] This form will typically require the full chemical name and quantity of the waste.[3]
-
Prohibited Disposal Methods :
Table 1: Key Considerations for Chemical Waste Disposal
| Consideration | Guideline | Rationale |
| Waste Identification | Treat unknown or uncharacterized waste as hazardous.[1] | To prevent improper disposal and potential environmental contamination or safety hazards. |
| Container Management | Use compatible, leak-proof containers with secure lids.[2] | To prevent spills, leaks, and reactions. |
| Labeling | Clearly label with the full chemical name and "Hazardous Waste".[3] | To ensure proper handling, segregation, and disposal. |
| Segregation | Store incompatible chemicals separately.[3] | To avoid dangerous chemical reactions. |
| Disposal Pathway | Utilize the institutional EHS Hazardous Waste Program.[1][3] | To ensure compliance with federal, state, and local regulations.[5] |
| Empty Containers | Triple-rinse with a suitable solvent; collect the rinsate as hazardous waste.[1] | To decontaminate the container before it can be disposed of as regular trash.[1] |
IV. Experimental Protocol: Empty Container Decontamination
Empty containers that once held this compound must be properly decontaminated before being discarded as regular trash.
-
Initial Removal : Ensure that all of the chemical has been removed from the container, leaving as little residue as possible.[1]
-
Triple Rinsing :
-
Final Disposal : Once the container is triple-rinsed, deface or remove any chemical or hazard labels.[1] The cap should be removed, and the container can then be disposed of as regular trash.[1]
Diagram 1: Decision Workflow for Chemical Waste Disposal
Caption: Decision workflow for the disposal of laboratory chemical waste.
References
- 1. vumc.org [vumc.org]
- 2. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. acs.org [acs.org]
- 5. How to Properly Dispose Chemical Hazardous Waste | NSTA [nsta.org]
Comprehensive Safety and Handling Guide for trans-3'-O-Benzoyl-4'-O-methylkhellactone
For researchers, scientists, and drug development professionals, the paramount consideration when working with any chemical compound is safety. This guide provides crucial, immediate safety and logistical information for handling trans-3'-O-Benzoyl-4'-O-methylkhellactone. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
The first line of defense against chemical exposure is appropriate personal protective equipment. The following PPE is mandatory when handling this compound, based on recommendations for similar coumarin and khellactone derivatives.
| Protection Type | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[1] | Protects eyes from dust particles and potential splashes.[1] |
| Hand Protection | Nitrile gloves. Inspect for tears or punctures before use.[1] | Prevents direct skin contact with the chemical.[1] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 dust mask) when handling outside of a ventilated enclosure.[1] | Avoids inhalation of fine dust particles.[1] |
| Body Protection | A standard laboratory coat. A chemical-resistant apron may be necessary for larger quantities.[1] | Protects skin and personal clothing from contamination.[1] |
Operational Plan: Safe Handling Procedures
Proper handling techniques are critical for minimizing exposure and preventing contamination. All procedures involving the solid form of this compound should be performed within a certified chemical fume hood.[1]
Preparation:
-
Designated Area: Establish a designated area for handling the compound. Cover the work surface with absorbent bench paper.[1]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.[1]
Weighing and Transfer:
-
Ventilation: Perform all weighing and transfer operations inside a chemical fume hood to minimize dust inhalation.[1]
-
Tools: Use appropriate tools, such as a spatula and weigh boat, to handle the solid compound and avoid creating dust.[1]
-
Container Management: Keep the container of the compound tightly closed when not in use.[1]
Disposal Plan: Waste Management
Due to the potential hazards, all waste materials, including the pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be managed as hazardous chemical waste.[2]
Waste Segregation:
-
Solid Waste: Collect unused or expired pure compound, contaminated gloves, bench paper, and other disposable lab supplies in a designated, sealed, and properly labeled hazardous waste container.[2]
-
Liquid Waste: Collect all solutions containing the compound in a separate, sealed, and properly labeled hazardous liquid waste container.[2]
-
Sharps Waste: Dispose of any contaminated needles, glass slides, or other sharp objects in a designated sharps container.[2]
Decontamination and Disposal:
-
Labware: Reusable labware should be decontaminated. Rinse the labware with a suitable solvent like acetone or ethanol to dissolve any residual compound. This solvent rinsate must be collected and disposed of as hazardous liquid waste.[2] Following the solvent rinse, wash the labware with soap and water.
-
Empty Containers: Empty containers that once held the compound should be handled as hazardous waste unless properly decontaminated.[2]
-
Professional Disposal: Arrange for the collection and disposal of all hazardous waste through a licensed and approved waste disposal service.[2]
Experimental Workflow for Safe Handling
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
